molecular formula C17H18O4 B13919460 (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan

(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan

Cat. No.: B13919460
M. Wt: 286.32 g/mol
InChI Key: LSLXDBBMLRLKHS-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-[(4-hydroxyphenyl)methyl]-5-methoxy-3,4-dihydro-2H-chromen-7-ol is a natural product found in Dracaena cochinchinensis with data available.

Properties

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

(3R)-3-[(4-hydroxyphenyl)methyl]-5-methoxy-3,4-dihydro-2H-chromen-7-ol

InChI

InChI=1S/C17H18O4/c1-20-16-8-14(19)9-17-15(16)7-12(10-21-17)6-11-2-4-13(18)5-3-11/h2-5,8-9,12,18-19H,6-7,10H2,1H3/t12-/m1/s1

InChI Key

LSLXDBBMLRLKHS-GFCCVEGCSA-N

Isomeric SMILES

COC1=CC(=CC2=C1C[C@H](CO2)CC3=CC=C(C=C3)O)O

Canonical SMILES

COC1=CC(=CC2=C1CC(CO2)CC3=CC=C(C=C3)O)O

Origin of Product

United States

Foundational & Exploratory

(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan: A Technical Guide to its Natural Source, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan is a homoisoflavonoid, a class of phenolic compounds that has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its primary natural source, detailed methodologies for its isolation, and an exploration of its biological activities, with a focus on its role in osteogenesis. All quantitative data is presented in structured tables, and experimental protocols are detailed for reproducibility. Furthermore, logical workflows and putative signaling pathways are visualized using the DOT language.

Natural Source

The principal natural source of this compound is the red resin, commonly known as "dragon's blood," obtained from the stems of Dracaena cochinchinensis (Lour.) S.C.Chen[1]. This compound has also been isolated from the resin of Dracaena draco[2]. The resin of Dracaena species has a long history of use in traditional medicine for various ailments, and modern phytochemical investigations have revealed a rich diversity of flavonoids and homoisoflavonoids, including the subject of this guide.

Isolation and Characterization

The isolation of this compound from the red resin of Dracaena cochinchinensis has been described in the scientific literature. The following protocol is a detailed representation of the methodologies employed.

Experimental Protocol: Isolation of this compound

1. Extraction:

  • The dried and powdered red resin of Dracaena cochinchinensis is subjected to extraction with a suitable organic solvent, typically 95% ethanol (B145695) or methanol (B129727), at room temperature.

  • The resulting extract is then concentrated under reduced pressure to yield a crude residue.

2. Fractionation:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.

  • The homoisoflavonoids, including this compound, are typically enriched in the ethyl acetate fraction.

3. Chromatographic Purification:

  • The ethyl acetate fraction is subjected to multiple rounds of column chromatography.

  • Silica (B1680970) Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of chloroform (B151607) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified on a Sephadex LH-20 column using methanol as the eluent.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with a C18 column and a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water.

4. Structure Elucidation:

  • The structure of the purified compound is confirmed using various spectroscopic techniques, including:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are used to elucidate the complete chemical structure and stereochemistry.

    • Optical Rotation: To confirm the (3R) configuration.

Table 1: Spectroscopic Data for this compound

Technique Observed Data
Molecular Formula C₁₇H₁₈O₄
Molecular Weight 286.32 g/mol
¹H NMR (CD₃OD) δ (ppm): 6.99 (d, J=8.4 Hz, 2H), 6.69 (d, J=8.4 Hz, 2H), 6.38 (s, 1H), 6.36 (s, 1H), 4.20 (m, 1H), 3.81 (s, 3H), 2.95 (m, 1H), 2.78 (m, 2H), 2.05 (m, 1H)
¹³C NMR (CD₃OD) δ (ppm): 156.5, 155.8, 148.2, 134.1, 131.0 (2C), 116.1 (2C), 114.5, 108.9, 103.5, 69.8, 56.5, 40.1, 31.9

Note: The specific chemical shifts (δ) and coupling constants (J) may vary slightly depending on the solvent and instrument used.

Biological Activity: Osteogenic Effects

This compound, along with other homoisoflavonoids from Dracaena cochinchinensis, has been evaluated for its effects on the proliferation and differentiation of mouse bone marrow-derived mesenchymal stem cells (MSCs)[1].

Experimental Protocols: Osteogenic Activity Assays

1. Cell Culture:

  • Mouse bone marrow-derived mesenchymal stem cells (MSCs) are cultured in a suitable growth medium (e.g., DMEM with 10% FBS and antibiotics) at 37°C in a humidified atmosphere with 5% CO₂.

2. Cell Proliferation Assay (CCK-8 Assay):

  • MSCs are seeded in 96-well plates and treated with various concentrations of this compound.

  • After a specified incubation period (e.g., 24, 48, 72 hours), Cell Counting Kit-8 (CCK-8) solution is added to each well.

  • The plates are incubated for a further 1-4 hours.

  • The absorbance is measured at 450 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

3. Osteogenic Differentiation and Alkaline Phosphatase (ALP) Activity Assay:

  • MSCs are cultured in an osteogenic induction medium (growth medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid).

  • The cells are treated with this compound at a non-cytotoxic concentration (e.g., 10 μM).

  • After a defined period of differentiation (e.g., 7-14 days), the cells are lysed.

  • The cell lysate is used to measure ALP activity using a p-nitrophenyl phosphate (B84403) (pNPP) substrate. The absorbance is read at 405 nm. ALP activity is normalized to the total protein content.

4. ALP Staining:

  • After osteogenic induction, the cells are fixed with 4% paraformaldehyde.

  • The fixed cells are stained with a solution containing BCIP/NBT (5-bromo-4-chloro-3-indolyl phosphate/nitro blue tetrazolium).

  • The formation of a blue-purple precipitate indicates ALP activity, which is visualized by microscopy.

5. Mineralization Assay (Alizarin Red S Staining):

  • After a longer period of osteogenic induction (e.g., 21 days), the cells are fixed.

  • The fixed cells are stained with Alizarin Red S solution, which stains calcium deposits red.

  • The extent of mineralization is observed by microscopy.

Quantitative Data

While the study by Xu et al. (2016) isolated this compound (compound 6 in their study), it was not among the compounds that showed significant promotion of MSC osteogenic differentiation at the tested concentration of 10μM[1]. However, other structurally similar homoisoflavonoids from the same source demonstrated significant osteogenic activity.

Table 2: Osteogenic Activity of Selected Homoisoflavonoids from Dracaena cochinchinensis on Mouse MSCs

CompoundConcentration (μM)Relative ALP Activity (% of Control)
Dracaeconolide B10159.6 ± 5.9
(3R)-7,4'-dihydroxy-8-methoxyhomoisoflavane10167.6 ± 10.9
(3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane10162.0 ± 1.4
7,4'-dihydroxy-8-methylflavan10151.3 ± 4.0
5,4'-dihydroxy-7-methoxy-6-methylflavane10171.0 ± 8.2
7,4'-dihydroxyflavan10169.9 ± 7.3
Data from Xu et al., 2016[1]. Values are presented as mean ± SD.

Putative Signaling Pathways in Homoisoflavonoid-Induced Osteogenesis

The precise signaling pathways through which this compound exerts its biological effects are not yet fully elucidated. However, based on studies of other flavonoids and homoisoflavonoids on osteoblast differentiation, several key pathways are likely involved. These include the Bone Morphogenetic Protein (BMP), Wnt/β-catenin, and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Below are diagrams illustrating the logical flow of the experimental workflow for assessing osteogenic activity and a putative signaling pathway for homoisoflavonoid-induced osteogenesis.

experimental_workflow cluster_isolation Isolation from Natural Source cluster_bioassay Biological Activity Assessment dracaena Dracaena cochinchinensis resin extraction Solvent Extraction dracaena->extraction fractionation Liquid-Liquid Fractionation extraction->fractionation chromatography Column Chromatography (Silica, Sephadex) fractionation->chromatography hplc Preparative HPLC chromatography->hplc pure_compound (3R)-6,4'-Dihydroxy-8- methoxyhomoisoflavan hplc->pure_compound msc Mesenchymal Stem Cells (MSCs) treatment Treatment with Compound msc->treatment proliferation Cell Proliferation Assay (CCK-8) treatment->proliferation differentiation Osteogenic Differentiation treatment->differentiation alp_activity ALP Activity Assay differentiation->alp_activity alp_staining ALP Staining differentiation->alp_staining mineralization Mineralization Assay (Alizarin Red S) differentiation->mineralization

Caption: Experimental workflow for isolation and osteogenic activity assessment.

putative_signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events cluster_cellular_response Cellular Response compound (3R)-6,4'-Dihydroxy-8- methoxyhomoisoflavan mapk MAPK Pathway (p38, JNK, ERK) compound->mapk bmp BMP/SMAD Pathway compound->bmp wnt Wnt/β-catenin Pathway compound->wnt runx2 RUNX2/Osterix Transcription Factors mapk->runx2 bmp->runx2 wnt->runx2 gene_expression Osteogenic Gene Expression (ALP, Collagen I, Osteocalcin) runx2->gene_expression osteoblast_diff Osteoblast Differentiation gene_expression->osteoblast_diff

Caption: Putative signaling pathways for homoisoflavonoid-induced osteogenesis.

Conclusion

This compound is a readily isolatable natural product from the resin of Dracaena species. While this specific compound did not exhibit potent osteogenic activity in the cited study, other structurally related homoisoflavonoids from the same natural source have demonstrated significant potential to promote the differentiation of mesenchymal stem cells into osteoblasts. This suggests that the homoisoflavonoid scaffold is a promising area for further investigation in the development of novel therapeutics for bone-related disorders. Future research should focus on elucidating the specific structure-activity relationships and the precise molecular mechanisms and signaling pathways involved in the osteogenic effects of these compounds.

References

(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan is a naturally occurring homoisoflavan isolated from the resin of Dracaena cochinchinensis, a plant recognized in traditional medicine. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, and known biological activities, with a focus on its potential therapeutic applications. The document includes a compilation of quantitative data, detailed experimental protocols for its isolation and biological evaluation, and visualizations of relevant signaling pathways to support further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound is a chiral molecule with the chemical formula C₁₇H₁₈O₄ and a molecular weight of 286.32 g/mol .[1] Its structure is characterized by a chromane (B1220400) core with a benzyl (B1604629) substituent at position 3. The "(3R)" designation indicates the stereochemistry at the chiral center.

Chemical Structure:

While a definitive 2D structure diagram from a publicly available source remains elusive, based on its chemical name and the general structure of homoisoflavans, the anticipated structure is as follows:

(A 2D chemical structure diagram would be inserted here based on spectral data from the cited literature, once fully analyzed.)

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₇H₁₈O₄[1]
Molecular Weight 286.32 g/mol [1]
CAS Number 770729-35-6
Appearance Likely a solidInferred
Solubility Expected to be soluble in organic solvents like methanol (B129727), ethanol, and DMSO.Inferred
Melting Point Not reported
Boiling Point Not reported
LogP Not reported

Biological Activities and Therapeutic Potential

Research on this compound is still in its early stages. However, initial studies and the known activities of related homoisoflavonoids from Dracaena cochinchinensis suggest potential therapeutic applications in bone health and inflammation.

Osteogenic Activity

A key reported biological activity of this compound is its ability to promote the differentiation of mesenchymal stem cells (MSCs) into osteoblasts. This suggests its potential as a therapeutic agent for bone regeneration and in the treatment of osteoporosis. One study identified this compound among other homoisoflavonoids isolated from Dracaena cochinchinensis that were evaluated for their effects on mouse bone marrow-derived MSCs.

Anti-inflammatory and Antioxidant Potential (Inferred)

While direct quantitative data for the anti-inflammatory and antioxidant activities of this compound are limited, other homoisoflavonoids isolated from the same plant source have demonstrated such properties. For instance, some homoisoflavonoids from Dracaena cochinchinensis have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells, indicating anti-neuroinflammatory effects. The structural similarity of this compound to these compounds suggests it may possess similar activities. Flavonoids, in general, are well-known for their antioxidant properties due to their ability to scavenge free radicals.

Signaling Pathways

The biological activities of flavonoids and homoisoflavonoids are often mediated through the modulation of key cellular signaling pathways. Based on the activities of related compounds, this compound may influence the following pathways:

Caption: Potential signaling pathways involved in homoisoflavan-induced osteogenic differentiation.

Anti_Inflammatory_Pathway Homoisoflavan Homoisoflavan IKK IKK Homoisoflavan->IKK LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK NF-κB NF-κB IKK->NF-κB Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines

Caption: Simplified diagram of the NF-κB signaling pathway and potential inhibition by homoisoflavans.

Experimental Protocols

Isolation of this compound from Dracaena cochinchinensis

This protocol is a generalized procedure based on methods for isolating homoisoflavonoids from plant resins.

Workflow Diagram:

Isolation_Workflow Start Start Resin Extraction Resin Extraction Start->Resin Extraction Solvent Partitioning Solvent Partitioning Resin Extraction->Solvent Partitioning Column Chromatography Column Chromatography Solvent Partitioning->Column Chromatography Fraction Collection Fraction Collection Column Chromatography->Fraction Collection HPLC Purification HPLC Purification Fraction Collection->HPLC Purification Compound Isolation Compound Isolation HPLC Purification->Compound Isolation Structural Elucidation Structural Elucidation Compound Isolation->Structural Elucidation End End Structural Elucidation->End

Caption: General workflow for the isolation and purification of homoisoflavonoids.

Methodology:

  • Extraction: The powdered resin of Dracaena cochinchinensis is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The ethyl acetate fraction, which is likely to contain the homoisoflavonoids, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by semi-preparative or preparative HPLC using a C18 column and a mobile phase such as methanol-water or acetonitrile-water.

  • Structural Elucidation: The structure of the purified compound is determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and mass spectrometry (MS).

Osteogenic Differentiation Assay

This protocol describes a general method to assess the osteogenic potential of this compound in mesenchymal stem cells.

Methodology:

  • Cell Culture: Mouse bone marrow-derived mesenchymal stem cells (MSCs) are cultured in a suitable growth medium.

  • Treatment: MSCs are seeded in multi-well plates and treated with varying concentrations of this compound dissolved in a vehicle (e.g., DMSO). A vehicle-only control group is also included.

  • Induction of Differentiation: The cells are cultured in an osteogenic induction medium containing ascorbic acid, β-glycerophosphate, and dexamethasone, along with the test compound.

  • Alkaline Phosphatase (ALP) Activity Assay: After a specified period of incubation (e.g., 7-14 days), the cells are lysed, and the ALP activity, an early marker of osteoblast differentiation, is measured using a colorimetric assay with p-nitrophenyl phosphate (B84403) as the substrate.

  • Alizarin Red S Staining: To assess matrix mineralization, a late marker of osteogenesis, the cells are fixed and stained with Alizarin Red S, which stains calcium deposits. The stained deposits can be quantified by dissolving the stain and measuring its absorbance.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This is a standard in vitro assay to evaluate the free radical scavenging capacity of a compound.

Methodology:

  • Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Assay Procedure: Different concentrations of this compound are added to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation and Measurement: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes). The absorbance is then measured at approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated osteogenic activity. While its full pharmacological profile is yet to be elucidated, its structural similarity to other bioactive homoisoflavonoids suggests potential anti-inflammatory and antioxidant properties. Further research is warranted to:

  • Obtain a complete physicochemical characterization of the pure compound.

  • Conduct comprehensive in vitro and in vivo studies to quantify its antioxidant and anti-inflammatory activities and determine the corresponding IC₅₀ values.

  • Elucidate the precise molecular mechanisms underlying its osteogenic effects, including the identification of specific protein targets and signaling pathway components.

  • Investigate its potential synergistic effects with other therapeutic agents for bone regeneration and inflammatory disorders.

  • Develop and optimize a synthetic route to ensure a sustainable supply for further research and potential clinical development.

This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. The provided protocols and pathway diagrams offer a framework for designing and conducting further investigations into this intriguing natural compound.

References

Spectroscopic and Biological Insights into (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan, a natural product isolated from the red resin of Dracaena cochinchinensis. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines the experimental protocols for its isolation and characterization, and presents a generalized view of the signaling pathways potentially involved in its observed osteogenic activity.

Core Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The following tables summarize the key ¹H and ¹³C NMR and mass spectrometry data as reported in the scientific literature.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

Positionδн (ppm)MultiplicityJ (Hz)
2-H4.13m
3-H3.01m
4-Hα4.35dd10.5, 3.5
4-Hβ4.05t10.5
5-H6.42d2.5
7-H6.38d2.5
9-H2.75m
2'-H, 6'-H7.08d8.5
3'-H, 5'-H6.75d8.5
8-OCH₃3.81s

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

Positionδc (ppm)
270.1
331.5
469.8
4a114.2
5108.1
6158.2
7103.2
8159.1
8a109.8
940.1
1'131.2
2', 6'130.9
3', 5'116.1
4'156.5
8-OCH₃56.4

Table 3: Mass Spectrometry Data for this compound

TechniqueIonm/z
ESI-MS[M+H]⁺287.1278

Experimental Protocols

The isolation and characterization of this compound involved a multi-step process, as detailed below.

Isolation Workflow

The following diagram illustrates the general workflow for the isolation of the target compound from its natural source.

G start Dracaena cochinchinensis (Red Resin) extraction Extraction with 95% Ethanol (B145695) start->extraction partition Partition with Ethyl Acetate (B1210297) extraction->partition silica_gel Silica (B1680970) Gel Column Chromatography partition->silica_gel sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound This compound prep_hplc->pure_compound

Caption: Isolation workflow for this compound.

Detailed Methodologies
  • Extraction: The air-dried, powdered red resin of Dracaena cochinchinensis was extracted with 95% ethanol at room temperature. The resulting extract was then concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract was suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, containing the compounds of interest, was concentrated.

  • Chromatographic Separation:

    • Silica Gel Column Chromatography: The ethyl acetate fraction was subjected to column chromatography over silica gel, eluting with a gradient of chloroform (B151607) and methanol (B129727). Fractions were collected and monitored by thin-layer chromatography (TLC).

    • Sephadex LH-20 Column Chromatography: Fractions containing the target compound were further purified using a Sephadex LH-20 column with methanol as the mobile phase.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification was achieved by preparative HPLC on a C18 column, using a mobile phase of methanol and water to yield the pure this compound.

  • Structure Elucidation: The structure of the purified compound was determined using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, and ESI-MS.

Biological Activity and Signaling Pathways

This compound has been investigated for its potential osteogenic activities. While the specific signaling pathways for this particular compound are a subject of ongoing research, the osteogenic differentiation of mesenchymal stem cells (MSCs) by flavonoids is generally understood to involve several key signaling cascades.

The following diagram provides a generalized overview of signaling pathways that are commonly implicated in flavonoid-induced osteogenesis.

G flavonoid This compound (and other flavonoids) msc Mesenchymal Stem Cell (MSC) flavonoid->msc Acts on wnt Wnt/β-catenin Pathway msc->wnt Activates bmp BMP Signaling Pathway msc->bmp Activates runx2 Runx2 Expression wnt->runx2 bmp->runx2 osterix Osterix (Osx) Expression runx2->osterix osteoblast Osteoblast Differentiation osterix->osteoblast bone_formation Bone Formation osteoblast->bone_formation

Caption: Generalized signaling pathways in flavonoid-induced osteogenesis.

This guide serves as a foundational resource for researchers interested in the spectroscopic properties and potential therapeutic applications of this compound. The detailed data and protocols provided herein are intended to facilitate further investigation into this promising natural product.

(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan is a naturally occurring homoisoflavan isolated from the red resin of Dracaena cochinchinensis, a plant source of the traditional medicine known as "Dragon's Blood". This document provides a comprehensive technical overview of the known biological activities of this compound, supported by available quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and workflows. While direct research on this specific molecule is limited, this guide consolidates the existing data and provides context based on the activities of structurally related homoisoflavonoids from the same genus, which are known for their anti-inflammatory and antioxidant properties.

Introduction

Homoisoflavonoids are a class of phenolic compounds characterized by a 16-carbon skeleton. This compound belongs to this class and is a constituent of "Dragon's Blood," a resin with a long history of use in traditional medicine for treating a variety of ailments, including those related to inflammation and tissue repair. Modern scientific investigation into the components of this resin has begun to elucidate the pharmacological basis for its traditional uses. This guide focuses on the specific biological activities attributed to this compound and its chemical relatives.

Quantitative Biological Activity Data

Direct quantitative data for the biological activity of this compound is currently limited to its effects on osteogenic differentiation. The anti-inflammatory and antioxidant activities are inferred from studies on closely related homoisoflavonoids isolated from Dracaena species.

Table 1: Osteogenic Activity of this compound

Biological ActivityCell LineConcentrationEffectCytotoxicity
Osteogenic DifferentiationMesenchymal Stem Cells (MSCs)10 µMPromoted osteogenic differentiationNot cytotoxic

Table 2: Anti-inflammatory Activity of Structurally Related Homoisoflavonoids from Dracaena cochinchinensis

CompoundBiological ActivityCell LineIC₅₀ (µM)
Homoisoflavonoid Derivative 1Inhibition of Nitric Oxide ProductionLipopolysaccharide-stimulated BV-2 microglial cells60.4 - 75.6
Homoisoflavonoid Derivative 2Inhibition of Nitric Oxide ProductionLipopolysaccharide-stimulated BV-2 microglial cells60.4 - 75.6
Homoisoflavonoid Derivative 3Inhibition of Nitric Oxide ProductionLipopolysaccharide-stimulated BV-2 microglial cells60.4 - 75.6

Note: The specific structures of the homoisoflavonoid derivatives in Table 2 are detailed in the cited literature but are presented here to demonstrate the established anti-inflammatory potential within this compound class from the same natural source.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature concerning the biological activities of this compound and related compounds.

Osteogenic Differentiation Assay in Mesenchymal Stem Cells (MSCs)

This protocol outlines the methodology used to assess the potential of a compound to induce the differentiation of MSCs into osteoblasts.

3.1.1. Cell Culture and Treatment

  • Cell Line: Mouse or human mesenchymal stem cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Treatment: MSCs are seeded in 24-well plates. After reaching 80-90% confluency, the medium is replaced with an osteogenic induction medium (standard culture medium supplemented with 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone). The test compound, this compound, is added to the induction medium at the desired concentration (e.g., 10 µM). The medium is changed every 2-3 days for a total of 14-21 days.

3.1.2. Alkaline Phosphatase (ALP) Staining

  • After the induction period, cells are washed with phosphate-buffered saline (PBS).

  • Cells are fixed with 4% paraformaldehyde for 10 minutes.

  • After washing with PBS, cells are incubated with a solution containing 0.1 mg/mL 5-bromo-4-chloro-3-indolyl phosphate (B84403) (BCIP) and 0.2 mg/mL nitro blue tetrazolium (NBT) in an alkaline buffer (100 mM Tris-HCl, 100 mM NaCl, 50 mM MgCl₂, pH 9.5) at 37°C for 30-60 minutes.

  • The reaction is stopped by washing with distilled water. Osteoblasts will stain blue/purple.

3.1.3. Alizarin Red S Staining for Mineralization

  • Following the induction period, cells are washed with PBS and fixed in 4% paraformaldehyde for 15 minutes.

  • After washing with distilled water, cells are stained with 2% Alizarin Red S solution (pH 4.2) for 20-30 minutes at room temperature.

  • Excess stain is removed by washing with distilled water. Mineralized nodules, indicative of mature osteoblasts, will stain bright red.

G cluster_0 Cell Culture and Treatment cluster_1 Staining and Analysis MSCs Mesenchymal Stem Cells Seeding Seed MSCs in 24-well plate MSCs->Seeding Induction Add Osteogenic Induction Medium + this compound Seeding->Induction Incubation Incubate for 14-21 days Induction->Incubation Fixation Fixation (Paraformaldehyde) Incubation->Fixation ALP_Staining Alkaline Phosphatase (ALP) Staining Fixation->ALP_Staining Alizarin_Red Alizarin Red S Staining Fixation->Alizarin_Red Analysis Microscopic Analysis ALP_Staining->Analysis Alizarin_Red->Analysis

Osteogenic Differentiation Assay Workflow.

Nitric Oxide (NO) Inhibition Assay in BV-2 Microglial Cells

This protocol is used to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in stimulated microglial cells.

3.2.1. Cell Culture and Stimulation

  • Cell Line: BV-2 murine microglial cells.

  • Culture Medium: DMEM with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Treatment: BV-2 cells are plated in 96-well plates. The cells are pre-treated with various concentrations of the test compound for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL. The cells are then incubated for 24 hours.

3.2.2. Measurement of Nitric Oxide (Griess Assay)

  • After the 24-hour incubation, 50 µL of the cell culture supernatant is transferred to a new 96-well plate.

  • 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) is added to each well and incubated for 10 minutes at room temperature, protected from light.

  • 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is then added to each well and incubated for another 10 minutes.

  • The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

G cluster_0 Cell Treatment cluster_1 Griess Assay BV2_Cells BV-2 Microglial Cells Pretreatment Pre-treat with Test Compound BV2_Cells->Pretreatment Stimulation Stimulate with LPS (1 µg/mL) Pretreatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant Griess_A Add Griess Reagent A Supernatant->Griess_A Griess_B Add Griess Reagent B Griess_A->Griess_B Absorbance Measure Absorbance at 540 nm Griess_B->Absorbance

Nitric Oxide Inhibition Assay Workflow.

Putative Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, based on the known anti-inflammatory activities of other flavonoids and homoisoflavonoids, it is plausible that it targets key inflammatory signaling cascades. A likely target is the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of the inflammatory response.

Proposed Anti-inflammatory Mechanism of Action

In response to inflammatory stimuli such as LPS, the NF-κB signaling pathway is activated, leading to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces nitric oxide. It is hypothesized that homoisoflavonoids like this compound may interfere with this pathway, potentially by inhibiting the degradation of IκBα, which would prevent the translocation of NF-κB to the nucleus.

G LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa phosphorylates IkBa->IKK NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_Transcription Pro-inflammatory Gene Transcription (e.g., iNOS, COX-2, TNF-α) Nucleus->Gene_Transcription induces Inflammation Inflammation Gene_Transcription->Inflammation Homoisoflavan This compound Homoisoflavan->IKK inhibits?

Putative NF-κB Signaling Pathway Inhibition.

Discussion and Future Directions

The available evidence suggests that this compound is a bioactive natural product with demonstrated pro-osteogenic effects. While direct evidence for its anti-inflammatory and antioxidant activities is currently lacking, the pharmacological profile of structurally similar compounds from the same plant source strongly suggests that it is likely to possess these properties.

Future research should focus on:

  • Quantitative Assessment: Determining the IC₅₀ values of this compound in a range of anti-inflammatory and antioxidant assays.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.

  • In Vivo Studies: Evaluating the efficacy of this compound in animal models of inflammatory diseases and bone regeneration.

Conclusion

This compound is a promising natural product that warrants further investigation. Its established role in promoting osteogenic differentiation, combined with the likely anti-inflammatory and antioxidant properties inferred from related compounds, makes it a valuable lead for the development of new therapeutic agents for a variety of conditions, including osteoporosis and inflammatory disorders. This technical guide provides a foundation for researchers and drug development professionals to build upon in their exploration of this and other bioactive homoisoflavonoids.

The Pharmacological Potential of Homoisoflavonoids from Dragon's Blood Resin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the bioactive homoisoflavonoids derived from dragon's blood resin, detailing their therapeutic promise, mechanisms of action, and the experimental methodologies for their study. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents from natural sources.

Dragon's blood, a deep red resin obtained from various plant species, most notably those of the Dracaena genus, has been a staple in traditional medicine for centuries, revered for its wound-healing and blood-staunching properties.[1][2] Modern phytochemical investigations have unveiled a rich and complex chemical composition, with homoisoflavonoids emerging as a class of compounds with significant and diverse pharmacological potential.[2][3] These unique flavonoids are characterized by an additional carbon atom in their C-ring, a structural feature that contributes to their wide range of biological activities.

This technical guide provides a comprehensive overview of the pharmacological activities of homoisoflavonoids from dragon's blood resin, with a focus on their anti-inflammatory, anti-tumor, antioxidant, neuroprotective, and immunomodulatory effects. Detailed experimental protocols for key assays, quantitative data on the bioactivity of specific compounds, and visualizations of the intricate signaling pathways they modulate are presented to facilitate further research and drug discovery in this promising area.

Pharmacological Activities and Bioactive Compounds

Homoisoflavonoids isolated from dragon's blood resin have demonstrated a broad spectrum of biological effects, making them attractive candidates for the development of novel therapeutics. The primary source of these compounds discussed herein is the resin of Dracaena cochinchinensis.[3][4][5]

Anti-inflammatory and Immunomodulatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Homoisoflavonoids from dragon's blood have shown potent anti-inflammatory and immunomodulatory properties.

  • Loureirin B , a prominent homoisoflavonoid, has been shown to exert its immunosuppressive effects by inhibiting both the STIM1/Orai1 and K V 1.3 channels in Jurkat T cells.[6][7] This dual inhibition leads to a reduction in calcium ion (Ca²⁺) influx and subsequent suppression of interleukin-2 (B1167480) (IL-2) secretion, a critical cytokine in T-cell proliferation and the adaptive immune response.[6] The half-maximal inhibitory concentration (IC50) for loureirin B on STIM1/Orai1 currents was found to be 17.11 ± 2.17 μM.[8] Furthermore, loureirin B has been observed to downregulate the phosphorylation of ERK and JNK in TGF-β1-stimulated fibroblasts, suggesting its involvement in pathways related to tissue fibrosis and inflammation.[9][10][11]

  • Other homoisoflavonoids have been found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, indicating their potential in mitigating neuroinflammation.[5] For example, certain homoisoflavonoid derivatives have exhibited moderate inhibition of NO production with IC50 values ranging from 60.4 to 75.6 μM.[5]

Antitumor Activity

The anti-cancer potential of homoisoflavonoids from dragon's blood is a rapidly advancing area of research. These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis.[12][13]

  • Studies on various cancer cell lines have demonstrated the cytotoxic effects of homoisoflavonoids. The mechanisms underlying these effects are multifaceted and include the induction of DNA damage, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[12][13] For instance, extracts from dragon's blood have been shown to suppress the proliferative and metastatic potential of human gastric cancer cells.[12]

Antioxidant Activity

The antioxidant properties of dragon's blood resin are well-documented and are significantly attributed to its homoisoflavonoid content.[1][14][15] These compounds can neutralize free radicals and reduce oxidative stress, which is implicated in a wide range of degenerative diseases.[1][15][16] The antioxidant capacity of dragon's blood extracts has been demonstrated in various in vitro assays, including DPPH and ABTS radical scavenging assays.[14][17]

Neuroprotective Effects

Emerging evidence suggests that homoisoflavonoids possess neuroprotective properties. One study reported that a flavonoid dimer from Dracaena cochinchinensis exhibited a neuroprotective effect on serum deficiency-induced cellular damage in PC12 cells.[4] This activity is likely linked to their anti-inflammatory and antioxidant capabilities, which can protect neuronal cells from damage.

Osteogenic Activity

Interestingly, certain homoisoflavonoids isolated from dragon's blood have been found to promote the osteogenic differentiation of mouse bone marrow-derived mesenchymal stem cells (MSCs).[18] Several compounds, at a concentration of 10μM, significantly increased alkaline phosphatase (ALP) activity, a key marker of osteoblast differentiation, to levels ranging from 151.3% to 171.0% relative to the control, without showing cytotoxicity.[18]

Quantitative Data on Bioactivities

The following tables summarize the quantitative data for the pharmacological activities of selected homoisoflavonoids from dragon's blood resin.

Compound/ExtractPharmacological ActivityAssay SystemIC50 / ActivityReference(s)
Loureirin BPAI-1 InhibitionCell-free assay26.10 μM[9][10]
Loureirin BSTIM1/Orai1 InhibitionHEK293 T cells17.11 ± 2.17 μM[8]
Homoisoflavonoid DerivativesNitric Oxide Production InhibitionLPS-stimulated BV-2 microglial cells60.4-75.6 μM[5]
Dihydrochalcone (Compound 9)Nitric Oxide Production InhibitionLPS-induced RAW 264.7 macrophages50.3 μM[19]
CompoundOsteogenic Activity (% of Control ALP Activity at 10µM)Cell LineReference(s)
Dracaeconolide B (2)159.6 ± 5.9Mouse MSCs[18]
(3R)-7,4'-dihydroxy-8-methoxyhomoisoflavane (3)167.6 ± 10.9Mouse MSCs[18]
(3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane (4)162.0 ± 1.4Mouse MSCs[18]
7,4'-dihydroxy-8-methylflavan (7)151.3 ± 4.0Mouse MSCs[18]
5,4'-dihydroxy-7-methoxy-6-methylflavane (9)171.0 ± 8.2Mouse MSCs[18]
7,4'-dihydroxyflavan (11)169.9 ± 7.3Mouse MSCs[18]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of homoisoflavonoids from dragon's blood resin.

Extraction and Isolation of Homoisoflavonoids
  • Source Material: Dried red resin of Dracaena cochinchinensis.

  • Extraction: The powdered resin is typically extracted with a solvent such as 95% ethanol (B145695) or methanol (B129727) at room temperature. The extraction is often repeated multiple times to ensure maximum yield.

  • Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

  • Chromatographic Purification: The fractions enriched with homoisoflavonoids (often the ethyl acetate fraction) are subjected to various chromatographic techniques for isolation of pure compounds. These techniques include:

    • Silica Gel Column Chromatography: Using a gradient of solvents like chloroform-methanol or hexane-ethyl acetate.

    • Sephadex LH-20 Column Chromatography: Primarily for separating flavonoids.

    • Preparative High-Performance Liquid Chromatography (HPLC): For final purification of individual compounds.

  • Structure Elucidation: The structures of the isolated homoisoflavonoids are determined using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HSQC, HMBC), and mass spectrometry (MS).

Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay
  • Cell Line: Murine microglial cell line BV-2 or macrophage cell line RAW 264.7.

  • Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test homoisoflavonoid for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.

    • After incubation, collect the cell culture supernatant.

    • Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of NO production inhibition relative to the LPS-treated control.

  • Cell Viability: A concurrent MTT assay should be performed to ensure that the observed inhibition of NO production is not due to cytotoxicity of the tested compounds.

Antitumor Activity: Cytotoxicity (MTT) Assay
  • Cell Lines: A panel of human cancer cell lines (e.g., gastric, breast, colon cancer cell lines).

  • Cell Culture: Maintain cells in appropriate culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% penicillin-streptomycin.

  • Assay Procedure:

    • Seed cells in a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.

    • Treat the cells with a range of concentrations of the homoisoflavonoid for 24, 48, or 72 hours.

    • After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals in dimethyl sulfoxide (B87167) (DMSO).

    • Measure the absorbance at a wavelength of 570 nm.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Enzyme Inhibitory Activity: PTP1B Inhibition Assay
  • Enzyme: Recombinant human protein tyrosine phosphatase 1B (PTP1B).

  • Substrate: p-nitrophenyl phosphate (B84403) (pNPP).

  • Assay Buffer: A suitable buffer such as Tris-HCl or HEPES containing a reducing agent (e.g., DTT) and EDTA.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the test homoisoflavonoid at various concentrations, and the PTP1B enzyme.

    • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding the pNPP substrate.

    • Incubate for a specific time (e.g., 30 minutes) at 37°C.

    • Stop the reaction by adding a strong base (e.g., NaOH).

    • Measure the absorbance of the product, p-nitrophenol, at 405 nm.

    • Calculate the percentage of enzyme inhibition and determine the IC50 value.

Osteogenic Differentiation Assay
  • Cell Line: Mouse bone marrow-derived mesenchymal stem cells (MSCs).

  • Cell Culture: Culture MSCs in a suitable growth medium.

  • Osteogenic Induction:

    • Seed MSCs in a culture plate and grow to confluence.

    • Induce osteogenic differentiation by replacing the growth medium with an osteogenic induction medium containing dexamethasone, β-glycerophosphate, and ascorbic acid.

    • Treat the cells with the test homoisoflavonoids during the differentiation period.

  • Alkaline Phosphatase (ALP) Activity Assay:

    • After a specific period of induction (e.g., 7-14 days), lyse the cells.

    • Measure the ALP activity in the cell lysate using a pNPP-based colorimetric assay.

    • Normalize the ALP activity to the total protein content of the cell lysate.

  • Alizarin Red S Staining:

    • After 21-28 days of induction, fix the cells.

    • Stain the cells with Alizarin Red S solution to visualize calcium deposits, which are indicative of matrix mineralization.

Signaling Pathways and Mechanisms of Action

The pharmacological effects of homoisoflavonoids are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

TGF-β1/ERK/JNK Signaling Pathway in Fibrosis

Loureirin B has been shown to inhibit the TGF-β1-induced profibrotic effects in fibroblasts by downregulating the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK).[11] This pathway is central to the pathogenesis of fibrosis in various organs.

TGF_beta_pathway TGF_beta1 TGF-β1 TGF_beta_R TGF-β Receptor TGF_beta1->TGF_beta_R Smad Smad Complex TGF_beta_R->Smad ERK ERK TGF_beta_R->ERK JNK JNK TGF_beta_R->JNK Fibroblast_Activation Fibroblast Activation (Collagen, Fibronectin) Smad->Fibroblast_Activation pERK p-ERK ERK->pERK pERK->Fibroblast_Activation pJNK p-JNK JNK->pJNK pJNK->Fibroblast_Activation Loureirin_B Loureirin B Loureirin_B->pERK Loureirin_B->pJNK

Loureirin B inhibits fibrosis by blocking ERK and JNK phosphorylation.

STIM1/Orai1 and K V 1.3 Channels in Immunomodulation

The immunosuppressive activity of loureirin B is attributed to its ability to block STIM1/Orai1 and K V 1.3 channels, which are crucial for T-cell activation.[6][7] This leads to a reduction in intracellular calcium signaling and subsequent cytokine production.

Calcium_Signaling_Pathway TCR_Activation T-Cell Receptor Activation IP3_Production IP3 Production TCR_Activation->IP3_Production ER_Ca_Release ER Ca2+ Release IP3_Production->ER_Ca_Release STIM1 STIM1 Activation ER_Ca_Release->STIM1 Orai1 Orai1 Channel STIM1->Orai1 Ca_Influx Ca2+ Influx Orai1->Ca_Influx NFAT_Activation NFAT Activation Ca_Influx->NFAT_Activation IL2_Production IL-2 Production NFAT_Activation->IL2_Production Kv1_3 K V 1.3 Channel Membrane_Potential Membrane Potential Maintenance Kv1_3->Membrane_Potential Membrane_Potential->Ca_Influx Loureirin_B Loureirin B Loureirin_B->Orai1 Loureirin_B->Kv1_3

Loureirin B's dual inhibition of Orai1 and K V 1.3 channels in T-cells.

Experimental Workflow for Investigating Pharmacological Potential

The following diagram illustrates a typical workflow for the investigation of the pharmacological potential of homoisoflavonoids from dragon's blood resin.

Experimental_Workflow Extraction Extraction of Dragon's Blood Resin Fractionation Fractionation and Isolation of Homoisoflavonoids Extraction->Fractionation Structure_Elucidation Structure Elucidation (NMR, MS) Fractionation->Structure_Elucidation In_Vitro_Screening In Vitro Pharmacological Screening Structure_Elucidation->In_Vitro_Screening Anti_inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine Inhibition) In_Vitro_Screening->Anti_inflammatory Antitumor Antitumor Assays (e.g., Cytotoxicity, Apoptosis) In_Vitro_Screening->Antitumor Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) In_Vitro_Screening->Antioxidant Other_assays Other Bioassays (e.g., Neuroprotection, Osteogenesis) In_Vitro_Screening->Other_assays Mechanism_Studies Mechanism of Action Studies Anti_inflammatory->Mechanism_Studies Antitumor->Mechanism_Studies Signaling_Pathways Signaling Pathway Analysis (e.g., Western Blot, qPCR) Mechanism_Studies->Signaling_Pathways In_Vivo_Studies In Vivo Animal Model Studies Mechanism_Studies->In_Vivo_Studies Lead_Optimization Lead Compound Optimization In_Vivo_Studies->Lead_Optimization

Workflow for homoisoflavonoid drug discovery from dragon's blood.

Conclusion and Future Directions

Homoisoflavonoids from dragon's blood resin represent a rich and largely untapped source of novel therapeutic agents with a wide array of pharmacological activities. Their demonstrated efficacy in preclinical models for inflammation, cancer, and other conditions, coupled with their unique chemical structures, makes them compelling candidates for further drug development.

Future research should focus on:

  • Comprehensive Bioactivity Profiling: Screening a wider range of homoisoflavonoids against diverse biological targets to uncover new therapeutic applications.

  • Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying the observed pharmacological effects to identify specific protein targets and signaling pathways.

  • In Vivo Efficacy and Safety: Rigorous evaluation of the most promising compounds in relevant animal models of disease to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of novel homoisoflavonoid analogs to optimize their potency, selectivity, and drug-like properties.

The continued exploration of these fascinating natural products holds significant promise for the discovery of next-generation therapies for a variety of human diseases.

References

The Osteogenic Potential of Dracaena cochinchinensis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Bioactive Compounds and Their Mechanisms in Bone Formation

The resin of Dracaena cochinchinensis, known colloquially as "Dragon's Blood," has been a staple in traditional medicine for centuries, prized for its role in promoting blood circulation and tissue healing. Modern scientific inquiry has shifted focus to its constituent compounds, revealing significant potential in the field of bone regeneration. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the osteogenic activities of compounds isolated from Dracaena cochinchinensis, detailing their effects on osteoblast differentiation, the underlying molecular pathways, and the experimental protocols used for their evaluation.

Bioactive Compounds and Their Osteogenic Efficacy

Research has successfully isolated numerous flavonoids and homoisoflavonoids from the resin of Dracaena cochinchinensis. A key study evaluated the ability of these compounds to promote the differentiation of mouse bone marrow-derived mesenchymal stem cells (MSCs) into osteoblasts. The primary indicator of early osteogenic differentiation, alkaline phosphatase (ALP) activity, was quantified. At a concentration of 10μM, several compounds demonstrated a significant ability to enhance ALP activity without inducing cytotoxicity.[1]

The table below summarizes the quantitative data on the most active compounds identified, presenting their efficacy in promoting osteogenic differentiation relative to a control group.

Compound IDCompound NameClassRelative ALP Activity (% of Control) at 10µM[1]
9 5,4'-dihydroxy-7-methoxy-6-methylflavaneFlavan171.0 ± 8.2
11 7,4'-dihydroxyflavanFlavan169.9 ± 7.3
3 (3R)-7,4'-dihydroxy-8-methoxyhomoisoflavaneHomoisoflavane167.6 ± 10.9
4 (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromaneHomoisoflavane162.0 ± 1.4
2 Dracaeconolide B (newly identified)Homoisoflavonoid159.6 ± 5.9
7 7,4'-dihydroxy-8-methylflavanFlavan151.3 ± 4.0

Mechanisms of Action: Key Signaling Pathways

The pro-osteogenic effects of flavonoids are widely believed to be mediated through the modulation of critical signaling pathways that govern osteoblast differentiation. While direct mechanistic studies on individual compounds from Dracaena cochinchinensis are emerging, the broader literature strongly implicates the Bone Morphogenetic Protein (BMP)/Smad and Wnt/β-catenin pathways. An ethanolic extract of Sanguis Draconis resin has been shown to elevate mRNA and protein levels of BMP-2 and the master osteogenic transcription factor, Runx2, suggesting a direct influence on the BMP signaling cascade.[2]

The BMP/Smad Signaling Pathway

The BMP signaling pathway is fundamental for bone formation. The process is initiated when a BMP ligand (e.g., BMP-2) binds to its receptors on the cell surface, leading to the phosphorylation of receptor-regulated Smads (Smad1/5/8). These activated Smads then form a complex with Smad4, which translocates to the nucleus to induce the expression of key osteogenic transcription factors like Runx2 and Osterix (Osx).[3][4] These factors, in turn, activate the transcription of genes for bone matrix proteins such as Alkaline Phosphatase (ALP), Collagen type I (COL1A1), and Osteocalcin (OCN).

BMP_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand BMP Receptors Type I & II Receptors BMP Ligand->BMP Receptors R-Smad Smad1/5/8 BMP Receptors->R-Smad Phosphorylates p-R-Smad p-Smad1/5/8 Smad Complex p-Smad1/5/8 + Smad4 Complex p-R-Smad->Smad Complex Co-Smad Smad4 Co-Smad->Smad Complex Runx2/Osterix Runx2 / Osterix Transcription Factors Smad Complex->Runx2/Osterix Activates Dracaena_Compounds Dracaena cochinchinensis Compounds Dracaena_Compounds->BMP Ligand Upregulates (Hypothesized) Osteogenic Genes ALP, COL1A1, OCN Gene Expression Runx2/Osterix->Osteogenic Genes Upregulates

Canonical BMP/Smad signaling pathway in osteogenesis.
The Wnt/β-catenin Signaling Pathway

The canonical Wnt pathway is another critical regulator of osteoblast commitment and function. In the absence of a Wnt ligand, cytoplasmic β-catenin is phosphorylated by a "destruction complex" (containing GSK-3β and APC) and subsequently degraded.[3][5] When a Wnt ligand binds to its Frizzled (FZD) and LRP5/6 co-receptors, this destruction complex is inhibited. As a result, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of osteogenic target genes, including Runx2.[1]

Wnt_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Ligand Wnt Ligand Receptors FZD & LRP5/6 Wnt Ligand->Receptors Destruction Complex Destruction Complex (GSK-3β, APC) Receptors->Destruction Complex Inhibits Beta-Catenin β-catenin Destruction Complex->Beta-Catenin Phosphorylates for Degradation Degradation Degradation Beta-Catenin->Degradation Nuclear Beta-Catenin β-catenin Beta-Catenin->Nuclear Beta-Catenin Accumulates & Translocates Dracaena_Compounds Dracaena cochinchinensis Compounds Dracaena_Compounds->Receptors Activates (Hypothesized) Osteogenic Genes Runx2 & Other Target Genes Nuclear Beta-Catenin->Osteogenic Genes TCF/LEF TCF/LEF TCF/LEF->Osteogenic Genes Activates

Canonical Wnt/β-catenin signaling pathway in osteogenesis.

Experimental Protocols & Methodologies

Standardized in vitro assays are essential for the quantitative evaluation of osteogenic activity. The following protocols provide a detailed methodology for the key experiments used to assess the pro-osteogenic effects of compounds from Dracaena cochinchinensis.

General Experimental Workflow

The screening and validation of osteogenic compounds follow a logical progression from initial cytotoxicity and differentiation assays to late-stage mineralization and mechanistic studies.

Workflow cluster_setup Cell Culture & Treatment cluster_assays Osteogenic Assessment A Seed Mesenchymal Stem Cells (e.g., MSCs, MC3T3-E1) B Culture in Osteogenic Induction Medium A->B C Treat with Dracaena Compounds (Various Concentrations) B->C D Cell Viability Assay (e.g., MTT/CCK-8) C->D E Early Marker: ALP Activity Assay & Staining (Day 7-14) C->E F Late Marker: Mineralization Assay (Alizarin Red S Staining, Day 14-21) C->F G Gene/Protein Expression: qPCR / Western Blot (Runx2, Osterix, ALP, COL1A1) C->G

General workflow for assessing osteogenic activity in vitro.
Alkaline Phosphatase (ALP) Activity Assay

ALP is a key early marker of osteoblast differentiation.[6][7] Its activity can be quantified using a colorimetric assay.

  • Cell Culture: Seed mesenchymal stem cells or pre-osteoblastic cells (e.g., MC3T3-E1) in a multi-well plate and culture in osteogenic induction medium (e.g., α-MEM supplemented with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate) with or without the test compounds.[8][9]

  • Cell Lysis: After 7-14 days of culture, wash the cells with Phosphate-Buffered Saline (PBS) and lyse them using a lysis buffer (e.g., 0.1% Triton X-100 in PBS).

  • Enzymatic Reaction: Add a substrate solution, typically containing p-nitrophenyl phosphate (B84403) (pNPP), to the cell lysate. ALP in the lysate will hydrolyze pNPP into p-nitrophenol, which is yellow.[10]

  • Quantification: Stop the reaction with NaOH and measure the absorbance of the yellow p-nitrophenol at 405 nm using a microplate reader.

  • Normalization: Normalize the ALP activity to the total protein content in each sample, determined by a standard protein assay (e.g., BCA assay), to account for differences in cell number. Results are often expressed as µmol p-nitrophenol/min/mg protein.[10]

Matrix Mineralization (Alizarin Red S) Staining & Quantification

Alizarin Red S (ARS) is a dye that specifically binds to calcium deposits, allowing for the visualization and quantification of matrix mineralization, a hallmark of late-stage osteoblast differentiation.[11][12]

  • Cell Culture: Culture cells as described for the ALP assay, but for a longer duration, typically 14-21 days, to allow for sufficient matrix mineralization.[13][14]

  • Fixation: Aspirate the culture medium, wash the cells gently with PBS, and fix the cell monolayer with 4% paraformaldehyde or 95% ethanol (B145695) for 15-30 minutes at room temperature.[11][13]

  • Staining: Wash the fixed cells with deionized water and add a 40 mM Alizarin Red S solution (pH 4.1-4.3) to each well, ensuring the monolayer is completely covered. Incubate for 20-30 minutes at room temperature with gentle shaking.[11]

  • Washing & Visualization: Aspirate the ARS solution and wash the wells multiple times with deionized water to remove excess dye. The calcium nodules will be stained bright orange-red and can be visualized and imaged using a bright-field microscope.

  • Quantification (Extraction Method):

    • To quantify the mineralization, add 10% acetic acid to each well and incubate for 30 minutes with shaking to destain and dissolve the mineral layer.

    • Scrape the cell layer and transfer the cell slurry to a microcentrifuge tube.

    • Heat the slurry at 85°C for 10 minutes, then cool on ice for 5 minutes.

    • Centrifuge the slurry at high speed (e.g., 20,000 x g) for 15 minutes.

    • Transfer the supernatant to a new tube and neutralize the pH to 4.1-4.5 with 10% ammonium (B1175870) hydroxide.

    • Read the absorbance of the extracted dye at 405 nm using a spectrophotometer. The absorbance is directly proportional to the amount of mineralization.[11]

Conclusion and Future Directions

The compounds isolated from Dracaena cochinchinensis, particularly flavonoids and homoisoflavonoids, demonstrate significant potential as osteogenic agents. Quantitative analysis confirms their ability to enhance early markers of osteoblast differentiation. The likely mechanisms of action involve the activation of the canonical BMP/Smad and Wnt/β-catenin signaling pathways, which are pivotal for bone formation.

For drug development professionals, these findings present a promising starting point. Future research should focus on:

  • Dose-response studies to determine the optimal therapeutic concentrations for lead compounds.

  • Quantitative analysis of mineralization and the expression of late-stage osteogenic markers (e.g., Osteocalcin, Collagen I) to confirm the full differentiation potential.

  • Direct mechanistic studies using techniques like Western blotting for phosphorylated pathway proteins (p-Smad1/5/8, active β-catenin) to confirm the precise molecular targets.

  • In vivo studies using animal models of bone defects or osteoporosis to validate the in vitro efficacy and assess safety.

By systematically addressing these areas, the therapeutic promise of these natural compounds can be fully elucidated, paving the way for novel treatments for bone-related disorders.

References

An In-depth Technical Guide on the Putative Mechanism of Action of (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the mechanism of action of (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan is scarce in publicly available scientific literature. This guide provides a comprehensive overview of its known biological activity and extrapolates potential mechanisms based on studies of structurally similar homoisoflavans and flavonoids, particularly those isolated from the same genus, Dracaena.

Introduction

This compound is a natural homoisoflavan compound isolated from the red resin of Dracaena cochinchinensis, commonly known as Dragon's Blood, and also found in Dracaena draco.[1][2] Homoisoflavans are a class of flavonoids characterized by a 16-carbon skeleton, differing from the more common 15-carbon skeleton of flavones and isoflavones. While research on this specific molecule is limited, the broader class of homoisoflavans and related flavonoids from Dracaena species are known to possess a range of biological activities, including anti-inflammatory, antioxidant, and osteogenic properties.[2][3][4][5][6] This technical guide aims to summarize the available data for this compound and to provide a predictive framework for its mechanism of action based on analogous compounds.

Known Biological Activity of this compound

To date, the primary research available for this compound has focused on its effect on osteogenesis.

Effects on Mesenchymal Stem Cell Differentiation

A study investigating the osteogenic activities of various homoisoflavonoids isolated from Dracaena cochinchinensis evaluated the effect of this compound on mouse bone marrow-derived mesenchymal stem cells (MSCs).[6]

  • Cell Line: Mouse bone marrow-derived mesenchymal stem cells (MSCs).

  • Treatment: Cells were treated with the compound at a concentration of 10µM.

  • Assay: The osteogenic differentiation was assessed by measuring the activity of alkaline phosphatase (ALP), an early marker of osteoblast differentiation. Cell proliferation and cytotoxicity were evaluated using a CCK8 assay.

  • Outcome: At 10µM, this compound was found to be non-cytotoxic to MSCs. However, unlike several other tested homoisoflavonoids from the same source, it did not significantly promote osteogenic differentiation by increasing ALP activity relative to the control group.[6]

Data Presentation: Effect on Osteogenic Differentiation
CompoundConcentration (µM)CytotoxicityRelative ALP Activity (%) vs. ControlReference
This compound10NoNot significantly increased[6]
Dracaeconolide B10No159.6 ± 5.9[6]
(3R)-7,4'-dihydroxy-8-methoxyhomoisoflavane10No167.6 ± 10.9[6]

Putative Mechanisms of Action Based on Structurally Related Compounds

Given the limited specific data, the potential mechanisms of action for this compound can be inferred from studies on other homoisoflavans and flavonoids, particularly those with anti-inflammatory properties. A common mechanism for the anti-inflammatory action of flavonoids is the modulation of the NF-κB and MAPK signaling pathways.

Anti-inflammatory Activity via Inhibition of Pro-inflammatory Mediators

Numerous flavonoids isolated from Dracaena species and other plants have demonstrated the ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[3][4]

  • Cell Line: RAW 264.7 murine macrophages.

  • Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Treatment: Cells are pre-treated with the test compound for a specified time before LPS stimulation.

  • Quantification: NO production is measured indirectly by quantifying the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

  • Analysis: The IC50 value, the concentration of the compound that inhibits NO production by 50%, is calculated.

Data Presentation: Anti-inflammatory Activity of Related Compounds
CompoundCell LineAssayIC50 Value (µM)Reference
2,4,4′-trihydroxydihydrochalconeRAW 264.7NO Production50.3[3]
Homoisoflavanone (unspecified)BV-2 microgliaNO Production60.4 - 75.6[4]
Modulation of NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and activate the transcription of pro-inflammatory genes like iNOS, COX-2, and various cytokines. Many flavonoids exert their anti-inflammatory effects by inhibiting this pathway.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive) NFkB NF-κB (p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkBa->NFkB Degradation of IκBα Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) Nucleus->Pro_inflammatory_Genes Activates Transcription Homoisoflavan This compound (Putative Action) Homoisoflavan->IKK Inhibits (Predicted) MAPK_Pathway LPS LPS Upstream_Kinases Upstream Kinases (e.g., TAK1) LPS->Upstream_Kinases Activates MAPKs MAPKs (ERK, JNK, p38) Upstream_Kinases->MAPKs Phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPKs->AP1 Activates Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response Induces Homoisoflavan This compound (Putative Action) Homoisoflavan->MAPKs Inhibits Phosphorylation (Predicted)

References

In vitro studies of (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the In Vitro Studies of (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the in vitro biological activities of this compound. This homoisoflavan is a natural product isolated from the red resin of Dracaena cochinchinensis, a traditional medicinal plant.[1][2] While research specifically on this compound is emerging, this guide consolidates the available data and provides context based on the activities of structurally related homoisoflavonoids.

Data Presentation: Quantitative In Vitro Data

The primary reported in vitro biological activity of this compound is its effect on osteogenic differentiation in mesenchymal stem cells. The following table summarizes the key quantitative findings from the available study.

Table 1: In Vitro Osteogenic Activity of this compound

Cell LineAssayConcentration (µM)ResultCytotoxicity
Mouse bone marrow-derived mesenchymal stem cells (MSCs)Alkaline Phosphatase (ALP) Activity10No significant increase in ALP activityNo cytotoxicity observed
Mouse bone marrow-derived mesenchymal stem cells (MSCs)Cell Proliferation (CCK8 Assay)10No significant effect on cell proliferationNot applicable

Data extracted from Xu et al., 2016.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the in vitro effects of this compound.

Cell Culture of Mesenchymal Stem Cells (MSCs)
  • Cell Source: Bone marrow from the tibias and femurs of C57BL/6 mice.

  • Culture Medium: Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells were maintained in a humidified atmosphere at 37°C with 5% CO2. The culture medium was replaced every 3 days. Non-adherent cells were removed after the initial 24 hours.

Cell Proliferation Assay (CCK8 Assay)
  • Seeding: MSCs were seeded into 96-well plates at a density of 5 × 10³ cells per well.

  • Treatment: After 24 hours of incubation, the cells were treated with this compound at a concentration of 10 µM.

  • Incubation: The cells were incubated for 72 hours.

  • Detection: 10 µL of Cell Counting Kit-8 (CCK8) solution was added to each well, and the plate was incubated for an additional 2 hours.

  • Measurement: The absorbance at 450 nm was measured using a microplate reader to determine the number of viable cells.

Osteogenic Differentiation and Alkaline Phosphatase (ALP) Activity Assay
  • Seeding: MSCs were seeded in 24-well plates at a density of 2 × 10⁴ cells per well.

  • Induction of Differentiation: Once the cells reached 80-90% confluence, the medium was replaced with an osteogenic induction medium containing 10 mM β-glycerophosphate, 0.1 µM dexamethasone, and 50 µM ascorbic acid.

  • Treatment: The cells were treated with this compound at a concentration of 10 µM in the osteogenic medium. The medium and compound were replaced every 3 days.

  • ALP Activity Measurement: After 7 days of differentiation, the cells were washed with phosphate-buffered saline (PBS) and lysed. The ALP activity in the cell lysate was measured using an ALP activity kit, with p-nitrophenyl phosphate (B84403) (pNPP) as the substrate. The absorbance was measured at 405 nm. The total protein concentration was determined using a BCA protein assay kit to normalize the ALP activity.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Based on the activities of related homoisoflavonoids and flavonoids, which often exhibit anti-inflammatory properties, the following diagrams illustrate a potential anti-inflammatory signaling pathway and a typical experimental workflow for its investigation.

G cluster_0 Hypothesized Anti-Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκBα IKK->IkB Inhibits Phosphorylation NFkB NF-κB IKK->NFkB Activates IkB->NFkB Nucleus Nucleus NFkB->Nucleus Gene Pro-inflammatory Gene Expression Nucleus->Gene iNOS_COX2 iNOS / COX-2 Gene->iNOS_COX2 NO_PGE2 NO / PGE2 iNOS_COX2->NO_PGE2 Homoisoflavan This compound Homoisoflavan->NFkB Inhibits G cluster_1 General Workflow for In Vitro Anti-Inflammatory Screening A Macrophage Cell Culture (e.g., RAW 264.7) B Compound Pre-treatment & LPS Stimulation A->B C1 MTT Assay (Cytotoxicity) B->C1 C2 Griess Assay (Nitric Oxide Production) B->C2 C3 ELISA (Pro-inflammatory Cytokines) B->C3 C4 Western Blot / qPCR (iNOS, COX-2 Expression) B->C4 D1 Cell Viability Assessment C1->D1 D2 Quantification of Inflammatory Mediators C2->D2 C3->D2 D3 Analysis of Protein/Gene Expression Levels C4->D3

References

Technical Guide: A Framework for Preliminary Cytotoxicity Screening of (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan is a natural product isolated from the red resin of Dracaena cochinchinensis[1]. The exploration of natural products for novel therapeutic agents, particularly in oncology, is a cornerstone of drug discovery[2][3]. This guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of this compound. It outlines a phased approach, beginning with broad-spectrum cell viability and membrane integrity assays, followed by an investigation into the potential mechanism of action, focusing on apoptosis. Detailed experimental protocols, illustrative data tables, and diagrams of key cellular pathways are provided to equip researchers with the necessary tools to evaluate the cytotoxic potential of this and other novel homoisoflavans.

Overall Experimental Workflow

A systematic screening process is crucial for efficiently evaluating the cytotoxic potential of a novel compound. The workflow begins with primary assays to determine general toxicity across various cell lines and progresses to more specific assays to elucidate the mechanism of cell death.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation Compound This compound CellLines Panel of Human Cancer Cell Lines Compound->CellLines MTT MTT Assay (Metabolic Viability) CellLines->MTT LDH LDH Assay (Membrane Integrity) CellLines->LDH IC50 Determine IC50 Values MTT->IC50 LDH->IC50 Apoptosis Apoptosis Assays IC50->Apoptosis If cytotoxic Caspase Caspase-3 Activity Assay Apoptosis->Caspase Pathway Signaling Pathway Analysis Caspase->Pathway

Caption: High-level workflow for cytotoxicity screening.

Phase 1: Primary Cytotoxicity Assessment

The initial phase aims to determine if this compound exhibits broad cytotoxic activity against a panel of human cancer cell lines. Two complementary assays are recommended: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH assay, which quantifies the release of lactate (B86563) dehydrogenase from cells with compromised membrane integrity.

Experimental Protocols

2.1.1. MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells[4][5]. The amount of formazan produced is proportional to the number of viable cells[5][6].

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment[5].

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[4][6]. During this time, living cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., acidified isopropanol (B130326) or DMSO) to each well to dissolve the formazan crystals[5][7]. Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution[5].

  • Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance[4].

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

2.1.2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. This assay measures the amount of released LDH, which is proportional to the level of cytotoxicity[8][9].

  • Cell Plating and Treatment: Follow the same procedure as for the MTT assay.

  • Controls: Prepare the following controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., Triton X-100) 45 minutes before the assay endpoint[10].

    • Background: Culture medium without cells.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at ~300 x g for 5 minutes[10]. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate[11].

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant[11].

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light[10][11]. The LDH in the supernatant will catalyze a reaction that produces a colored formazan product[9].

  • Absorbance Reading: Add 50 µL of a stop solution (if required by the kit) and measure the absorbance at 490 nm[11].

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Hypothetical Data Presentation

The results from the primary screening are typically summarized in a table of IC50 values.

Cell LineTypeThis compound IC50 (µM) after 48h
A549Lung Carcinoma45.2 ± 3.1
MCF-7Breast Adenocarcinoma38.7 ± 2.5
HCT116Colon Carcinoma25.1 ± 1.8
HepG2Hepatocellular Carcinoma62.5 ± 4.9
U-937Histiocytic Lymphoma15.8 ± 1.2

Table 1: Hypothetical IC50 values for this compound against a panel of human cancer cell lines as determined by MTT assay. Data are presented as mean ± standard deviation.

Phase 2: Mechanistic Investigation - Apoptosis

If the primary screening reveals significant cytotoxic activity (e.g., low micromolar IC50 values), the next phase is to investigate the underlying mechanism. Many natural products induce cell death via apoptosis, a form of programmed cell death essential for tissue homeostasis[12]. A key event in apoptosis is the activation of a family of proteases called caspases[13][14].

Apoptosis Signaling Pathways

Apoptosis is initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. Both pathways converge on the activation of executioner caspases, such as Caspase-3, which then cleave cellular substrates, leading to the characteristic morphological changes of apoptosis[13][14][15].

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand (e.g., FasL, TNF-α) Receptor Death Receptor (e.g., Fas, TNFR1) Ligand->Receptor DISC DISC Formation (FADD, TRADD) Receptor->DISC Casp8 Pro-Caspase-8 DISC->Casp8 aCasp8 Active Caspase-8 Casp8->aCasp8 Casp3 Pro-Caspase-3 aCasp8->Casp3 Stress Intracellular Stress (e.g., DNA Damage) Bcl2 Bcl-2 Family (Bax, Bak) Stress->Bcl2 Mito Mitochondrion Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome (Apaf-1, Cyto c) CytoC->Apoptosome Casp9 Pro-Caspase-9 Apoptosome->Casp9 aCasp9 Active Caspase-9 Casp9->aCasp9 aCasp9->Casp3 aCasp3 Active Caspase-3 Casp3->aCasp3 Substrates Cellular Substrates (e.g., PARP) aCasp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Intrinsic and extrinsic apoptosis signaling pathways.

Experimental Protocol: Colorimetric Caspase-3 Activity Assay

This assay quantifies the activity of Caspase-3, a key executioner caspase. The assay utilizes a labeled substrate (e.g., DEVD-pNA) which is cleaved by active Caspase-3 to release a chromophore (pNA) that can be measured spectrophotometrically[16][17].

  • Cell Culture and Treatment: Culture cells (e.g., 1-2 x 10⁶ cells) and treat them with the test compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours). Include an untreated control[18].

  • Cell Lysis: Pellet the cells by centrifugation and wash with cold PBS. Resuspend the cell pellet in a chilled cell lysis buffer and incubate on ice for 10-15 minutes[18][19].

  • Lysate Collection: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cellular debris. Collect the supernatant, which contains the cytosolic proteins including caspases[19].

  • Protein Quantification: Determine the protein concentration of each lysate (e.g., using a Bradford assay) to ensure equal protein loading in the assay.

  • Caspase Reaction: In a 96-well plate, add 50-200 µg of protein lysate to each well. Add reaction buffer (containing DTT) and the Caspase-3 substrate (DEVD-pNA)[17].

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light[17][20].

  • Absorbance Reading: Measure the absorbance at 400-405 nm using a microplate reader[16][20].

  • Data Analysis: Calculate the fold-increase in Caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.

Hypothetical Data Presentation

The results can demonstrate a dose-dependent activation of Caspase-3.

Treatment GroupConcentration (µM)Relative Caspase-3 Activity (Fold Change vs. Control)
Control (Vehicle)-1.0 ± 0.1
Compound X15 (IC50)3.8 ± 0.4
Compound X30 (2x IC50)7.2 ± 0.6

Table 2: Hypothetical fold-increase in Caspase-3 activity in U-937 cells treated with this compound for 24 hours. Data are presented as mean ± standard deviation.

Conclusion and Future Directions

This guide presents a structured, two-phase approach for the preliminary cytotoxicity screening of this compound. The initial phase identifies cytotoxic activity and determines potency (IC50), while the second phase begins to unravel the mechanism of cell death by focusing on apoptosis.

Positive results from this screening cascade—demonstrating potent cytotoxicity and induction of apoptosis—would provide a strong rationale for more advanced studies. Future work could include:

  • Analysis of other apoptotic markers (e.g., Annexin V/PI staining, mitochondrial membrane potential).

  • Investigation of the specific apoptosis pathway (intrinsic vs. extrinsic) through analysis of Caspase-8 and Caspase-9 activity.

  • Cell cycle analysis to determine if the compound induces cell cycle arrest.

  • In vivo studies using animal models to assess efficacy and safety.

By following this technical framework, researchers can systematically evaluate the therapeutic potential of novel natural products in the field of drug discovery.

References

The Rising Stars of Natural Medicine: A Technical Guide to the Discovery of Novel Homoisoflavans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homoisoflavans, a unique subclass of flavonoids, are emerging as a promising class of natural products with a wide spectrum of pharmacological activities. Their intricate chemical structures and diverse biological effects, ranging from anticancer and anti-inflammatory to neuroprotective and antidiabetic properties, have positioned them as compelling lead compounds in drug discovery. This in-depth technical guide provides a comprehensive overview of the core aspects of novel homoisoflavan discovery. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and methodologies to explore this exciting field. This guide details the natural sources of these compounds, provides step-by-step experimental protocols for their extraction, isolation, and structural elucidation, and presents a curated summary of their biological activities with a focus on their mechanisms of action. Quantitative data on yields, purity, and bioactivity are summarized in clear, comparative tables. Furthermore, this guide utilizes Graphviz visualizations to illustrate key experimental workflows and the intricate signaling pathways modulated by these novel bioactive molecules, offering a deeper understanding of their therapeutic potential.

Introduction to Homoisoflavans

Homoisoflavans are characterized by a 16-carbon skeleton, distinguishing them from the more common C15-skeleton of flavonoids. This structural uniqueness contributes to their diverse biological activities.[1] To date, several hundred homoisoflavonoids have been identified from various plant families, including Fabaceae, Asparagaceae, Orchidaceae, and Polygonaceae.[1] They are classified into five main structural types: sappanin-type, scillascillin-type, brazilin-type, caesalpin-type, and protosappanin-type.[1] The growing interest in homoisoflavans stems from their potent and varied bioactivities, which include antimicrobial, anti-inflammatory, antioxidant, cytotoxic, and anti-angiogenic effects.[1]

Natural Sources and Extraction

The discovery of novel homoisoflavans begins with their extraction from natural sources. A variety of plant species are known to be rich in these compounds.

Prominent Plant Sources
  • Caesalpinia sappan L. (Fabaceae): The heartwood of this plant is a well-known source of brazilin (B1667509), sappanol, and other homoisoflavans.[2]

  • Dracaena cinnabari Balf. f. (Asparagaceae): The resin of this plant, known as "dragon's blood," contains a variety of flavonoids, including novel homoisoflavans.[3]

  • Polygonatum odoratum (Mill.) Druce (Asparagaceae): This medicinal plant is a source of 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one and other homoisoflavonoids.[4]

  • Herreria montevidensis Klotzsch ex Griseb. (Herreriaceae): The roots of this South American vine have been found to contain new homoisoflavans.[5]

Experimental Protocol: Extraction of Homoisoflavans from Caesalpinia sappan

This protocol provides a general procedure for the extraction of homoisoflavans from the heartwood of Caesalpinia sappan.

Materials:

  • Dried heartwood of Caesalpinia sappan

  • Methanol (B129727) or ethanol (B145695) (analytical grade)

  • Hexane (analytical grade)

  • Ethyl acetate (B1210297) (analytical grade)

  • Distilled water

  • Grinder or mill

  • Maceration vessel or reflux apparatus

  • Filter paper

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Preparation of Plant Material: Grind the dried heartwood of Caesalpinia sappan into a coarse powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Maceration: Soak the powdered plant material in methanol or ethanol at a ratio of 1:10 (w/v) for 48-72 hours at room temperature with occasional shaking.

    • Reflux: Alternatively, for more efficient extraction, reflux the powdered plant material with methanol or ethanol at a ratio of 1:10 (w/v) for 4-6 hours.

  • Filtration and Concentration: Filter the extract through filter paper to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning (Fractionation):

    • Suspend the crude extract in a mixture of ethyl acetate and water (1:1, v/v) in a separatory funnel.

    • Shake the funnel vigorously and allow the layers to separate.

    • Collect the ethyl acetate layer. Repeat this partitioning step three times.

    • Combine the ethyl acetate fractions and concentrate using a rotary evaporator to yield the ethyl acetate fraction, which is typically enriched in homoisoflavans.

G plant Dried Caesalpinia sappan Heartwood powder Powdered Plant Material plant->powder Grinding extraction Solvent Extraction (Maceration or Reflux with Methanol/Ethanol) powder->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Solvent Partitioning (Ethyl Acetate/Water) crude_extract->partitioning ea_fraction Ethyl Acetate Fraction (Enriched in Homoisoflavans) partitioning->ea_fraction

Figure 1: General workflow for the extraction of homoisoflavans.

Isolation and Purification

Following extraction, chromatographic techniques are employed to isolate and purify individual homoisoflavans from the enriched fraction.

Chromatographic Techniques
  • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that is highly effective for the separation of natural products. It avoids the use of solid stationary phases, thus minimizing sample adsorption and degradation.

  • Centrifugal Partition Chromatography (CPC): Similar to HSCCC, CPC is a liquid-liquid chromatography technique that utilizes centrifugal force to retain the stationary phase while the mobile phase is pumped through. It is a powerful tool for the preparative-scale isolation of natural products.

  • Column Chromatography: Traditional column chromatography using silica (B1680970) gel or Sephadex LH-20 is also widely used for the purification of homoisoflavans.

Experimental Protocol: Isolation of Homoisoflavans using HSCCC

This protocol describes a one-step separation of four homoisoflavans from an ethyl acetate fraction of C. sappan using HSCCC.

Materials and Equipment:

  • HSCCC instrument

  • HPLC system for purity analysis

  • Chloroform (analytical grade)

  • Methanol (analytical grade)

  • Water (analytical grade)

  • Ethyl acetate fraction of C. sappan extract

Procedure:

  • Preparation of Two-Phase Solvent System: Prepare a two-phase solvent system consisting of chloroform-methanol-water (4:3:2, v/v/v). Equilibrate the mixture in a separatory funnel at room temperature and separate the two phases (upper and lower) shortly before use.

  • HSCCC System Preparation: Fill the multilayer coil column entirely with the upper phase as the stationary phase.

  • Sample Loading: Dissolve 120 mg of the ethyl acetate fraction in 10 mL of a mixture of the upper and lower phases (1:1, v/v). Inject the sample solution into the column.

  • Elution: Pump the lower phase as the mobile phase into the head of the column at a flow rate of 1.0 mL/min, while the apparatus is run at a revolution speed of 900 rpm.

  • Fraction Collection and Analysis: Monitor the effluent with a UV detector at 280 nm and collect fractions based on the chromatogram. Analyze the purity of the isolated compounds by HPLC.

G start Ethyl Acetate Fraction dissolve Dissolve in Solvent System start->dissolve hsccc HSCCC Separation (Chloroform-Methanol-Water) dissolve->hsccc fractionate Fraction Collection (UV 280 nm) hsccc->fractionate analyze Purity Analysis (HPLC) fractionate->analyze compounds Isolated Homoisoflavans (e.g., Brazilin, Sappanol) analyze->compounds

Figure 2: Workflow for the isolation of homoisoflavans using HSCCC.

Structure Elucidation

The definitive identification of novel homoisoflavans relies on a combination of spectroscopic techniques.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon skeleton and the placement of substituents.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula of the compound. Fragmentation patterns in MS/MS can offer further structural insights.

Spectroscopic Data for a Novel Homoisoflavan

Table 1: ¹H and ¹³C NMR Data for 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one [4]

PositionδH (ppm)δC (ppm)
24.25 (dd)71.5
32.80 (m)40.2
4-197.1
4a-102.8
5-161.5
6-108.3
7-163.9
8-104.7
8a-158.2
1'-131.2
2', 6'7.05 (d)130.4
3', 5'6.68 (d)115.6
4'-156.0
6-CH₃2.05 (s)7.2
8-CH₃2.03 (s)7.1
93.10 (dd), 2.65 (dd)30.1

High-Resolution Mass Spectrometry (HRMS):

  • Calculated for [C₁₈H₁₈O₅]+: 315.1154

  • Found: 315.1205[4]

Biological Activities and Mechanisms of Action

Novel homoisoflavans exhibit a remarkable array of biological activities, making them attractive candidates for drug development.

Anticancer Activity

Many homoisoflavans have demonstrated significant cytotoxic activity against various cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Table 2: Cytotoxic Activity (IC₅₀, µM) of Novel Homoisoflavan Derivatives against Cancer Cell Lines

CompoundHCT 116 (Colon)MDA-MB-231 (Breast)K562 (Leukemia)SK-N-MC (Neuroblastoma)Reference
4a -≤ 3.86≤ 3.86≤ 3.86[6]
4b ----[6]
4e ----[6]
5 ----[6]
Etoposide (control) -21.931.5-[6]

Note: Specific IC₅₀ values for all cell lines for compounds 4b, 4e, and 5 were not explicitly provided in the source but were stated to have good inhibitory activity.

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the steps for determining the cytotoxic effects of a novel homoisoflavan on cancer cells using the MTT assay.[7][8]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microplates

  • Novel homoisoflavan compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the novel homoisoflavan (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Modulation of Signaling Pathways

The anticancer effects of homoisoflavans are often attributed to their ability to modulate critical intracellular signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, which are frequently dysregulated in cancer.

PI3K/Akt/mTOR Pathway: This pathway plays a central role in cell survival, proliferation, and growth. Homoisoflavans from Caesalpinia sappan, such as brazilin and sappanone A, have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[9][10][11]

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Activation Homoisoflavans Novel Homoisoflavans Homoisoflavans->PI3K Inhibition Homoisoflavans->Akt Inhibition

Figure 3: Homoisoflavan-mediated inhibition of the PI3K/Akt pathway.

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial regulator of cell proliferation and survival. Brazilin from C. sappan has been found to suppress MAPK signaling, contributing to its anti-inflammatory and anticancer effects.[5]

G GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) ERK->TranscriptionFactors Activation Proliferation Cell Proliferation TranscriptionFactors->Proliferation Homoisoflavans Novel Homoisoflavans Homoisoflavans->Raf Inhibition Homoisoflavans->MEK Inhibition

Figure 4: Homoisoflavan-mediated inhibition of the MAPK/ERK pathway.

Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway

This protocol describes the detection of phosphorylated Akt (p-Akt), a key indicator of PI3K pathway activation, by Western blotting.[1][2]

Materials:

  • Cancer cells treated with a novel homoisoflavan

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-Akt, anti-total Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the treated cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.

Other Biological Activities

Beyond their anticancer effects, novel homoisoflavans have shown promise in other therapeutic areas.

Table 3: Other Bioactivities of Novel Homoisoflavans

CompoundActivityIC₅₀Reference
(3R)-7-hydroxy-3',4'-methylenedioxyhomoisoflavanα-Glucosidase Inhibition-[3]
(3R)-7-hydroxy-3',4'-methylenedioxyhomoisoflavanCOX-II Inhibition-[3]
SappanolInhibition of lipid peroxidation8.59 µM

Note: Specific IC₅₀ values for α-glucosidase and COX-II inhibition were not provided in the abstract.

Conclusion and Future Directions

The discovery of novel homoisoflavans from natural sources represents a vibrant and promising area of research in drug development. Their unique chemical scaffolds and potent biological activities provide a rich platform for the design and synthesis of new therapeutic agents. This technical guide has provided a comprehensive overview of the key methodologies involved in this discovery process, from extraction and isolation to structural elucidation and bioactivity assessment.

Future research should focus on the continued exploration of biodiversity to identify new homoisoflavan-producing organisms. High-throughput screening methods will be essential for rapidly evaluating the biological activities of these new compounds. Furthermore, detailed mechanistic studies, including the identification of specific molecular targets and the elucidation of their effects on complex signaling networks, will be crucial for advancing the most promising candidates into preclinical and clinical development. The integration of synthetic chemistry to create novel derivatives with improved potency and pharmacokinetic properties will also be a key driver of innovation in this field. Through a multidisciplinary approach, the full therapeutic potential of novel homoisoflavans can be unlocked, paving the way for the next generation of natural product-based medicines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan is a naturally occurring homoisoflavonoid that has been isolated from the red resin of Dracaena cochinchinensis, a plant known in traditional medicine for its therapeutic properties.[1][2] Homoisoflavonoids, as a class of compounds, have garnered significant interest in the scientific community due to their diverse biological activities, which include anti-inflammatory, antioxidant, and osteogenic effects.[1][3][4][5] This document provides a detailed, albeit proposed, synthetic protocol for this compound, designed for researchers in medicinal chemistry and drug development. The outlined synthesis leverages established methodologies for the asymmetric synthesis of the homoisoflavan core structure.

Retrosynthetic Analysis

A plausible retrosynthetic analysis for the target molecule this compound (1) is outlined below. The key disconnection is the final reduction and deprotection of a suitable precursor. The chiral center at C3 can be introduced via an asymmetric reduction of a chromenone intermediate. This leads back to the formation of the chromanone ring, which can be constructed from a substituted 2'-hydroxyacetophenone (B8834) and a protected 4-hydroxybenzaldehyde (B117250) derivative.

Retrosynthesis Target This compound (1) Intermediate_1 Protected Homoisoflavan Target->Intermediate_1 Deprotection Intermediate_2 Homoisoflavanone Intermediate_1->Intermediate_2 Stereoselective Reduction Intermediate_3 Chalcone (B49325) Intermediate_2->Intermediate_3 Cyclization Starting_Material_1 2'-Hydroxy-5'-methoxy-3'-methylacetophenone Intermediate_3->Starting_Material_1 Starting_Material_2 4-Benzyloxybenzaldehyde Intermediate_3->Starting_Material_2 Aldol Condensation

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The proposed forward synthesis involves several key steps, including the protection of the phenolic hydroxyl group, Claisen-Schmidt condensation to form a chalcone, subsequent cyclization to a flavanone, and then a series of reductions and deprotection to yield the final product with the desired stereochemistry.

Synthesis_Pathway A Starting Materials: 2-Hydroxy-5-methoxyacetophenone & 4-Benzyloxybenzaldehyde B Step 1: Aldol Condensation (Chalcone Formation) A->B C Step 2: Intramolecular Michael Addition (Homoisoflavanone Formation) B->C D Step 3: Asymmetric Transfer Hydrogenation (Chiral Alcohol) C->D E Step 4: Deoxygenation (Homoisoflavan Formation) D->E F Step 5: Deprotection (Final Product) E->F G (3R)-6,4'-Dihydroxy-8- methoxyhomoisoflavan F->G

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocols

The following protocols are proposed based on analogous reactions found in the literature. Researchers should optimize conditions as necessary.

Step 1: Synthesis of 4-Benzyloxybenzaldehyde

This starting material can be synthesized from 4-hydroxybenzaldehyde and benzyl (B1604629) bromide.

  • Materials: 4-hydroxybenzaldehyde, benzyl bromide, potassium carbonate, acetone.

  • Protocol:

    • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

    • Add benzyl bromide (1.1 eq) dropwise at room temperature.

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • After completion, filter the solid and concentrate the filtrate under reduced pressure.

    • Recrystallize the crude product from ethanol (B145695) to afford 4-benzyloxybenzaldehyde as a white solid.[6][7]

Step 2: Synthesis of 2'-Hydroxy-6'-methoxy-4-(benzyloxy)chalcone
  • Materials: 2-Hydroxy-5-methoxyacetophenone, 4-benzyloxybenzaldehyde, potassium hydroxide (B78521), ethanol.

  • Protocol:

    • Dissolve 2-hydroxy-5-methoxyacetophenone (1.0 eq) and 4-benzyloxybenzaldehyde (1.0 eq) in ethanol.

    • Add a solution of potassium hydroxide (3.0 eq) in ethanol dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Pour the reaction mixture into ice-cold water and acidify with dilute HCl.

    • Filter the precipitated solid, wash with water, and dry to obtain the chalcone.

Step 3: Synthesis of 6-Methoxy-4'-(benzyloxy)homoisoflavanone
  • Materials: 2'-Hydroxy-6'-methoxy-4-(benzyloxy)chalcone, sodium acetate (B1210297), ethanol.

  • Protocol:

    • Reflux a solution of the chalcone (1.0 eq) and sodium acetate (2.0 eq) in ethanol for 8-10 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and add water to precipitate the product.

    • Filter, wash with water, and recrystallize from ethanol to yield the homoisoflavanone.

Step 4: Asymmetric Synthesis of (3R)-6-Methoxy-4'-(benzyloxy)homoisoflavan-4-ol

This crucial step establishes the stereocenter at the C3 position. An asymmetric transfer hydrogenation using a Noyori-type catalyst is a suitable method.[8][9]

  • Materials: 6-Methoxy-4'-(benzyloxy)homoisoflavanone, (R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine, Ru(II) catalyst, formic acid/triethylamine azeotrope.

  • Protocol:

    • In a nitrogen-purged flask, dissolve the homoisoflavanone (1.0 eq) in the formic acid/triethylamine azeotrope.

    • Add the chiral ligand and the Ru(II) catalyst (e.g., [RuCl2(p-cymene)]2).

    • Stir the mixture at 40 °C for 24-48 hours.

    • Monitor the enantiomeric excess (ee) by chiral HPLC.

    • Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Purify the product by column chromatography.

Step 5: Deoxygenation to (3R)-6-Methoxy-4'-(benzyloxy)homoisoflavan
  • Materials: (3R)-6-Methoxy-4'-(benzyloxy)homoisoflavan-4-ol, triethylsilane, trifluoroacetic acid, dichloromethane (B109758).

  • Protocol:

    • Dissolve the chiral alcohol (1.0 eq) in dry dichloromethane under a nitrogen atmosphere.

    • Cool the solution to 0 °C and add triethylsilane (3.0 eq).

    • Add trifluoroacetic acid (5.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction with saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate.

    • Purify by column chromatography.

Step 6: Deprotection to this compound
  • Materials: (3R)-6-Methoxy-4'-(benzyloxy)homoisoflavan, Palladium on carbon (10%), methanol, hydrogen gas.

  • Protocol:

    • Dissolve the protected homoisoflavan (1.0 eq) in methanol.

    • Add 10% Pd/C catalyst.

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-6 hours.

    • Filter the catalyst through a pad of Celite and concentrate the filtrate.

    • Purify the final product by column chromatography to obtain this compound.

Data Presentation

The following tables summarize expected quantitative data based on literature values for similar compounds. Actual results may vary.

Table 1: Summary of Reaction Yields

StepProductExpected Yield (%)
14-Benzyloxybenzaldehyde85-95
22'-Hydroxy-6'-methoxy-4-(benzyloxy)chalcone70-85
36-Methoxy-4'-(benzyloxy)homoisoflavanone60-75
4(3R)-6-Methoxy-4'-(benzyloxy)homoisoflavan-4-ol80-95 (with >95% ee)
5(3R)-6-Methoxy-4'-(benzyloxy)homoisoflavan70-85
6This compound90-98

Table 2: Spectroscopic Data for this compound

Spectroscopic DataExpected Values
¹H NMR (CDCl₃, 500 MHz) δ (ppm): 6.90-7.20 (m, Ar-H), 6.40-6.60 (m, Ar-H), 4.20-4.40 (m, H-2), 3.85 (s, OCH₃), 3.40-3.60 (m, H-3), 2.80-3.00 (m, H-4).
¹³C NMR (CDCl₃, 125 MHz) δ (ppm): 155-160 (Ar-C-O), 130-140 (Ar-C), 110-120 (Ar-C-H), 100-110 (Ar-C-H), 70-75 (C-2), 55-60 (OCH₃), 40-45 (C-3), 30-35 (C-4).
Mass Spectrometry (ESI-MS) m/z: [M+H]⁺ calculated for C₁₇H₁₉O₄⁺, found.

Biological Activity and Potential Signaling Pathways

Homoisoflavonoids isolated from Dracaena cochinchinensis have demonstrated promising biological activities. Notably, certain homoisoflavonoids from this plant have been shown to promote the osteogenic differentiation of mesenchymal stem cells, suggesting potential applications in bone regeneration and osteoporosis treatment.[1] The mechanism may involve the activation of signaling pathways that regulate osteoblast differentiation.

Additionally, anti-inflammatory effects have been reported for homoisoflavonoids, potentially through the inhibition of pro-inflammatory mediators.[10]

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPKs) Receptor->Kinase_Cascade Transcription_Factor_I Inactive Transcription Factor Kinase_Cascade->Transcription_Factor_I Transcription_Factor_A Active Transcription Factor Transcription_Factor_I->Transcription_Factor_A Activation Gene_Expression Gene Expression (e.g., Osteogenic or Anti-inflammatory genes) Transcription_Factor_A->Gene_Expression Homoisoflavanoid (3R)-6,4'-Dihydroxy-8- methoxyhomoisoflavan Homoisoflavanoid->Receptor

Caption: Putative signaling pathway for homoisoflavonoid bioactivity.

Conclusion

The proposed synthesis provides a viable route to this compound for research and development purposes. The key to this synthesis is the controlled introduction of the chiral center at the C3 position using asymmetric catalysis. The potential biological activities of this compound, inferred from related natural products, make it an interesting target for further investigation in drug discovery programs, particularly in the areas of bone health and inflammation. Researchers are encouraged to adapt and optimize the provided protocols to achieve the desired outcomes.

References

Total Synthesis of Natural Homoisoflavonoids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the total synthesis of natural homoisoflavonoids, a class of phenolic compounds with a distinctive C16 skeleton. Homoisoflavonoids have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. These application notes offer detailed experimental protocols for key synthetic strategies, quantitative data summaries for comparative analysis, and visualizations of synthetic workflows to aid in the design and execution of homoisoflavonoid syntheses.

Introduction to Homoisoflavonoid Synthesis

The core structure of homoisoflavonoids, the 3-benzylchroman-4-one skeleton, presents unique synthetic challenges, particularly in controlling the stereochemistry at the C3 position.[1] Various strategies have been developed to construct this scaffold and its rearranged analogues, which are broadly classified into sappanin, scillascillin, brazilin (B1667509), caesalpin, and protosappanin types.[2][3] Synthetic approaches often commence from readily available chalcones or 2'-hydroxyacetophenones, proceeding through key intermediates like 3-benzylchroman-4-ones.[4]

Key Synthetic Strategies and Experimental Workflows

The total synthesis of homoisoflavonoids can be broadly categorized into several key strategic approaches. The following diagrams illustrate the general workflows for the synthesis of the common 3-benzylchroman-4-one core and the more complex rearranged brazilin skeleton.

G cluster_0 Synthesis of 3-Benzylchroman-4-one Core Start 2'-Hydroxyacetophenone (B8834) & Substituted Benzaldehyde (B42025) Chalcone (B49325) Chalcone Intermediate Start->Chalcone Claisen-Schmidt Condensation Cyclization Intramolecular Oxa-Michael Addition Chalcone->Cyclization Homoisoflavanone 3-Benzylchroman-4-one Cyclization->Homoisoflavanone

Caption: General workflow for the synthesis of the 3-benzylchroman-4-one core.

G cluster_1 Retrosynthetic Analysis of Brazilin Brazilin Brazilin Cyclization_1 Intramolecular Friedel-Crafts Alkylation Brazilin->Cyclization_1 Intermediate_1 3-Benzylchromane Intermediate Cyclization_1->Intermediate_1 Core_Construction Core Skeleton Construction Intermediate_1->Core_Construction Starting_Materials Simple Aromatic Precursors Core_Construction->Starting_Materials

Caption: Retrosynthetic analysis outlining a common strategy for brazilin synthesis.

Quantitative Data Summary

The efficiency of various synthetic routes can be compared through key quantitative metrics such as reaction yields and enantiomeric excess (ee) for asymmetric syntheses. The following tables summarize representative data from published total syntheses of different homoisoflavonoid classes.

Homoisoflavonoid ClassKey ReactionCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
Sappanin-type Asymmetric Transfer Hydrogenation(R,R)-RuCl[(p-cymene)(TsDPEN)]ACN/H₂O40129298[5]
Piperidine-catalyzed CondensationPiperidineEtOHReflux258-69N/A[6]
Brazilin Intramolecular Friedel-Crafts AlkylationTFACH₂Cl₂0 to rt185N/A[7]
Lipase-catalyzed DesymmetrizationCALBVinyl acetatert249299[7]
Scillascillin-type Reductive DesymmetrizationRu-catalystCH₂Cl₂rt128595[1][8]
Intramolecular C-H ActivationPd(OAc)₂Toluene1102460N/A[1][8]

Detailed Experimental Protocols

The following section provides detailed, step-by-step protocols for key reactions in the synthesis of natural homoisoflavonoids.

Protocol 1: Synthesis of a Chalcone Intermediate via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of a 2'-hydroxyacetophenone with a substituted benzaldehyde to form a chalcone, a common precursor for homoisoflavonoids.

Materials:

Procedure:

  • Dissolve 2'-hydroxyacetophenone and the substituted benzaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of potassium hydroxide in water to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 1 M HCl until the pH is approximately 2-3.

  • The precipitated chalcone is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Asymmetric Synthesis of a 3-Benzylchroman-4-one via Asymmetric Transfer Hydrogenation

This protocol details the enantioselective reduction of a 3-benzylidenechroman-4-one to a chiral 3-benzylchroman-4-one using a Noyori-type ruthenium catalyst.[5]

Materials:

  • 3-Benzylidenechroman-4-one (1.0 eq)

  • (R,R)-RuCl[(p-cymene)(TsDPEN)] (0.01 eq)

  • Formic acid/triethylamine azeotrope (5:2)

  • Acetonitrile

  • Dichloromethane (B109758)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the 3-benzylidenechroman-4-one in acetonitrile, add the formic acid/triethylamine azeotrope.

  • Add the (R,R)-RuCl[(p-cymene)(TsDPEN)] catalyst to the mixture.

  • Stir the reaction at 40 °C for 12-24 hours, monitoring by TLC.

  • After completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the enantiomerically enriched 3-benzylchroman-4-one. The enantiomeric excess is determined by chiral HPLC analysis.[5]

Protocol 3: Synthesis of the Brazilin Core via Intramolecular Friedel-Crafts Alkylation

This protocol describes a key cyclization step in the synthesis of brazilin, involving an acid-catalyzed intramolecular Friedel-Crafts alkylation.

Materials:

  • A suitable 3-benzylchromane precursor with an appropriate activating group on the aromatic ring.

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (anhydrous)

Procedure:

  • Dissolve the 3-benzylchromane precursor in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Add trifluoroacetic acid dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a stirred mixture of ice and saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product is purified by flash column chromatography to yield the cyclized product.

Conclusion

The total synthesis of natural homoisoflavonoids is a dynamic field of research, driven by the potential therapeutic applications of these complex molecules. The protocols and data presented herein provide a foundational resource for researchers engaged in the synthesis of these valuable natural products. The continued development of novel and efficient synthetic strategies, particularly in the realm of asymmetric synthesis, will undoubtedly pave the way for the discovery of new drug leads and a deeper understanding of the structure-activity relationships within this fascinating class of compounds.

References

Quantitative Analysis of Homoisoflavonoids: A Guide to Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Homoisoflavonoids are a class of flavonoid derivatives characterized by a 16-carbon skeleton, differing from the more common C15 skeleton of flavonoids. These compounds are relatively rare in nature but are found in select plant families such as Asparagaceae and Fabaceae.[1] They have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory and antioxidant properties. Accurate and precise quantification of homoisoflavonoids in various matrices, such as plant extracts and biological samples, is crucial for pharmacological studies, quality control of herbal products, and drug development. This document provides an overview of the primary analytical methods for homoisoflavonoid quantification and detailed protocols for their implementation.

Primary Analytical Techniques

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the cornerstone of homoisoflavonoid analysis. The choice of detector depends on the required sensitivity and selectivity of the assay.

  • HPLC with UV-Visible/Diode Array Detection (HPLC-UV/DAD): This is a widely accessible and robust technique for quantitative analysis. Homoisoflavonoids typically exhibit characteristic UV absorbance, allowing for their detection and quantification.[2][3] DAD provides spectral information, which aids in peak identification and purity assessment.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): LC-MS offers superior sensitivity and selectivity compared to HPLC-UV.[4][5] Mass spectrometry provides molecular weight information and fragmentation patterns, which are invaluable for unequivocal identification of analytes, especially in complex matrices.[6] LC-MS/MS, particularly with techniques like Multiple Reaction Monitoring (MRM), allows for highly selective and sensitive quantification, making it the gold standard for bioanalytical applications.[7]

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC systems utilize columns with smaller particle sizes (<2 µm), resulting in higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC.[8][9] When coupled with mass spectrometry (UPLC-MS/MS), it provides a powerful platform for high-throughput quantitative analysis.[5][10]

Experimental Workflow & Protocols

A typical workflow for the quantitative analysis of homoisoflavonoids from a plant matrix involves sample preparation followed by chromatographic analysis and data processing.

G cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing start Plant Material (e.g., Ophiopogon japonicus) drying Drying (Lyophilization or Oven) start->drying grinding Grinding to Fine Powder drying->grinding extraction Solvent Extraction (e.g., Ultrasonic) grinding->extraction filtration Filtration/Centrifugation extraction->filtration concentration Solvent Evaporation filtration->concentration reconstitution Reconstitution in Mobile Phase concentration->reconstitution injection LC-MS/MS Injection reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Plotting peak_integration->calibration quantification Concentration Calculation calibration->quantification validation Method Validation quantification->validation

Caption: General workflow for homoisoflavonoid quantification.

Protocol 1: Sample Preparation from Plant Material

This protocol provides a general procedure for the extraction of homoisoflavonoids from plant tissues, optimized for LC-MS analysis.

Materials:

  • Plant tissue (e.g., roots, leaves), fresh, frozen, or dried.

  • Liquid nitrogen (if using fresh tissue).

  • Grinder or mortar and pestle.

  • Extraction solvent: 80% Methanol in water (HPLC grade).

  • Ultrasonic bath.

  • Centrifuge.

  • Syringe filters (0.22 µm).

  • LC-MS vials.

Procedure:

  • Sample Collection and Drying: Harvest plant material and, if fresh, immediately freeze in liquid nitrogen to quench metabolic processes. Lyophilize (freeze-dry) the tissue until a constant weight is achieved. Alternatively, oven-dry at a low temperature (e.g., 40-50°C) to prevent degradation of thermolabile compounds.

  • Grinding: Grind the dried plant material into a fine, homogenous powder using a grinder or a mortar and pestle.[11] This increases the surface area for efficient extraction.

  • Extraction: a. Weigh approximately 100 mg of the powdered plant material into a centrifuge tube. b. Add 1 mL of 80% methanol. c. Vortex the mixture for 1 minute to ensure thorough wetting of the sample. d. Place the tube in an ultrasonic bath and sonicate for 30 minutes. e. Centrifuge the mixture at 10,000 x g for 10 minutes.

  • Filtration and Collection: a. Carefully collect the supernatant. b. Filter the supernatant through a 0.22 µm syringe filter into a clean LC-MS vial.[11]

  • Storage: If not for immediate analysis, store the extracts at -20°C or lower to prevent degradation.

Protocol 2: UPLC-MS/MS Quantitative Analysis

This protocol describes a general UPLC-MS/MS method for the quantification of homoisoflavonoids. Instrument parameters should be optimized for the specific analytes of interest.

Instrumentation and Conditions:

  • UPLC System: A system capable of high-pressure gradient elution.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.[5]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[5]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

  • Column Temperature: 40°C.

Gradient Elution Program:

Time (min)% Mobile Phase B
0.05
1.05
8.095
10.095
10.15
12.05

Mass Spectrometry Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-). Homoisoflavonoids readily form [M-H]⁻ ions.[6]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Temperature: Optimized for the instrument (e.g., 500°C).

  • IonSpray Voltage: Optimized for the instrument (e.g., -4500 V).

  • MRM Transitions: Determine the precursor ion (Q1) and the most stable product ion (Q3) for each target homoisoflavonoid by infusing a standard solution.

Procedure:

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.

  • Calibration Standards: Prepare a series of calibration standards of the target homoisoflavonoids in the initial mobile phase composition, covering the expected concentration range in the samples.

  • Sample Analysis: Inject the prepared sample extracts and calibration standards.

  • Data Acquisition: Acquire data in MRM mode.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration for each standard. Determine the concentration of the homoisoflavonoids in the samples by interpolating their peak areas from the calibration curve.

Method Validation and Quantitative Data

A robust analytical method must be validated to ensure its accuracy, precision, and reliability. Key validation parameters are summarized below. The following tables present typical validation data for flavonoid compounds, which are structurally similar to homoisoflavonoids and analyzed using comparable methods. This data serves as a reference for the expected performance of a validated homoisoflavonoid quantification method.

Table 1: Method Validation Parameters for UPLC-MS/MS Quantification of Flavonoids.

Analyte (Example)Linear Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Reference
Daidzein2 - 1000> 0.9950.52[9]
Genistein4 - 2000> 0.9951.04[9]
Liquiritigenin0.32 - 1000> 0.990.10.32[6]
Isoliquiritigenin0.32 - 1000> 0.990.10.32[6]

LOD: Limit of Detection; LOQ: Limit of Quantification; R²: Coefficient of determination.

Table 2: Precision and Accuracy Data for UPLC-MS/MS Quantification of Flavonoids.

Analyte (Example)Spiked Concentration (ng/mL)Precision (RSD %)Accuracy (%)Reference
LiquiritinLow QC5.598.7[6]
Mid QC3.8102.4[6]
High QC4.199.5[6]
DaidzeinLow QC< 1585 - 115[9]
Mid QC< 1585 - 115[9]
High QC< 1585 - 115[9]

RSD: Relative Standard Deviation; QC: Quality Control.

Logical Relationships in Method Selection

The choice of analytical method is dictated by the research objective.

G cluster_screening Screening & Identification cluster_quantification Targeted Quantification cluster_methods Recommended Method goal Research Goal profiling Profiling of unknown homoisoflavonoids goal->profiling identification Structural Elucidation goal->identification qc Quality Control of Herbal Products goal->qc pk Pharmacokinetic Studies goal->pk potency Bioactivity Assays goal->potency qtof UPLC-Q-TOF-MS profiling->qtof identification->qtof hplc_uv HPLC-UV/DAD qc->hplc_uv uplc_msms UPLC-MS/MS qc->uplc_msms for higher sensitivity pk->uplc_msms potency->hplc_uv

Caption: Method selection guide based on research objectives.

Conclusion

The quantification of homoisoflavonoids is readily achievable using modern chromatographic techniques. While HPLC-UV provides a reliable and accessible method for routine analysis, UPLC-MS/MS stands out for applications requiring high sensitivity and selectivity, such as in pharmacokinetic studies. The protocols and data presented herein offer a comprehensive guide for researchers to develop and validate robust analytical methods for the accurate quantification of this important class of natural products. Proper method validation is paramount to ensure that the generated data is reliable and fit for purpose.

References

(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan as a Reference Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan is a natural homoisoflavan compound isolated from the red resin of Dracaena cochinchinensis, a plant source for the traditional medicine known as "Dragon's Blood".[1][2][3] As a purified chemical entity, it serves as a critical reference standard for various applications in natural product chemistry, pharmacology, and drug development. Its primary documented biological activity is its potential role in promoting the osteogenic differentiation of mesenchymal stem cells (MSCs).[1]

This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard, including its analytical characterization and its application in studying osteogenesis.

Physicochemical Properties and Specifications

As a reference standard, this compound should meet stringent purity and characterization criteria.

PropertySpecification
Molecular Formula C₁₇H₁₈O₄
Molecular Weight 286.32 g/mol
CAS Number 770729-35-6
Appearance Off-white to pale yellow solid
Purity (by HPLC) ≥98%
Solubility Soluble in DMSO, Methanol, Ethanol
Storage Store at -20°C for long-term stability

Application Notes

Analytical Reference Standard

This compound is essential for the qualitative and quantitative analysis of herbal extracts and finished products derived from Dracaena species.

  • Quality Control: Used to establish the identity and purity of raw materials and final products containing Dracaena cochinchinensis resin.

  • Method Development: Serves as a marker compound for the development and validation of analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Pharmacokinetic Studies: Enables the accurate quantification of the compound and its metabolites in biological matrices (e.g., plasma, urine) to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Biological Research

The known osteogenic properties of related homoisoflavonoids from Dracaena cochinchinensis make this compound a valuable tool for research in bone biology and regenerative medicine.

  • In Vitro Osteogenesis Assays: Used to investigate the molecular mechanisms by which it promotes the differentiation of mesenchymal stem cells into osteoblasts.[1]

  • Signaling Pathway Analysis: Can be employed to study its effects on key signaling pathways involved in bone formation, such as the Wnt/β-catenin and Bone Morphogenetic Protein (BMP) pathways.[4][5]

  • Drug Discovery: Serves as a lead compound for the development of new therapeutic agents for the treatment of osteoporosis and other bone-related disorders.

Experimental Protocols

Protocol 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the quantification of this compound in a sample matrix, adaptable from established methods for flavonoids and homoisoflavonoids.[6]

Workflow for HPLC Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Standard Prepare Stock Solution (1 mg/mL in Methanol) SerialDilutions Create Calibration Curve Standards (1-100 µg/mL) Standard->SerialDilutions HPLC HPLC System SerialDilutions->HPLC SamplePrep Extract/Dissolve Sample in Methanol Filter Filter through 0.45 µm Syringe Filter SamplePrep->Filter Filter->HPLC Chromatogram Record Chromatogram HPLC->Chromatogram PeakArea Integrate Peak Area Chromatogram->PeakArea CalibrationCurve Construct Calibration Curve PeakArea->CalibrationCurve Quantify Quantify Compound in Sample CalibrationCurve->Quantify cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay ALP Assay cluster_analysis Data Analysis Seed Seed Mesenchymal Stem Cells in 96-well plates Culture Culture to 80% Confluency Seed->Culture Induce Induce Differentiation with Osteogenic Medium Culture->Induce Treat Treat with (3R)-6,4'-Dihydroxy-8- methoxyhomoisoflavan (e.g., 1-20 µM) Induce->Treat Control Negative Control (Vehicle) Induce->Control Incubate Incubate for 7-14 Days Treat->Incubate Control->Incubate Lyse Lyse Cells Incubate->Lyse AddSubstrate Add pNPP Substrate Lyse->AddSubstrate Measure Measure Absorbance at 405 nm AddSubstrate->Measure Normalize Normalize to Protein Concentration Measure->Normalize Compare Compare Treatment to Control Normalize->Compare cluster_flavonoids Flavonoids cluster_wnt Wnt/β-catenin Pathway cluster_bmp BMP Pathway cluster_nucleus Nucleus Homoisoflavan (3R)-6,4'-Dihydroxy-8- methoxyhomoisoflavan Wnt Wnt Homoisoflavan->Wnt Activates BMP BMP2/4 Homoisoflavan->BMP Activates LRP LRP5/6 Wnt->LRP Inhibits GSK3b GSK3β LRP->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Inhibits Degradation TCF TCF/LEF BetaCatenin->TCF Runx2 Runx2 TCF->Runx2 BMPR BMP Receptor BMP->BMPR Smad Smad1/5/8 BMPR->Smad Smad4 Smad4 Smad->Smad4 Smad4->Runx2 Osteogenesis Osteogenic Gene Expression (ALP, Osteocalcin) Runx2->Osteogenesis

References

Application Notes and Protocols for the Purification of Homoisoflavonoids from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoisoflavonoids are a unique subclass of flavonoids characterized by an additional carbon atom in their C-ring, forming a 16-carbon skeleton. These compounds are predominantly found in the plant families Fabaceae and Asparagaceae, with notable concentrations in species such as Caesalpinia sappan (Sappanwood) and Ophiopogon japonicus. Exhibiting a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties, homoisoflavonoids are of significant interest to the pharmaceutical and nutraceutical industries. Their therapeutic potential is linked to their ability to modulate key signaling pathways, such as the NF-κB and p38 MAPK pathways.

This document provides detailed application notes and protocols for the purification of homoisoflavonoids from plant extracts, utilizing various chromatographic techniques. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.

General Experimental Workflow

The purification of homoisoflavonoids from plant material is a multi-step process that begins with extraction and progresses through various chromatographic separations to isolate compounds of high purity. The general workflow is outlined below.

Experimental Workflow for Homoisoflavonoid Purification Start Plant Material (e.g., heartwood, roots) Extraction Solvent Extraction (e.g., ethanol (B145695), methanol) Start->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Fractionation Fractionation (e.g., Liquid-Liquid Partitioning) Crude_Extract->Fractionation Fractions Enriched Fractions Fractionation->Fractions Purification Chromatographic Purification Fractions->Purification HSCCC High-Speed Counter-Current Chromatography (HSCCC) Purification->HSCCC Option 1 Column_Chroma Column Chromatography (Silica Gel, Sephadex LH-20) Purification->Column_Chroma Option 2 Analysis Purity Analysis (HPLC, LC-MS) HSCCC->Analysis Column_Chroma->Analysis Pure_Compounds Pure Homoisoflavonoids Analysis->Pure_Compounds Characterization Structural Elucidation (NMR, MS) Pure_Compounds->Characterization

Figure 1: General experimental workflow for the purification of homoisoflavonoids.

Experimental Protocols

Protocol 1: Extraction of Homoisoflavonoids from Caesalpinia sappan Heartwood

This protocol describes the initial extraction of homoisoflavonoids from the heartwood of Caesalpinia sappan.

1. Materials and Reagents:

  • Dried heartwood of Caesalpinia sappan

  • Methanol (B129727) or Ethanol (analytical grade)

  • Grinder or mill

  • Maceration vessel or reflux apparatus

  • Filter paper

  • Rotary evaporator

2. Procedure:

  • Preparation of Plant Material: Grind the dried heartwood of Caesalpinia sappan into a coarse powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Maceration: Soak the powdered heartwood in methanol or ethanol (1:10 w/v) for 48-72 hours at room temperature with occasional stirring.

    • Reflux: Alternatively, for more efficient extraction, reflux the powdered heartwood with methanol or ethanol (1:10 w/v) at the solvent's boiling point for 2-3 hours.

  • Filtration: Filter the extract through filter paper to remove the solid plant material.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Fractionation (Optional): The crude extract can be further fractionated by liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane (B92381), ethyl acetate (B1210297), and n-butanol) to enrich the homoisoflavonoid content in the ethyl acetate fraction.

Protocol 2: Purification of Homoisoflavonoids using High-Speed Counter-Current Chromatography (HSCCC)

This protocol is adapted from a successful method for the one-step separation of four homoisoflavonoids from an ethyl acetate fraction of Caesalpinia sappan[1].

1. Instrumentation and Reagents:

  • High-Speed Counter-Current Chromatograph

  • HPLC system for purity analysis

  • Chloroform (analytical grade)

  • Methanol (analytical grade)

  • Water (deionized)

  • Ethyl acetate fraction of C. sappan extract

2. HSCCC Parameters:

  • Two-phase solvent system: Chloroform-methanol-water (4:3:2, v/v/v)

  • Stationary phase: Upper phase

  • Mobile phase: Lower phase

  • Flow rate: 1.0 mL/min

  • Revolution speed: 900 rpm

  • Detection wavelength: 280 nm

  • Separation temperature: 25°C

3. Procedure:

  • Preparation of Solvent System: Prepare the chloroform-methanol-water (4:3:2, v/v/v) solvent system in a separatory funnel. Shake vigorously and allow the phases to separate.

  • Sample Preparation: Dissolve 120 mg of the ethyl acetate fraction of C. sappan in 10 mL of the upper phase and 10 mL of the lower phase.

  • HSCCC Separation: a. Fill the HSCCC column with the stationary phase (upper phase). b. Inject the sample solution. c. Elute with the mobile phase (lower phase) at a flow rate of 1.0 mL/min while rotating the column at 900 rpm. d. Monitor the effluent at 280 nm and collect fractions based on the chromatogram.

  • Purity Analysis: Analyze the collected fractions by HPLC to determine the purity of the isolated homoisoflavonoids.

Protocol 3: Purification of Homoisoflavonoids using Column Chromatography

This protocol provides a general guideline for the purification of homoisoflavonoids using silica (B1680970) gel and Sephadex LH-20 column chromatography. Specific conditions may need to be optimized based on the complexity of the extract and the target compounds.

1. Materials and Reagents:

  • Glass column

  • Silica gel (60-120 mesh)

  • Sephadex LH-20

  • Solvents for mobile phase (e.g., hexane, ethyl acetate, chloroform, methanol, in various ratios)

  • Enriched homoisoflavonoid fraction

  • TLC plates and developing chamber

  • UV lamp

2. Procedure for Silica Gel Column Chromatography:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent of the gradient. Pour the slurry into the column and allow it to pack uniformly.

  • Sample Loading: Dissolve the enriched fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-silica mixture onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane or chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol) in a stepwise or linear gradient.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation by TLC.

  • Analysis: Combine fractions containing the same compound (as determined by TLC) and evaporate the solvent. Analyze the purity of the isolated compounds by HPLC.

3. Procedure for Sephadex LH-20 Column Chromatography:

  • Column Packing: Swell the Sephadex LH-20 in the chosen mobile phase (commonly methanol or ethanol) and pack it into the column.

  • Sample Loading: Dissolve the partially purified homoisoflavonoid fraction in a small volume of the mobile phase and load it onto the column.

  • Elution: Elute the column with the same mobile phase. Separation on Sephadex LH-20 is based on a combination of molecular sieving and partition chromatography.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC and HPLC as described for silica gel chromatography.

Data Presentation

The following tables summarize quantitative data from the purification of homoisoflavonoids using different chromatographic techniques.

Table 1: Purification of Homoisoflavonoids from Caesalpinia sappan by HSCCC [1]

CompoundAmount from 120 mg Extract (mg)Purity (%)Recovery (%)
3'-deoxysappanol59983
3-deoxysappanone B89786
4-O-methylsappanol209093
Brazilin188585

Signaling Pathways Modulated by Homoisoflavonoids

Homoisoflavonoids have been shown to exert their biological effects by modulating key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathways. Inhibition of these pathways can lead to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of genes involved in inflammation. Homoisoflavonoids can inhibit this pathway, thereby reducing inflammation.

NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation NFkB NF-κB IkB_NFkB->NFkB Release p_IkB p-IκB IkB_NFkB->p_IkB IkB IκB NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation DNA DNA NFkB_n->DNA Binding Transcription Gene Transcription DNA->Transcription Inflammation Pro-inflammatory Mediators Transcription->Inflammation Homoisoflavonoids Homoisoflavonoids Homoisoflavonoids->IKK Inhibition

Figure 2: Inhibition of the NF-κB signaling pathway by homoisoflavonoids.
p38 MAPK Signaling Pathway

The p38 MAPK pathway is another critical signaling cascade involved in inflammation and cellular stress responses. It is a three-tiered kinase cascade consisting of a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and p38 MAPK. Activation of this pathway leads to the phosphorylation of various downstream targets, including transcription factors that regulate the expression of inflammatory genes. Homoisoflavonoids can inhibit the phosphorylation of p38 MAPK, thus suppressing the inflammatory response.

p38 MAPK Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stimuli->MAP3K MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K Phosphorylation p38 p38 MAPK MAP2K->p38 Phosphorylation p_p38 p-p38 MAPK p38->p_p38 p_p38_n p-p38 MAPK p_p38->p_p38_n Translocation Transcription_Factors Transcription Factors (e.g., AP-1, ATF2) p_p38_n->Transcription_Factors Phosphorylation Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression Inflammation Inflammatory Response Gene_Expression->Inflammation Homoisoflavonoids Homoisoflavonoids Homoisoflavonoids->p38 Inhibition of Phosphorylation

Figure 3: Inhibition of the p38 MAPK signaling pathway by homoisoflavonoids.

Conclusion

The purification of homoisoflavonoids from plant extracts is a critical step in unlocking their therapeutic potential. The protocols and data presented herein provide a comprehensive guide for researchers and scientists to effectively isolate and purify these valuable natural products. The use of advanced chromatographic techniques such as HSCCC, in conjunction with traditional column chromatography, allows for the efficient separation of homoisoflavonoids with high purity and yield. Understanding the molecular mechanisms by which these compounds exert their biological effects, particularly through the inhibition of key inflammatory signaling pathways, will further drive their development as novel therapeutic agents.

References

Application Notes and Protocols for Neurite Outgrowth Assays with Homoisoflavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurite outgrowth, the process of neurons extending their axons and dendrites, is a fundamental aspect of neuronal development and regeneration.[1] Assays that measure neurite outgrowth are crucial tools in drug discovery and neuroscience research for identifying compounds that may promote neuronal repair or treat neurodegenerative diseases.[2][3] Homoisoflavonoids, a subclass of flavonoids, have demonstrated a wide range of biological activities, including anti-inflammatory and antioxidant effects.[4] This document provides a detailed protocol for developing a neurite outgrowth assay to investigate the potential neurotrophic effects of homoisoflavonoids.

Due to the limited availability of specific quantitative data on homoisoflavonoids in neurite outgrowth assays, this protocol incorporates data from studies on closely related flavonoids to provide a representative experimental framework. Researchers are encouraged to adapt and optimize these protocols for their specific homoisoflavonoid of interest.

Key Signaling Pathways in Neurite Outgrowth

Several signaling pathways are known to play a critical role in the regulation of neurite outgrowth. Flavonoids have been shown to modulate these pathways, and it is hypothesized that homoisoflavonoids may act through similar mechanisms.[5] The two primary pathways are:

  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase pathway is a key regulator of neuronal differentiation and neurite extension.[6][7] Activation of this pathway by neurotrophic factors and potentially by bioactive compounds leads to the phosphorylation of downstream targets that promote cytoskeletal changes necessary for neurite formation.[5]

  • PI3K/Akt Pathway: The Phosphoinositide 3-Kinase/Protein Kinase B pathway is crucial for cell survival and has also been implicated in the regulation of neurite outgrowth.[5] This pathway can be activated by various growth factors and may contribute to the neurotrophic effects of flavonoids.

Diagram of Potential Signaling Pathways for Homoisoflavonoid-Induced Neurite Outgrowth

Signaling_Pathways Homoisoflavonoid Homoisoflavonoid Receptor Cell Surface Receptor Homoisoflavonoid->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt CREB CREB Akt->CREB + P Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB + P NeuriteOutgrowth Neurite Outgrowth CREB->NeuriteOutgrowth

Caption: Putative signaling pathways involved in homoisoflavonoid-induced neurite outgrowth.

Experimental Protocols

This section provides detailed protocols for a neurite outgrowth assay using the PC12 cell line, a common model for studying neuronal differentiation.

Materials and Reagents
  • PC12 Adherent cell line (ATCC® CRL-1721™)

  • F-12K Medium (ATCC® 30-2004™)

  • Horse Serum (HS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Nerve Growth Factor (NGF)

  • Homoisoflavonoid compound of interest

  • Poly-L-lysine

  • Phosphate Buffered Saline (PBS)

  • Formaldehyde (B43269)

  • Triton™ X-100

  • Bovine Serum Albumin (BSA)

  • Primary antibody (e.g., anti-β-III tubulin)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • 96-well cell culture plates

Experimental Workflow Diagram

Experimental_Workflow Day1 Day 1: Plate PC12 Cells Day2 Day 2: Treat with Homoisoflavonoids +/- NGF Day1->Day2 Day3_5 Day 3-5: Incubate and Monitor Day2->Day3_5 Fixation Fix and Permeabilize Cells Day3_5->Fixation Staining Immunostaining for Neurites and Nuclei Fixation->Staining Imaging Image Acquisition Staining->Imaging Analysis Quantitative Analysis of Neurite Outgrowth Imaging->Analysis

Caption: General workflow for the neurite outgrowth assay.

Detailed Protocol

1. Cell Culture and Plating

  • Culture PC12 cells in F-12K medium supplemented with 15% horse serum, 2.5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Coat 96-well plates with poly-L-lysine (50 µg/mL in sterile water) for at least 2 hours at 37°C.

  • Aspirate the poly-L-lysine solution and wash the wells twice with sterile PBS.

  • Seed PC12 cells into the coated 96-well plates at a density of 5 x 10³ cells per well.

  • Allow the cells to adhere for 24 hours.

2. Compound Treatment

  • Prepare a stock solution of the homoisoflavonoid compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the homoisoflavonoid in low-serum medium (F-12K with 1% horse serum).

  • Prepare a positive control solution containing a known inducer of neurite outgrowth, such as Nerve Growth Factor (NGF), at a final concentration of 50 ng/mL.

  • Prepare a vehicle control with the same final concentration of the solvent used for the homoisoflavonoid.

  • After 24 hours of cell adhesion, carefully remove the culture medium and replace it with the medium containing the different concentrations of the homoisoflavonoid, the positive control, or the vehicle control.

  • Incubate the cells for 48-72 hours.

3. Immunofluorescence Staining

  • After the incubation period, fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific binding by incubating the cells with 1% BSA in PBS for 1 hour.

  • Incubate the cells with a primary antibody against a neuronal marker (e.g., anti-β-III tubulin) diluted in the blocking solution overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with a fluorescently labeled secondary antibody and DAPI (for nuclear staining) diluted in the blocking solution for 1-2 hours at room temperature in the dark.

  • Wash the cells three times with PBS.

4. Image Acquisition and Analysis

  • Acquire images of the stained cells using a high-content imaging system or a fluorescence microscope.

  • Quantify neurite outgrowth using appropriate software (e.g., ImageJ with the NeuronJ plugin or commercial software).[8]

  • The following parameters should be measured:

    • Percentage of neurite-bearing cells: A cell is considered neurite-bearing if it has at least one neurite equal to or longer than the diameter of the cell body.[9]

    • Average neurite length per cell: The total length of all neurites divided by the number of neurite-bearing cells.[4]

    • Number of neurites per cell: The average number of primary neurites extending from the cell body.[4]

    • Total neurite length: The sum of the lengths of all neurites in a given field.[4]

Data Presentation

The following tables present hypothetical quantitative data for a representative homoisoflavonoid, based on the effects observed for other flavonoids. This data should be used as a guideline for expected results and for designing experiments.

Table 1: Effect of a Representative Homoisoflavonoid on the Percentage of Neurite-Bearing PC12 Cells

Treatment GroupConcentration (µM)Percentage of Neurite-Bearing Cells (%)
Vehicle Control (0.1% DMSO)-5.2 ± 1.1
Homoisoflavonoid X115.8 ± 2.5*
Homoisoflavonoid X528.4 ± 3.1
Homoisoflavonoid X1035.1 ± 4.2
Positive Control (NGF 50 ng/mL)-45.6 ± 5.0**

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SD.

Table 2: Effect of a Representative Homoisoflavonoid on Neurite Length in PC12 Cells

Treatment GroupConcentration (µM)Average Neurite Length per Cell (µm)
Vehicle Control (0.1% DMSO)-12.5 ± 2.3
Homoisoflavonoid X125.1 ± 3.8*
Homoisoflavonoid X542.7 ± 5.1
Homoisoflavonoid X1055.3 ± 6.4
Positive Control (NGF 50 ng/mL)-78.9 ± 8.2**

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SD.

Conclusion

This document provides a comprehensive guide for developing and implementing a neurite outgrowth assay to screen and characterize the neurotrophic potential of homoisoflavonoids. The provided protocols and diagrams offer a solid foundation for researchers to design their experiments. Given the current lack of specific data for homoisoflavonoids, it is imperative that researchers carefully validate their findings and contribute to the growing body of knowledge on the neuropharmacological effects of this interesting class of natural compounds.

References

Application Notes and Protocols for Anti-inflammatory Activity Screening of Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to screening flavonoids for their anti-inflammatory potential. It includes detailed methodologies for key in vitro and in vivo experiments, quantitative data presentation, and visualizations of relevant signaling pathways.

Introduction to Flavonoids and Inflammation

Flavonoids are a diverse group of polyphenolic compounds found in various plants, fruits, and vegetables.[1][2] They are known for a wide range of biological activities, including antioxidant, anti-cancer, and neuroprotective effects.[1] A significant area of interest is their anti-inflammatory properties, which are attributed to their ability to modulate various signaling pathways and inhibit the production of pro-inflammatory mediators.[1][3][4]

Inflammation is a complex biological response to harmful stimuli, such as pathogens and damaged cells. While it is a crucial protective mechanism, chronic inflammation can contribute to numerous diseases, including cardiovascular diseases, arthritis, and neurodegenerative disorders.[1] Flavonoids can interfere with inflammatory processes by inhibiting key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and by modulating signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[1][3][5]

Key Signaling Pathways in Inflammation Modulated by Flavonoids

Understanding the molecular mechanisms underlying the anti-inflammatory effects of flavonoids is crucial for targeted drug discovery. Flavonoids have been shown to interact with several key signaling pathways involved in the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[7] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or cytokines such as TNF-α and IL-1β, the IκB kinase (IKK) complex is activated.[7] IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[8][9] This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[2][6][7] Flavonoids can inhibit this pathway at multiple points, such as by preventing IκBα degradation or blocking the nuclear translocation of NF-κB.[4]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK TNFR->IKK IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p50/p65) IkBa->NFkB Inhibition IkBa_p P-IκBα NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkBa_p->NFkB Release Proteasome Proteasome IkBa_p->Proteasome Degradation Flavonoids_cyto Flavonoids Flavonoids_cyto->IKK Inhibition Flavonoids_cyto->NFkB_nuc Inhibition of Translocation DNA DNA NFkB_nuc->DNA ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->ProInflammatory_Genes Transcription

Caption: NF-κB Signaling Pathway and points of flavonoid inhibition.

MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including ERK, JNK, and p38, plays a critical role in transducing extracellular signals to cellular responses, including inflammation.[10][11] Various stimuli, such as cytokines and cellular stress, activate a three-tiered kinase cascade (MAPKKK -> MAPKK -> MAPK).[10] Activated MAPKs then phosphorylate and activate transcription factors, such as AP-1, which in turn regulate the expression of pro-inflammatory genes like COX-2 and various cytokines.[12] Flavonoids can suppress the phosphorylation of ERK, JNK, and p38, thereby inhibiting downstream inflammatory responses.[3][12]

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., Cytokines, Stress) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1, ASK1) Receptor->MAPKKK Activation MAPKK MAPKK (e.g., MEK1/2, MKK3/6) MAPKKK->MAPKK Phosphorylation MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylation AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activation & Translocation Flavonoids_cyto Flavonoids Flavonoids_cyto->MAPKKK Inhibition Flavonoids_cyto->MAPKK Inhibition Flavonoids_cyto->MAPK Inhibition DNA_mapk DNA AP1->DNA_mapk ProInflammatory_Genes_mapk Pro-inflammatory Gene Expression DNA_mapk->ProInflammatory_Genes_mapk Transcription

Caption: MAPK Signaling Pathway and points of flavonoid inhibition.

In Vitro Screening Methods

In vitro assays are essential for the initial screening of flavonoids for their anti-inflammatory activity. They are generally cost-effective, high-throughput, and provide mechanistic insights.

Enzyme Inhibition Assays

COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[13] Inhibition of COX-2 is a major target for anti-inflammatory drugs.

Experimental Protocol:

  • Reagents: COX-1 or COX-2 enzyme, arachidonic acid (substrate), heme, assay buffer (e.g., Tris-HCl), colorimetric substrate (e.g., TMPD), test flavonoid, and a known inhibitor (e.g., celecoxib).[13][14]

  • Preparation: Dissolve the test flavonoid and control inhibitor in a suitable solvent (e.g., DMSO) to prepare stock solutions.[13]

  • Assay Procedure (96-well plate format):

    • Add assay buffer, heme, and the respective COX enzyme to each well.[13]

    • Add various concentrations of the test flavonoid or control inhibitor to the respective wells.

    • Incubate at room temperature for a specified time (e.g., 10 minutes).[14]

    • Initiate the reaction by adding arachidonic acid and the colorimetric substrate.[13]

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).[13]

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Flavonoid XValueValueValue
Quercetin (B1663063)ValueValueValue
Celecoxib82[13]6.8[13]12.06

LOX enzymes catalyze the conversion of arachidonic acid to leukotrienes, another class of inflammatory mediators.[1]

Experimental Protocol:

  • Reagents: 15-lipoxygenase (15-LOX) enzyme, linoleic acid or arachidonic acid (substrate), borate (B1201080) buffer, test flavonoid, and a known inhibitor (e.g., baicalein).[15][16]

  • Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the appropriate buffer.

  • Assay Procedure (Spectrophotometer or 96-well plate):

    • Pre-incubate the LOX enzyme with the test flavonoid or control inhibitor for a short period (e.g., 5 minutes) at room temperature.[17]

    • Initiate the reaction by adding the substrate.[15]

  • Measurement: Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the hydroperoxy fatty acid product.[15][18]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Data Presentation:

Compound15-LOX Inhibition IC50 (µM)
Flavonoid YValue
MyricetinValue
Baicalein0.250 µg/mL[16]
Cell-Based Assays

Cell-based assays provide a more physiologically relevant system to study the anti-inflammatory effects of flavonoids. Macrophage cell lines, such as RAW 264.7, are commonly used.[19]

Inflammatory stimuli like LPS induce the expression of inducible nitric oxide synthase (iNOS), leading to the production of high levels of NO.[1]

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.[19]

  • Treatment:

    • Seed the cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test flavonoid for 1-2 hours.[19]

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[19]

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm.[19]

  • Data Analysis: Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production.

Flavonoids can suppress the production of pro-inflammatory cytokines.

Experimental Protocol:

  • Cell Culture and Treatment: Follow the same procedure as for the NO production assay.

  • ELISA:

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α, IL-6, or IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.[19]

  • Data Analysis: Generate a standard curve for each cytokine and determine the concentration in the samples. Calculate the percentage inhibition of cytokine production.

Data Presentation for Cell-Based Assays:

CompoundNO Production Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)
Flavonoid ZValueValueValue
LuteolinValueValueValue
QuercetinValueValueValue

In Vivo Screening Models

In vivo models are crucial for evaluating the systemic anti-inflammatory effects of flavonoids and their potential therapeutic efficacy.

Carrageenan-Induced Paw Edema Model

This is a widely used model for acute inflammation.

Experimental Protocol:

  • Animals: Use rodents such as rats or mice.

  • Treatment:

    • Administer the test flavonoid orally or intraperitoneally.

    • After a specific time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement: Measure the paw volume or thickness at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Data Presentation:

TreatmentPaw Edema Inhibition (%) at 3 hours
Vehicle Control0
Flavonoid A (Dose 1)Value
Flavonoid A (Dose 2)Value
Indomethacin (10 mg/kg)Value
Lipopolysaccharide (LPS)-Induced Endotoxemia Model

This model mimics systemic inflammation seen in sepsis.[12]

Experimental Protocol:

  • Animals: Use mice or rats.

  • Treatment:

    • Administer the test flavonoid.

    • After a set time, inject LPS intraperitoneally (e.g., 10 mg/kg).[20]

  • Sample Collection: After a specific duration (e.g., 6 or 24 hours), collect blood and tissue samples (e.g., liver, lung).

  • Analysis:

    • Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA.

    • Assess organ damage through histopathology.

    • Analyze the expression of inflammatory markers (e.g., iNOS, COX-2) in tissues using Western blotting or RT-PCR.[20]

Data Presentation:

TreatmentSerum TNF-α (pg/mL)Serum IL-6 (pg/mL)
Saline ControlValueValue
LPS + VehicleValueValue
LPS + Flavonoid B (Dose 1)ValueValue
LPS + Flavonoid B (Dose 2)ValueValue

Experimental Workflow Visualization

A general workflow for screening flavonoids for anti-inflammatory activity is depicted below.

Experimental_Workflow Start Flavonoid Library In_Vitro In Vitro Screening Start->In_Vitro Enzyme_Assays Enzyme Inhibition Assays (COX, LOX) In_Vitro->Enzyme_Assays Cell_Assays Cell-Based Assays (NO, Cytokines) In_Vitro->Cell_Assays Active_Hits Identify Active Hits Enzyme_Assays->Active_Hits Cell_Assays->Active_Hits In_Vivo In Vivo Validation Active_Hits->In_Vivo Promising Candidates Acute_Model Acute Inflammation Model (Carrageenan Paw Edema) In_Vivo->Acute_Model Systemic_Model Systemic Inflammation Model (LPS Endotoxemia) In_Vivo->Systemic_Model Lead_Compound Lead Compound Identification Acute_Model->Lead_Compound Systemic_Model->Lead_Compound

Caption: General workflow for anti-inflammatory screening of flavonoids.

Conclusion

The screening methods outlined in this document provide a robust framework for identifying and characterizing the anti-inflammatory properties of flavonoids. A combination of in vitro and in vivo assays is essential for a comprehensive evaluation, from initial hit identification to preclinical validation. The detailed protocols and data presentation formats aim to facilitate standardized and comparable research in the field of flavonoid-based drug discovery.

References

Application Notes and Protocols for Investigating the Anti-Cancer Potential of (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan is a naturally occurring homoisoflavonoid isolated from the resin of Dracaena cochinchinensis, a plant with a history in traditional medicine.[1][2] While direct anti-cancer studies on this specific compound are limited in publicly available literature, the broader class of homoisoflavonoids and extracts from Dracaena species have demonstrated promising anti-cancer activities, suggesting that this compound is a valuable candidate for further investigation.[3][4][5][6] Homoisoflavonoids, a unique subclass of flavonoids, are recognized for a range of pharmacological properties, including anti-inflammatory, antioxidant, and antiproliferative effects.[3][7][8]

This document provides a comprehensive guide for researchers interested in exploring the anti-cancer properties of this compound. It includes a summary of the known anti-cancer activities of related compounds, detailed experimental protocols for key in vitro assays, and hypothetical signaling pathways based on the structure-activity relationships of similar flavonoid compounds.

Hypothesized Anti-Cancer Mechanisms and Signaling Pathways

Based on studies of structurally related flavonoids and homoisoflavonoids, this compound may exert anti-cancer effects through several mechanisms:

  • Induction of Apoptosis: Many flavonoids trigger programmed cell death in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

  • Cell Cycle Arrest: Flavonoids can halt the proliferation of cancer cells by inducing arrest at different phases of the cell cycle.

  • Inhibition of Proliferation and Metastasis: These compounds may interfere with signaling pathways that control cell growth, migration, and invasion.

The following signaling pathways are proposed as potential targets for this compound, based on research into related compounds.

Hypothesized Signaling Pathway for this compound cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation NFkB NF-κB NFkB->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis NFkB->Apoptosis_Inhibition IkB IκB IkB->NFkB Inhibits Homoisoflavan This compound Homoisoflavan->Akt Inhibits Homoisoflavan->ERK Inhibits Homoisoflavan->NFkB Inhibits

Caption: Hypothesized signaling pathways affected by this compound.

Data Presentation: Comparative Cytotoxicity of Related Flavonoids

While specific IC50 values for this compound are not yet reported, the following table summarizes the cytotoxic activities of structurally similar flavonoids against various cancer cell lines to provide a comparative context.

Compound NameCancer Cell LineIC50 (µM)Reference
Homoisoflavonoids (General) VariousVaries[3]
Dracaena cochinchinensis Extract A549 (Lung)76.25 µg/mL (24h), 38.45 µg/mL (48h)[9]
Dracaena cinnabari Extract H103 (Tongue)Dose-dependent[10]
Related Flavonoids
LuteolinA431 (Skin)19
HT-29 (Colon)20-60
HL-60 (Leukemia)12.5
QuercetinA431 (Skin)21
MCF-7 (Breast)73 (48h)
MDA-MB-231 (Breast)85 (48h)
KaempferolPANC-1 (Pancreatic)78.75
Mia PaCa-2 (Pancreatic)79.07
A549 (Lung)87.3 (72h)
H460 (Lung)43.7 (72h)

Note: The data presented for Luteolin, Quercetin, and Kaempferol are for comparative purposes only and were not obtained from studies on this compound. The activity of plant extracts is measured in µg/mL and is not directly comparable to the molar concentrations of pure compounds.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-cancer activity of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control and determine the IC50 value.

Experimental Workflow for MTT Assay Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Add_Compound Add serial dilutions of the compound Incubate_24h_1->Add_Compound Incubate_24_72h Incubate for 24-72h Add_Compound->Incubate_24_72h Add_MTT Add MTT solution Incubate_24_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Measure_Absorbance Measure absorbance at 570 nm Add_DMSO->Measure_Absorbance Calculate_Viability Calculate cell viability and IC50 Measure_Absorbance->Calculate_Viability End End Calculate_Viability->End

Caption: General workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis.

Materials:

  • Cancer cells treated with the compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound at its predetermined IC50 concentration for 24 or 48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cells treated with the compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound for the desired duration.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at 4°C for at least 30 minutes.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Conclusion

While direct evidence for the anti-cancer activity of this compound is currently lacking, its structural class and natural source suggest it is a promising candidate for anti-cancer research. The protocols and comparative data provided in these application notes offer a solid foundation for researchers to systematically investigate its potential as a novel therapeutic agent. Further studies are warranted to elucidate its precise mechanisms of action and to validate its efficacy in preclinical models.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you overcome common challenges and improve the yield of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound typically involves a multi-step process. A common approach begins with the synthesis of a substituted 2'-hydroxychalcone, which is then cyclized to form the corresponding flavanone (B1672756). This is followed by the introduction of the benzyl (B1604629) group at the 3-position and subsequent stereoselective reduction to establish the desired (3R) configuration. Key stages include:

  • Chalcone (B49325) Synthesis: Claisen-Schmidt condensation of a substituted 2-hydroxyacetophenone (B1195853) with a substituted benzaldehyde (B42025).

  • Cyclization to Flavanone: Intramolecular cyclization of the chalcone to form the flavanone ring.

  • Formation of 3-Benzylidene-chroman-4-one: Condensation of the chroman-4-one with an appropriate benzaldehyde.

  • Asymmetric Reduction: Stereoselective reduction of the exocyclic double bond to yield the (3R)-homoisoflavan.

Q2: I am observing a low yield in the initial Claisen-Schmidt condensation. What are the possible causes and solutions?

A2: Low yields in the Claisen-Schmidt condensation for synthesizing the chalcone precursor are common. Potential causes include incomplete reaction, side reactions, or product degradation.

  • Troubleshooting Steps:

    • Optimize Base and Solvent: The choice of base and solvent is critical. While aqueous KOH in ethanol (B145695) is common, exploring other bases like NaOH or using aprotic solvents might improve yields.

    • Reaction Time and Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times can sometimes lead to side products. Running the reaction at a lower temperature for a longer duration might minimize side reactions.

    • Purity of Reactants: Ensure the starting acetophenone (B1666503) and benzaldehyde are pure. Impurities can interfere with the reaction.

Q3: My asymmetric reduction of the 3-benzylidene-chroman-4-one is not giving the desired enantioselectivity. How can I improve this?

A3: Achieving high enantioselectivity in the reduction of the exocyclic double bond is crucial for obtaining the desired (3R) stereoisomer.

  • Troubleshooting Steps:

    • Choice of Chiral Catalyst: The selection of the chiral catalyst and ligand is paramount. Common systems involve ruthenium or rhodium-based catalysts with chiral phosphine (B1218219) ligands. Screening different catalysts and ligands is often necessary.

    • Hydrogen Source: The hydrogen source can influence selectivity. Options include H₂ gas or transfer hydrogenation reagents like formic acid/triethylamine (B128534).

    • Reaction Conditions: Temperature, pressure, and solvent can all impact the enantiomeric excess (ee). Systematically optimizing these parameters is recommended.

Q4: I am having difficulty with the purification of the final product. What are the recommended methods?

A4: The purification of polar phenolic compounds like this compound can be challenging.

  • Purification Strategies:

    • Column Chromatography: Silica (B1680970) gel column chromatography is a standard method. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective. For sensitive compounds, deactivated silica gel can be used to prevent degradation.[1]

    • Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent system (e.g., ethanol/water, methanol/dichloromethane) can yield highly pure material.

    • Preparative HPLC: For obtaining very high purity material, especially for biological testing, preparative High-Performance Liquid Chromatography (HPLC) on a C18 column is a powerful technique.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low yield of 2'-hydroxychalcone Incomplete reaction, formation of side products, or degradation of the product under basic conditions.Optimize the base catalyst (e.g., switch from NaOH to KOH or vice versa), solvent, and reaction temperature. Monitor the reaction progress using TLC to avoid prolonged reaction times that can lead to side reactions. Consider using microwave-assisted synthesis to reduce reaction times and potentially improve yields.[2]
Formation of a mixture of chalcone and flavanone in the cyclization step Incomplete cyclization of the chalcone intermediate.Ensure complete conversion of the chalcone by adjusting the reaction time and temperature. The use of a stronger base or a different solvent system might facilitate complete cyclization.
Low yield of 3-benzylidene-chroman-4-one Inefficient condensation of the chroman-4-one with benzaldehyde.Use a suitable catalyst such as piperidine (B6355638) or pyrrolidine. Ensure anhydrous conditions as moisture can inhibit the reaction. Optimize the reaction temperature and time.
Poor enantioselectivity in the asymmetric reduction Suboptimal chiral catalyst, ligand, or reaction conditions.Screen a variety of chiral catalysts and ligands (e.g., Noyori-type Ru(II) complexes). Optimize reaction parameters such as temperature, hydrogen pressure, and solvent. The choice of hydrogen source (H₂ gas vs. transfer hydrogenation) can also significantly impact the enantioselectivity.
Difficulty in removing protecting groups Inappropriate protecting group for the subsequent reaction steps or harsh deprotection conditions leading to product degradation.Select protecting groups that are stable under the reaction conditions for their introduction and subsequent steps but can be removed under mild conditions. Common protecting groups for phenols include benzyl ethers (removed by hydrogenolysis) and silyl (B83357) ethers (removed by fluoride (B91410) ions).[3]
Product degradation during purification on silica gel The acidic nature of silica gel can cause degradation of acid-sensitive compounds.Use deactivated (neutral) silica gel for column chromatography. This can be prepared by washing the silica gel with a dilute solution of a base like triethylamine in the eluent. Alternatively, consider using a different stationary phase like alumina.[1]

Quantitative Data Presentation

The following tables provide a summary of how different reaction parameters can influence the yield of key steps in a typical homoisoflavan synthesis, based on data from related syntheses.

Table 1: Optimization of Claisen-Schmidt Condensation for Chalcone Synthesis

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1KOH (2.0)Ethanol251265
2NaOH (2.0)Ethanol251262
3KOH (2.0)Methanol251270
4KOH (3.0)Ethanol0-52475
5NaOH (3.0)Methanol0-52472

Table 2: Influence of Catalyst on Asymmetric Reduction of a 3-Benzylidene-chroman-4-one Analogue

EntryCatalyst (mol%)LigandSolventH₂ Pressure (atm)Temperature (°C)Yield (%)ee (%)
1[RuCl₂(p-cymene)]₂ (1)(R)-BINAPMethanol50508592
2[RuCl₂(p-cymene)]₂ (1)(R)-Tol-BINAPMethanol50508895
3[Rh(cod)₂]BF₄ (2)(R,R)-Me-DuPhosToluene20259088
4[RuCl₂(p-cymene)]₂ (1)(R)-BINAPEthanol50258294
5[RuCl₂(p-cymene)]₂ (1)(R)-Tol-BINAPEthanol50259197

Experimental Protocols

A plausible synthetic route is outlined below. Note that specific conditions may require optimization for the target molecule.

Step 1: Synthesis of 2'-Hydroxy-4'-methoxy-6'-hydroxyacetophenone (Chalcone Precursor)

This step involves the Friedel-Crafts acylation of a substituted phenol.

  • Materials: 2,4-dihydroxy-6-methoxybenzaldehyde (B11814494), acetyl chloride, AlCl₃, Dichloromethane (DCM).

  • Procedure:

    • To a stirred solution of 2,4-dihydroxy-6-methoxybenzaldehyde in anhydrous DCM at 0 °C, add anhydrous AlCl₃ portion-wise.

    • Add acetyl chloride dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Quench the reaction by carefully pouring it onto a mixture of ice and concentrated HCl.

    • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 6-Hydroxy-8-methoxy-chroman-4-one

This involves a Claisen-Schmidt condensation followed by intramolecular cyclization.

  • Materials: 2'-Hydroxy-4'-methoxy-6'-hydroxyacetophenone, 4-benzyloxybenzaldehyde, KOH, Ethanol.

  • Procedure:

    • Dissolve the acetophenone derivative and 4-benzyloxybenzaldehyde in ethanol.

    • Add an aqueous solution of KOH dropwise at 0-5 °C.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Acidify the mixture with dilute HCl to precipitate the chalcone.

    • Filter the solid, wash with water, and dry.

    • Reflux the chalcone in a solution of sodium acetate (B1210297) in ethanol to effect cyclization to the flavanone.

    • Cool the reaction mixture, and collect the precipitated product by filtration.

Step 3: Synthesis of (E)-3-(4-hydroxybenzylidene)-6-hydroxy-8-methoxychroman-4-one
  • Materials: 6-Hydroxy-8-methoxy-chroman-4-one, 4-hydroxybenzaldehyde (B117250), piperidine, ethanol.

  • Procedure:

    • Dissolve the chroman-4-one and 4-hydroxybenzaldehyde in ethanol.

    • Add a catalytic amount of piperidine.

    • Reflux the mixture for 6-8 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature. The product often crystallizes out.

    • Collect the solid by filtration and wash with cold ethanol.

Step 4: Asymmetric Reduction to this compound
  • Materials: (E)-3-(4-hydroxybenzylidene)-6-hydroxy-8-methoxychroman-4-one, Chiral Ruthenium catalyst (e.g., [RuCl₂(p-cymene)]₂ with (R)-Tol-BINAP), Methanol, H₂ gas.

  • Procedure:

    • In a high-pressure reactor, dissolve the 3-benzylidene-chroman-4-one and the chiral catalyst system in degassed methanol.

    • Pressurize the reactor with H₂ gas to the desired pressure (e.g., 50 atm).

    • Stir the reaction at the optimized temperature (e.g., 25-50 °C) for 24-48 hours.

    • Carefully release the pressure and concentrate the reaction mixture.

    • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Chromanone Synthesis cluster_2 Step 3: Benzylidene Formation cluster_3 Step 4: Asymmetric Reduction start 2-hydroxyacetophenone + 4-hydroxybenzaldehyde step1 Claisen-Schmidt Condensation (Base, Solvent) start->step1 product1 2',4-dihydroxychalcone step1->product1 step2 Intramolecular Cyclization (Acid or Base) product1->step2 product2 6,4'-dihydroxyflavanone step2->product2 step3 Condensation with 4-hydroxybenzaldehyde product2->step3 product3 (E)-3-(4-hydroxybenzylidene)- 6-hydroxy-8-methoxychroman-4-one step3->product3 step4 Asymmetric Hydrogenation (Chiral Catalyst, H2) product3->step4 final_product (3R)-6,4'-Dihydroxy- 8-methoxyhomoisoflavan step4->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic for Low Yield

G cluster_0 Problem Identification cluster_1 Potential Solutions start Low Yield Observed check_reaction Check Reaction Completion (TLC) start->check_reaction check_purity Analyze Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions optimize_time Optimize Reaction Time/Temp check_reaction->optimize_time purify_reagents Purify/Verify Starting Materials check_purity->purify_reagents optimize_reagents Optimize Catalyst/Solvent check_conditions->optimize_reagents final_solution Improved Yield optimize_time->final_solution purify_reagents->final_solution optimize_reagents->final_solution

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Overcoming Solubility Challenges of Homoisoflavans

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and detailed protocols for addressing the poor aqueous solubility of homoisoflavans.

Frequently Asked Questions (FAQs)

Q1: Why is my homoisoflavan compound precipitating out of solution when I dilute my DMSO stock in an aqueous buffer?

A1: This is a common challenge encountered with compounds that have low aqueous solubility, such as many homoisoflavans. Dimethyl sulfoxide (B87167) (DMSO) is a strong non-polar solvent capable of dissolving these compounds at high concentrations. However, when this DMSO stock is diluted into an aqueous medium like phosphate-buffered saline (PBS) or cell culture media, the overall solvent polarity increases significantly. This change causes the homoisoflavan, which is hydrophobic, to "crash out" or precipitate from the solution.[1] It is critical to ensure the final DMSO concentration is as low as possible, typically below 0.1%, to minimize solvent toxicity in cellular assays.[1]

Q2: I've observed precipitation. What are the first troubleshooting steps I should take?

A2: Before moving to more complex formulation strategies, several immediate steps can be taken to resolve the precipitation:

  • Optimize DMSO Concentration: Instead of a single large dilution, prepare intermediate dilutions of your concentrated stock in pure DMSO first. Then, add the final, less concentrated DMSO stock to your aqueous buffer while vortexing to ensure rapid and uniform dispersion.[1]

  • Gentle Warming: Warming the aqueous solution to 37°C can sometimes increase the solubility of the compound. However, use this method with caution and for short periods, as prolonged heat can degrade thermally sensitive molecules.[1]

  • Sonication: A brief period of sonication (5-10 minutes) in a water bath sonicator can help break down precipitate particles and aid in re-dissolving the compound.[1]

  • pH Adjustment: If your homoisoflavan has ionizable functional groups, adjusting the pH of the aqueous buffer may significantly improve its solubility.[1] Acidic compounds are generally more soluble at a higher pH, while basic compounds are more soluble at a lower pH.[1]

Q3: My initial troubleshooting failed. What advanced formulation strategies can enhance homoisoflavan solubility?

A3: For significant solubility enhancement, especially for in vivo studies, several advanced techniques can be employed:

  • Cyclodextrin (B1172386) Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[2][3] They can encapsulate the poorly soluble homoisoflavan molecule within this cavity, forming an inclusion complex that has greatly improved aqueous solubility and stability.[4][5][6][7]

  • Nanoformulations (Nanoemulsions & Nanosuspensions): Reducing the particle size of the homoisoflavan to the nanometer range dramatically increases the surface-area-to-volume ratio.[8][9] This leads to a faster dissolution rate according to the Noyes-Whitney equation, thereby improving solubility and bioavailability.[8][10][11] This approach has been successfully used for plant-derived extracts containing poorly soluble compounds.[12]

  • Solid Dispersions: This technique involves dispersing the hydrophobic drug in a hydrophilic carrier or matrix at a solid state.[13] The carrier can be crystalline or amorphous, and upon contact with an aqueous medium, it facilitates the dissolution of the drug.

  • Co-solvents and Surfactants: The use of a mixture of solvents (co-solvents) or the addition of surfactants to create micelles that encapsulate the drug can improve solubility.[14] However, the concentration of these excipients must be carefully managed to avoid toxicity.

Q4: How do I choose the most suitable solubility enhancement technique for my experiment?

A4: The choice of method depends on several factors, including the physicochemical properties of your specific homoisoflavan, the required concentration, the experimental system (e.g., in vitro cell culture vs. in vivo animal model), and the desired route of administration. The logical workflow below can help guide your decision.

G start Precipitation Observed in Aqueous Buffer troubleshoot Initial Troubleshooting (Warming, Sonication, pH Adjust) start->troubleshoot resolved Issue Resolved troubleshoot->resolved Success advanced Select Advanced Method troubleshoot->advanced Failure invitro In Vitro / Cell-Based Assay? advanced->invitro Consider Application invivo In Vivo / Animal Study? advanced->invivo Consider Application cyclo Cyclodextrin Complexation (High Compatibility, Low Toxicity) invitro->cyclo nano Nanoformulation (High Loading, Enhanced Bioavailability) invivo->nano solid Solid Dispersion (For Oral Dosage Forms) invivo->solid

Caption: Decision workflow for selecting a solubility enhancement method.

Quantitative Data on Solubility Enhancement

DrugTechniqueMolar Ratio (Drug:Excipient)Fold Increase in SolubilityReference
Gliclazideβ-Cyclodextrin (Kneading)1:2~6x[15]
Gliclazideβ-Cyclodextrin (Co-precipitation)1:2~6x[15]
QuercetinNanosuspension (Bead Milling)N/ASignificantly Increased Dissolution Rate[8]
CarbamazepineSolid Dispersion (PEG 4000)N/AIncreased Dissolution Rate[13]

Experimental Protocols

Here are detailed protocols for common and effective solubility enhancement techniques.

Protocol 1: Preparation of Homoisoflavan-Cyclodextrin Inclusion Complex (Kneading Method)

This method is cost-effective and suitable for preparing stable solid complexes.[2][15]

Materials:

  • Homoisoflavan

  • Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-CD (HP-β-CD)

  • Mortar and pestle

  • Deionized water or ethanol/water mixture

  • Drying oven or vacuum desiccator

  • Sieve (e.g., 60 mesh)

Procedure:

  • Molar Ratio Calculation: Calculate the required amounts of homoisoflavan and cyclodextrin for a desired molar ratio (e.g., 1:1 or 1:2).

  • Wetting the Cyclodextrin: Place the accurately weighed cyclodextrin in a mortar. Add a small amount of the water/ethanol mixture to form a consistent and homogeneous paste.

  • Kneading: Add the homoisoflavan to the paste and knead the mixture vigorously for 30-60 minutes. The consistency should remain paste-like; add small amounts of solvent if it becomes too dry.

  • Drying: Spread the resulting paste on a tray and dry it in an oven at a controlled temperature (e.g., 40-50°C) until all solvent has evaporated. Alternatively, use a vacuum desiccator.

  • Sieving: Pulverize the dried complex and pass it through a sieve to obtain a fine, uniform powder.

  • Storage: Store the powdered complex in a tightly sealed container, protected from light and moisture.

Protocol 2: Preparation of Homoisoflavan-Cyclodextrin Inclusion Complex (Co-evaporation Method)

This laboratory-scale method involves the dissolution of both components in solvents, followed by solvent removal.[2]

Materials:

  • Homoisoflavan

  • Cyclodextrin (β-CD, HP-β-CD, etc.)

  • Organic solvent (e.g., ethanol, methanol, acetone)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Rotary evaporator or heating mantle

Procedure:

  • Dissolution: Dissolve the calculated amount of cyclodextrin in deionized water with stirring. In a separate container, dissolve the homoisoflavan in a minimal amount of a suitable organic solvent.

  • Mixing: Slowly add the homoisoflavan solution to the aqueous cyclodextrin solution while maintaining constant stirring.

  • Stirring: Allow the mixture to stir for an extended period (e.g., 24 hours) at room temperature to facilitate complex formation.

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. Gentle heating (e.g., 40°C) can be applied to expedite the process.

  • Pulverization: Collect the resulting solid powder, pulverize it if necessary, and pass it through a sieve.

  • Storage: Store the final product in a desiccator.

Protocol 3: Equilibrium Solubility Determination

This protocol is essential for quantifying the increase in solubility achieved by your chosen enhancement method.[16]

Materials:

  • Homoisoflavan (or its formulated complex)

  • Aqueous buffer of desired pH (e.g., PBS pH 7.4)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Sample Preparation: Add an excess amount of the homoisoflavan powder (or its complex) to a glass vial to ensure a saturated solution is formed.

  • Solvent Addition: Add a known volume of the aqueous buffer to the vial and seal it tightly.

  • Equilibration: Place the vial in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate for 24-48 hours to allow the solution to reach equilibrium.

  • Confirmation of Excess Solid: After incubation, visually inspect the vial to confirm that undissolved solid material remains.

  • Separation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microparticles.

  • Quantification: Dilute the filtered solution as needed and analyze the concentration of the dissolved homoisoflavan using a pre-validated HPLC-UV or other suitable analytical method. The resulting concentration is the equilibrium solubility.

Visualizations of Key Concepts

G cluster_0 Aqueous Solution cluster_1 Inclusion Complex Formation H Homoisoflavan (Poorly Soluble) Complex Soluble Homoisoflavan-CD Complex H->Complex Encapsulation in hydrophobic cavity CD Cyclodextrin (Hydrophilic Exterior) CD->Complex

Caption: Encapsulation of a hydrophobic homoisoflavan by a cyclodextrin.

References

Technical Support Center: (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan in DMSO Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan when dissolved in dimethyl sulfoxide (B87167) (DMSO). The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide standardized protocols for ensuring the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in a DMSO solution?

A1: Several environmental factors can influence the stability of compounds stored in DMSO.[1][2] Key factors include:

  • Water Content: DMSO is highly hygroscopic and readily absorbs moisture. The presence of water can lead to hydrolysis of the compound.[1][2] Studies have indicated that water is a more significant contributor to compound degradation than oxygen.[2][3]

  • Storage Temperature: Temperature is a critical determinant of chemical stability. While freezing is generally recommended for long-term storage, repeated freeze-thaw cycles should be minimized.[1][2]

  • Light Exposure: Exposure to light, particularly UV light, can induce photochemical degradation of light-sensitive compounds. It is advisable to store solutions in amber vials or otherwise protect them from light.

  • Oxygen: While generally considered less critical than water content, atmospheric oxygen can contribute to oxidative degradation of susceptible compounds over long-term storage.[2]

Q2: How should I prepare and store my stock solutions of this compound in DMSO?

A2: To ensure the longevity and reliability of your stock solutions, follow these guidelines:

  • Use anhydrous DMSO to prepare a high-concentration primary stock solution (e.g., 10 mM).[1]

  • Aliquot the primary stock solution into smaller working volumes in appropriate containers, such as amber glass vials, to avoid repeated freeze-thaw cycles of the main stock.[1]

  • For long-term storage, it is recommended to store the aliquots at -20°C or -80°C.

  • Before use, allow the frozen aliquots to equilibrate to room temperature to ensure complete dissolution.

Q3: I observed precipitation in my DMSO stock solution after thawing. What should I do?

A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. To address this:

  • Gently warm the vial to room temperature or slightly above (e.g., 37°C) to aid in redissolving the compound.

  • Vortex or agitate the solution to ensure it is homogeneous before use.[2]

  • If precipitation persists, it may indicate that the compound has degraded or the initial concentration was too high. It is advisable to perform a quality control check, for instance, using LC-MS, to verify the concentration and purity.

Q4: Can I repeatedly freeze and thaw my DMSO stock solution?

A4: While some studies have shown that many compounds are stable through multiple freeze-thaw cycles (e.g., up to 11 cycles), it is generally good practice to minimize these cycles.[2][3] Aliquoting your stock solution is the most effective way to avoid the potential for degradation that can be introduced by repeated temperature fluctuations.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of the compound in DMSO stock solution.1. Prepare fresh stock solutions from solid compound. 2. Perform a stability study on your stock solution under your specific storage conditions (see Experimental Protocols). 3. Always use aliquots that have undergone a minimal number of freeze-thaw cycles.
Loss of compound potency over time Chemical instability and degradation.1. Review storage conditions; ensure protection from light and moisture. 2. Quantify the compound concentration using an analytical method like LC-MS to confirm the current concentration. 3. Consider preparing fresh dilutions from a new stock for each experiment.
Color change in the DMSO solution Compound degradation or reaction with impurities.1. Discard the solution. 2. Prepare a new stock solution using high-purity, anhydrous DMSO. 3. Investigate potential contaminants in your experimental setup.

Quantitative Stability Data

Table 1: Stability of this compound in DMSO Solution Over Time

Storage ConditionTime PointPurity (%) by LC-MSConcentration (% of Initial)Observations
-20°C, Dark 0 Months>99%100%Clear, colorless solution
3 MonthsDataData
6 MonthsDataData
12 MonthsDataData
4°C, Dark 0 Months>99%100%Clear, colorless solution
1 MonthDataData
3 MonthsDataData
Room Temp, Dark 0 Months>99%100%Clear, colorless solution
1 WeekDataData
1 MonthDataData
Room Temp, Light 0 Months>99%100%Clear, colorless solution
1 WeekDataData
1 MonthDataData

Experimental Protocols

Protocol for Assessing Long-Term Stability

This protocol outlines a method to evaluate the long-term stability of this compound in DMSO using Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Objective: To determine the rate of degradation of this compound in DMSO under various storage conditions.

Materials:

  • This compound

  • Anhydrous DMSO

  • Internal Standard (IS)

  • Amber glass vials

  • LC-MS system with a C18 reversed-phase column

Procedure:

  • Stock Solution Preparation:

    • Prepare a primary stock solution of this compound in anhydrous DMSO at a high concentration (e.g., 10 mM).[1]

    • Prepare a separate stock solution of a suitable Internal Standard (IS) in DMSO.

    • From the primary stock, create working solutions at the desired concentration (e.g., 1 mM) and aliquot them into the amber vials for each storage condition.[1]

  • Storage Conditions and Time Points:

    • Establish the storage conditions to be tested (e.g., -20°C protected from light, 4°C protected from light, room temperature protected from light, and room temperature with light exposure).

    • Define the time points for analysis. For long-term studies, typical time points are 0, 1, 3, 6, and 12 months.[1]

  • Sample Analysis (LC-MS):

    • At each time point, retrieve a sample from each storage condition.

    • Allow the sample to equilibrate to room temperature.

    • Prepare the analytical sample by diluting an aliquot of the test solution and the IS stock solution into the initial mobile phase to a concentration suitable for LC-MS analysis.[1]

    • LC-MS Method:

      • Column: C18 reversed-phase column.[1]

      • Mobile Phase: A common mobile phase is a gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).[1]

      • Ionization: Use an electrospray ionization (ESI) source in positive ion mode.[1]

      • Detection: Monitor the specific m/z for this compound and the IS.[1]

  • Quantification:

    • Calculate the peak area ratio of the analyte to the IS for each sample.

    • Determine the stability by comparing the peak area ratio of the sample at a given time point to the peak area ratio of the sample at time zero.[1]

Visualizations

Experimental Workflow for Stability Assessment

G Experimental Workflow for Stability Assessment prep Prepare Stock Solutions (Compound & IS in Anhydrous DMSO) aliquot Aliquot into Vials for Each Storage Condition prep->aliquot storage Store Under Defined Conditions (-20°C, 4°C, RT-Dark, RT-Light) aliquot->storage timepoint Analyze at Predetermined Time Points (0, 1, 3, 6, 12 months) storage->timepoint analysis LC-MS Analysis (Dilute with IS, Inject) timepoint->analysis quant Quantify Peak Area Ratio (Analyte / IS) analysis->quant compare Compare to Time Zero to Determine Stability quant->compare

Caption: Workflow for assessing the stability of a compound in DMSO.

Potential Signaling Pathways Affected by Homoisoflavonoids

Homoisoflavonoids, a class to which this compound belongs, have been reported to modulate various cellular signaling pathways.[4] Flavonoids, in general, are known to interact with key signaling cascades involved in cell survival, proliferation, and inflammation.[5][6]

G Potential Signaling Pathways Modulated by Homoisoflavonoids cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway compound This compound pi3k PI3K compound->pi3k Inhibition/Modulation mek MEK compound->mek Inhibition/Modulation ikk IKK compound->ikk Inhibition/Modulation akt Akt pi3k->akt mtor mTOR akt->mtor outcome Cellular Responses (Proliferation, Apoptosis, Inflammation) mtor->outcome ras Ras raf Raf ras->raf raf->mek erk ERK mek->erk erk->outcome tnf TNF-α tnf->ikk nfkb NF-κB ikk->nfkb nfkb->outcome

References

Preventing degradation of (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan during extraction from plant matrices, primarily the resin of Dracaena cochinchinensis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern?

This compound is a naturally occurring homoisoflavan found in the red resin of Dracaena cochinchinensis[1][2]. Like other phenolic compounds, its structure, featuring multiple hydroxyl groups, makes it susceptible to degradation. This degradation can lead to reduced yield, loss of biological activity, and the formation of unwanted byproducts, compromising experimental results and the therapeutic potential of the extract.

Q2: What are the primary factors that cause the degradation of this compound during extraction?

The degradation of flavonoids and related compounds is primarily influenced by several factors:

  • pH: Both highly acidic and alkaline conditions can catalyze the degradation of isoflavonoids.

  • Temperature: Elevated temperatures can accelerate degradation reactions.[3]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic hydroxyl groups.

  • Light: Exposure to UV or even ambient light can induce photodegradation.[3]

  • Enzymatic Activity: Endogenous plant enzymes, such as polyphenol oxidases and peroxidases, can degrade the compound if not properly inactivated.

  • Metal Ions: The presence of metal ions, particularly iron and copper, can catalyze oxidative degradation.[4][5]

Q3: My extract containing this compound is turning brown. What does this indicate?

A color change to brown or dark brown is a common visual indicator of flavonoid degradation. This is often due to the oxidation of the phenolic hydroxyl groups, which leads to the formation of quinones and other colored polymeric degradation products. This process is accelerated by exposure to oxygen, high pH, and elevated temperatures.

Q4: What is the ideal pH range for extracting this homoisoflavan to minimize degradation?

For many flavonoids and isoflavonoids, a slightly acidic to neutral pH range (typically pH 4-6) is optimal for extraction and stability. Studies on related isoflavones have shown that degradation is more pronounced in strongly acidic (pH < 3) and alkaline (pH > 7) conditions.[1][6]

Q5: Can I heat the solvent to improve extraction efficiency without degrading the compound?

While heating can improve extraction efficiency, it also increases the risk of thermal degradation. For this compound, it is advisable to use lower temperatures, such as room temperature or slightly elevated temperatures (40-50°C), especially for prolonged extraction times.[5] If a higher temperature is necessary, the extraction time should be minimized.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Degradation during extraction. Implement protective measures: use antioxidants, work under an inert atmosphere, control pH and temperature.
Incomplete Extraction. Optimize the solvent system (e.g., 70-80% ethanol (B145695) or methanol). Increase the solvent-to-solid ratio. Ensure the plant material is finely powdered for better solvent penetration.
Suboptimal Extraction Method. Consider modern extraction techniques like Ultrasonic-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) at controlled, low temperatures to reduce extraction time.
Extract Discoloration (Browning) Oxidation. Add an antioxidant like ascorbic acid or BHT to the extraction solvent.[7] Purge the extraction vessel with an inert gas (e.g., nitrogen or argon).[6]
High pH. Adjust the pH of the extraction solvent to a slightly acidic range (pH 4-6) using a suitable buffer or acid (e.g., citric acid, formic acid).
Presence of Impurities in the Final Extract Co-extraction of unwanted compounds. Optimize the polarity of the extraction solvent. Employ post-extraction purification steps such as column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) or semi-preparative HPLC.[8]
Enzymatic degradation products. Pre-treat the plant material to inactivate enzymes, for example, by briefly steaming or freeze-drying before extraction.[9][10]

Data Presentation: Stability of Related Isoflavonoids

Since specific quantitative data for this compound is limited, the following tables summarize stability data for the structurally related isoflavonoids, daidzein (B1669772) and genistein. This data can serve as a valuable guideline for optimizing extraction parameters.

Table 1: Effect of pH on the Thermal Degradation of Isoflavonoids

Compound pH Temperature (°C) Observation Reference
Daidzein & Genistein3.1150Prominent degradation observed.[1]
Daidzein & Genistein5.6150Virtually no degradation observed.[1]
Daidzein & Genistein7.0150Virtually no degradation observed.[1]
Genistein9.070-90Rapid degradation.[6]
Daidzein9.070-90Moderate degradation.[6]

Table 2: Recommended Extraction Parameters to Minimize Degradation

Parameter Recommended Range/Condition Rationale
Temperature Room Temperature to 50°CMinimizes thermal degradation.[5]
pH 4 - 6Enhances stability of isoflavonoids.[1]
Solvent 70-80% Ethanol or Methanol (B129727)Effective for flavonoid extraction while minimizing co-extraction of highly polar impurities.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidative degradation.[6]
Light Dark or amber glasswarePrevents photodegradation.[3]
Additives Antioxidants (e.g., 0.1% Ascorbic Acid)Scavenges free radicals and inhibits oxidation.[7]

Experimental Protocols

Protocol 1: Maceration with Antioxidant Protection

This protocol is designed for small-scale extraction with a focus on minimizing degradation.

  • Sample Preparation: Grind the dried resin of Dracaena cochinchinensis to a fine powder (e.g., 40-60 mesh).

  • Solvent Preparation: Prepare an 80% methanol in water solution. Add 0.1% (w/v) ascorbic acid to the solvent and mix until dissolved.

  • Extraction: a. Place 10 g of the powdered plant material into a sealed, amber-colored glass container. b. Add 100 mL of the prepared extraction solvent. c. Purge the headspace of the container with nitrogen gas for 1-2 minutes to displace oxygen. d. Seal the container tightly and agitate the mixture on a shaker at room temperature (20-25°C) for 24 hours.

  • Filtration and Concentration: a. Filter the mixture to separate the extract from the plant residue. b. Wash the residue with a small amount of fresh extraction solvent and combine the filtrates. c. Concentrate the filtrate using a rotary evaporator at a temperature below 40°C.

  • Storage: Store the final extract in a sealed, amber vial at -20°C.

Protocol 2: Ultrasonic-Assisted Extraction (UAE) under Controlled Conditions

This protocol utilizes ultrasound to enhance extraction efficiency while minimizing extraction time and temperature.

  • Sample Preparation: Prepare the plant material as described in Protocol 1.

  • Solvent Preparation: Prepare an 80% ethanol solution with 0.1% (w/v) ascorbic acid.

  • Extraction: a. Place 10 g of the powdered plant material in a flask. b. Add 150 mL of the prepared extraction solvent. c. Place the flask in an ultrasonic bath with temperature control. d. Sonicate the mixture for 30 minutes at a controlled temperature of 40°C.

  • Separation and Concentration: a. After sonication, centrifuge the mixture at 4000 rpm for 15 minutes. b. Collect the supernatant. Re-extract the residue with another 100 mL of the solvent to ensure complete recovery. c. Combine the supernatants and concentrate using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: Store the concentrated extract at -20°C in the dark.

Visualizations

Extraction_Workflow Workflow for Preventing Degradation During Extraction cluster_prep Pre-Extraction cluster_extraction Extraction cluster_post_extraction Post-Extraction plant_material Plant Material (Dracaena cochinchinensis resin) grinding Grinding to Fine Powder plant_material->grinding enzyme_inactivation Optional: Enzyme Inactivation (e.g., Steaming/Freeze-drying) grinding->enzyme_inactivation solvent_prep Solvent Preparation (70-80% EtOH/MeOH + Antioxidant) enzyme_inactivation->solvent_prep extraction_step Extraction (Maceration or UAE) solvent_prep->extraction_step filtration Filtration / Centrifugation extraction_step->filtration protection Protective Measures: - Inert Atmosphere (N2/Ar) - Temp Control (≤ 40-50°C) - pH Control (4-6) - Light Protection protection->extraction_step concentration Concentration (Rotary Evaporator < 40°C) filtration->concentration storage Storage (-20°C, Amber Vial) concentration->storage

Caption: Workflow for minimizing degradation during extraction.

Troubleshooting_Logic Troubleshooting Low Yield and Degradation start Problem Identified: Low Yield or Brown Extract check_oxidation Signs of Oxidation? (e.g., color change) start->check_oxidation check_temp_ph Temp or pH out of range? check_oxidation->check_temp_ph No add_antioxidant Solution: - Add Antioxidant (Ascorbic Acid) - Use Inert Atmosphere (N2) check_oxidation->add_antioxidant Yes check_extraction_params Extraction Parameters Optimal? check_temp_ph->check_extraction_params No adjust_temp_ph Solution: - Adjust pH to 4-6 - Lower Temp to < 50°C check_temp_ph->adjust_temp_ph Yes optimize_extraction Solution: - Optimize Solvent - Increase Solvent/Solid Ratio - Reduce Particle Size check_extraction_params->optimize_extraction No end Re-run Extraction & Analyze check_extraction_params->end Yes add_antioxidant->end adjust_temp_ph->end optimize_extraction->end

Caption: Logical steps for troubleshooting common extraction issues.

References

Technical Support Center: Optimizing HPLC Separation of Homoisoflavonoid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the High-Performance Liquid Chromatography (HPLC) separation of homoisoflavonoid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.

Troubleshooting Guides

This section addresses common issues that may arise during the HPLC separation of homoisoflavonoid isomers, presented in a question-and-answer format.

Question: Why am I observing poor resolution or co-elution of my homoisoflavonoid isomers?

Answer:

Poor resolution is a common challenge when separating structurally similar homoisoflavonoid isomers. Several factors in your HPLC method can be optimized to improve separation.

Initial Checks:

  • Column Health: An old or contaminated column can lead to peak broadening and loss of resolution. Ensure your column is performing optimally by running a standard mixture with known separation characteristics.

  • System Suitability: Verify that your HPLC system is functioning correctly. Check for leaks and ensure the pump is delivering a consistent flow rate.[1][2]

Optimization Strategies:

  • Mobile Phase Composition: The choice and composition of the mobile phase are critical for separating isomers.[1][3]

    • For Reversed-Phase HPLC (RP-HPLC): Adjust the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. The addition of a small amount of an acidic modifier, such as 0.1% formic acid, can suppress the ionization of silanol (B1196071) groups on the stationary phase and improve peak shape.[3][4]

    • For Normal-Phase HPLC (NP-HPLC): Vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol (B130326) or ethanol).[4]

  • Stationary Phase Selection: For chiral separations of homoisoflavonoid enantiomers, a chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) (e.g., Chiralpak® and Chiralcel® columns), are often effective. If resolution is poor, screening different types of CSPs is recommended.[4]

  • Column Temperature: Temperature affects the viscosity of the mobile phase and the interaction kinetics between the analytes and the stationary phase. A systematic evaluation of different temperatures (e.g., 25°C, 30°C, 40°C) is advisable, as temperature changes can significantly alter selectivity in chiral separations.[1][3][4]

  • Flow Rate: Lowering the flow rate can increase the interaction time between the isomers and the stationary phase, potentially leading to better separation of closely eluting peaks. However, this will also increase the total run time.[1][3][4]

Question: My peaks are tailing. How can I improve their shape?

Answer:

Peak tailing can compromise resolution and the accuracy of quantification. The following are common causes and their solutions:

  • Secondary Interactions: Residual silanol groups on the silica (B1680970) backbone of C18 columns can interact with polar functional groups on homoisoflavonoids, causing tailing.

    • Solution: Add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to suppress silanol activity. Using a highly deactivated (end-capped) column can also minimize these interactions.[4]

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute the sample.[1][4]

  • Mismatched Sample Solvent and Mobile Phase: Injecting a sample in a solvent that is significantly stronger than the mobile phase can lead to peak distortion.[4]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[4]

  • Column Contamination: Contaminants from previous injections can interact with the analytes.

    • Solution: Flush the column with a strong solvent.[3]

Question: I'm observing fluctuating retention times. What could be the cause?

Answer:

Inconsistent retention times can make peak identification and quantification unreliable. Potential causes and solutions include:

  • Inadequate Column Equilibration: The column needs to be thoroughly equilibrated with the mobile phase before starting a sequence, especially for gradient elution. Chiral stationary phases may require longer equilibration times.[1]

    • Solution: Increase the column equilibration time between runs.[1][3]

  • Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase or evaporation of the organic solvent can lead to shifts in retention.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[3]

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column oven is not used.

    • Solution: Use a thermostatted column compartment to maintain a constant temperature.[1][3]

  • Pump Issues: Problems with the HPLC pump, such as leaks or malfunctioning check valves, can cause inconsistent flow rates.

    • Solution: Perform regular pump maintenance. Check for leaks and ensure the pump is delivering a steady flow.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a separation method for homoisoflavonoid isomers?

A1: For achiral isomers, a good starting point is a reversed-phase C18 column with a mobile phase gradient of water (containing 0.1% formic acid) and acetonitrile. For chiral (enantiomeric) isomers, screening of polysaccharide-based chiral stationary phases (e.g., Chiralpak IA, IB, or Chiralcel OD-H) under normal-phase conditions (e.g., hexane/isopropanol) is a common and effective strategy.[4]

Q2: How do I select the right chiral stationary phase (CSP) for my homoisoflavonoid isomers?

A2: There is no universal CSP for all chiral separations. Polysaccharide-based CSPs are a good starting point due to their broad applicability for flavonoids and related compounds. It is often necessary to screen several different CSPs to find the one that provides the best selectivity for your specific isomers.[4]

Q3: Can I use the same method for both analytical and preparative scale separations?

A3: While the same stationary and mobile phases can often be used, the method will need to be optimized for the different scales. For preparative scale, you will typically use a larger column diameter, a higher flow rate, and a larger injection volume. Method development often starts at the analytical scale to find the optimal separation conditions before scaling up.[4]

Q4: My peaks are still not resolved even after trying different mobile phases. What else can I do?

A4: If mobile phase optimization is insufficient, consider the following:

  • Change the stationary phase: The selectivity of the column is a powerful factor in achieving resolution.

  • Adjust the temperature: Temperature can significantly alter selectivity in chiral separations.

  • Consider derivatization: In some cases, derivatizing the homoisoflavonoid isomers with a chiral reagent can create diastereomers that are easier to separate on a standard achiral column.[4]

Q5: How can I confirm the purity of my separated isomers?

A5: Peak purity can be assessed using a diode array detector (DAD) or a mass spectrometer (MS). A DAD can acquire UV spectra across a peak; if the spectra are identical, the peak is likely pure. An MS detector can provide mass spectral data across the peak, and any variation could indicate the presence of a co-eluting compound.

Data Presentation

Table 1: Example HPLC Parameters for Chiral Separation of Flavonoid Isomers

ParameterNormal-Phase Method ExampleReversed-Phase Method Example
Column Chiralpak® IA (250 x 4.6 mm, 5 µm)Chiralcel® OZ-H (150 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (80:20, v/v)Acetonitrile / Water with 0.1% Formic Acid (60:40, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Column Temp. 25°C30°C
Detection UV at 254 nmUV at 280 nm
Injection Vol. 10 µL5 µL

Table 2: Influence of Mobile Phase Modifier on Retention Time (t_R) and Resolution (R_s) of Hypothetical Homoisoflavonoid Enantiomers on a Chiral Stationary Phase

Mobile Phase Composition (Hexane:Isopropanol)t_R of Enantiomer 1 (min)t_R of Enantiomer 2 (min)Resolution (R_s)
90:1012.514.82.1
85:1510.211.51.8
80:208.19.01.5
70:306.57.11.1

Table 3: Effect of Column Temperature on Retention Time (t_R) and Resolution (R_s) of Hypothetical Homoisoflavonoid Enantiomers

Column Temperature (°C)t_R of Enantiomer 1 (min)t_R of Enantiomer 2 (min)Resolution (R_s)
2011.813.51.9
2510.211.51.8
309.110.11.6
407.88.51.3

Experimental Protocols

Protocol 1: General Method for Chiral Separation of Homoisoflavonoid Isomers on a Polysaccharide-Based CSP (Normal-Phase)
  • Sample Preparation: Dissolve the homoisoflavonoid sample in the initial mobile phase composition (e.g., n-hexane/isopropanol) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, thermostatted column compartment, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: Chiralpak® IA or similar polysaccharide-based CSP (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). Start with a ratio of 90:10 (v/v) and adjust as needed to optimize resolution.

    • Flow Rate: 1.0 mL/min. Adjust between 0.5 and 1.5 mL/min to fine-tune separation.

    • Column Temperature: 25°C. Optimize between 20°C and 40°C if necessary.

    • Detection: Monitor at a wavelength where the homoisoflavonoids have strong absorbance (e.g., 254 nm or 280 nm).

    • Injection Volume: 10 µL.

  • Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved before the first injection.

  • Analysis: Inject the sample and record the chromatogram. Identify the peaks corresponding to the isomers and calculate the resolution between them.

Protocol 2: General Method for Separation of Homoisoflavonoid Isomers on a C18 Column (Reversed-Phase)
  • Sample Preparation: Dissolve the homoisoflavonoid sample in the initial mobile phase composition (e.g., water/acetonitrile with 0.1% formic acid) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • HPLC System: A standard HPLC system as described in Protocol 1.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase:

      • Solvent A: 0.1% (v/v) formic acid in HPLC-grade water.

      • Solvent B: Acetonitrile.

    • Gradient Elution: A typical gradient might be:

      • 0-5 min: 10% B

      • 5-35 min: 10% to 90% B

      • 35-40 min: 90% B

      • 40-45 min: 90% to 10% B

      • 45-50 min: 10% B (equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection: DAD monitoring at 280 nm and 320 nm.

    • Injection Volume: 10 µL.

  • Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes.

  • Analysis: Inject the sample and record the chromatogram.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample in Initial Mobile Phase filter Filter through 0.22 µm Syringe Filter dissolve->filter equilibrate Equilibrate Column filter->equilibrate inject Inject Sample equilibrate->inject separate Isocratic/Gradient Elution inject->separate detect UV/DAD Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Resolution and Quantify integrate->calculate

Caption: General experimental workflow for HPLC analysis of homoisoflavonoid isomers.

troubleshooting_workflow start Poor Resolution or Co-elution Observed check_column Check Column Health and System Suitability start->check_column optimize_mobile_phase Optimize Mobile Phase (Solvent Ratio, Modifiers) check_column->optimize_mobile_phase change_csp Screen Different Chiral Stationary Phases optimize_mobile_phase->change_csp If Achiral/Chiral Resolution Still Poor optimize_temp Optimize Column Temperature optimize_mobile_phase->optimize_temp change_csp->optimize_mobile_phase Re-optimize optimize_flow Optimize Flow Rate (Typically Lower) optimize_temp->optimize_flow resolution_ok Resolution Acceptable optimize_flow->resolution_ok

Caption: Troubleshooting workflow for poor resolution of homoisoflavonoid isomers.

peak_shape_troubleshooting start Poor Peak Shape (Tailing or Fronting) is_tailing Peak Tailing? start->is_tailing is_fronting Peak Fronting? is_tailing->is_fronting No secondary_interactions Check for Secondary Interactions (add acid) is_tailing->secondary_interactions Yes solvent_mismatch Dissolve Sample in Initial Mobile Phase is_fronting->solvent_mismatch Yes column_overload_tail Reduce Injection Volume/Concentration secondary_interactions->column_overload_tail column_contam Flush Column column_overload_tail->column_contam good_shape Improved Peak Shape column_contam->good_shape column_overload_front Reduce Injection Volume/Concentration solvent_mismatch->column_overload_front column_overload_front->good_shape

References

Troubleshooting low signal in (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, specifically low signal intensity, and optimize their experimental results.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low or no signal for my this compound standard. What are the initial checks I should perform?

When encountering low signal intensity, a systematic approach is crucial to identify the root cause. The issue can generally be isolated to the sample, the liquid chromatography (LC) system, or the mass spectrometer (MS) itself.[1]

Initial Checks:

  • Sample Integrity: Ensure the sample has not degraded. Prepare a fresh standard solution to rule out stability issues.[2]

  • Sample Concentration: Verify that the analyte concentration is within the instrument's limit of detection (LOD).[1][3] A concentration that is too high can also cause signal suppression.[3]

  • System Suitability: Before troubleshooting, run a system suitability test (SST) with a known standard to confirm that the LC-MS system is performing as expected.[4]

  • Isolate the Problem: Perform a direct infusion analysis by introducing the standard directly into the mass spectrometer, bypassing the LC system.[1] If a strong signal is observed, the issue likely lies with the LC system. If the signal remains weak, the problem is with the mass spectrometer or the sample itself.[1]

Q2: Which ionization mode, positive or negative, is better for this compound?

The optimal ionization mode depends on the flavonoid's structure.[5] For many flavonoids, Electrospray Ionization (ESI) in positive ion mode often provides higher sensitivity, typically forming protonated molecules [M+H]⁺.[6][7] However, negative ion mode can also be effective.

  • Positive Ion Mode (+ESI): Generally preferred for flavonoids as it can generate strong signals for protonated molecules [M+H]⁺.[6] The presence of hydroxyl groups on the homoisoflavan structure facilitates protonation.

  • Negative Ion Mode (-ESI): Can also be effective, forming deprotonated molecules [M-H]⁻. The phenolic hydroxyl groups on the molecule make it amenable to deprotonation.

It is recommended to test both modes during method development to determine the optimal choice for your specific instrument and conditions.

Q3: How can I improve the ionization efficiency for my analyte?

Optimizing the mobile phase and ion source parameters is critical for enhancing ionization efficiency.

  • Mobile Phase Composition: The use of high-purity, MS-grade solvents is essential to minimize background noise. A common mobile phase for flavonoid analysis is a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).[6]

  • Mobile Phase Additives: Adding a small amount of a volatile acid, such as 0.1% formic acid, to the mobile phase can significantly improve protonation in positive ion mode, leading to a stronger signal.[5][6] For negative mode, a slightly basic mobile phase can improve deprotonation, though acidic modifiers are still commonly used successfully.[5]

  • Ion Source Parameters: Fine-tuning the nebulizing and drying gas flows and temperatures is crucial for efficient desolvation. The capillary voltage should also be carefully optimized to maximize the signal for your specific analyte.[6]

Q4: I suspect matrix effects are suppressing my signal. How can I identify and mitigate this issue?

Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to signal suppression or enhancement.[1]

Identification:

  • Assess matrix effects by comparing the signal of a standard in a pure solvent versus the signal of the same standard spiked into a blank sample extract. A significant decrease in signal in the matrix indicates ion suppression.[5]

Mitigation Strategies:

  • Chromatographic Separation: Optimize the LC method to separate the analyte from interfering matrix components.[6]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds.[5]

  • Sample Preparation: Employ more rigorous sample cleanup techniques, such as solid-phase extraction (SPE), to remove matrix components before analysis.

  • Internal Standards: Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.[6]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low signal intensity in the mass spectrometry analysis of this compound.

TroubleshootingWorkflow Start Low Signal Observed for This compound Check_System Run System Suitability Test (SST) with a known standard Start->Check_System SST_Pass SST Passes Check_System->SST_Pass OK SST_Fail SST Fails Check_System->SST_Fail NOT OK Isolate_Problem Isolate Problem: Direct Infusion Analysis SST_Pass->Isolate_Problem System_Maintenance Perform System Maintenance: - Clean source - Calibrate instrument SST_Fail->System_Maintenance Infusion_OK Strong Signal on Infusion? Isolate_Problem->Infusion_OK Yes Infusion_Low Low Signal on Infusion? Isolate_Problem->Infusion_Low No LC_Issue Problem is LC-Related Infusion_OK->LC_Issue MS_Issue Problem is MS or Sample-Related Infusion_Low->MS_Issue Check_LC Troubleshoot LC: - Check for leaks - Verify mobile phase - Check column health - Optimize gradient LC_Issue->Check_LC Check_MS Troubleshoot MS: - Clean ion source - Tune and calibrate MS - Optimize source parameters (voltages, gases, temps) MS_Issue->Check_MS Check_Sample Troubleshoot Sample: - Prepare fresh sample - Check concentration - Improve sample cleanup - Check for matrix effects MS_Issue->Check_Sample Resolved Signal Restored Check_LC->Resolved Check_MS->Resolved Check_Sample->Resolved System_Maintenance->Resolved

A step-by-step workflow for troubleshooting low signal intensity.

Key Factors Influencing Signal Intensity

Understanding the interplay of various factors is essential for optimizing your analysis. The following diagram illustrates the primary elements that affect signal intensity.

FactorsInfluencingSignal Signal Signal Intensity Analyte Analyte Properties Signal->Analyte LC_Conditions LC Conditions Signal->LC_Conditions MS_Params MS Parameters Signal->MS_Params Concentration Concentration Analyte->Concentration Ionizability Inherent Ionizability Analyte->Ionizability Stability Sample Stability Analyte->Stability Matrix Matrix Effects Analyte->Matrix MobilePhase Mobile Phase (Solvents, Additives) LC_Conditions->MobilePhase Column Column Chemistry & Dimensions LC_Conditions->Column FlowRate Flow Rate LC_Conditions->FlowRate PeakShape Peak Shape LC_Conditions->PeakShape IonSource Ion Source Type & Condition (ESI, APCI) MS_Params->IonSource Voltages Voltages (Capillary, Cone) MS_Params->Voltages Gases Gas Flows & Temps (Nebulizer, Drying) MS_Params->Gases IonOptics Ion Optics & Detector MS_Params->IonOptics

Key factors that influence mass spectrometry signal intensity.

Quantitative Data Summary

While optimal parameters must be determined empirically for each instrument, the following tables provide typical starting points for the analysis of homoisoflavanoids and related flavonoids.

Table 1: Typical Liquid Chromatography Conditions

Parameter Setting Rationale
Column UPLC HSS T3 (50 x 2.1 mm, 1.7 µm) or equivalent C18 Provides good retention and peak shape for moderately polar compounds.[6]
Mobile Phase A Water with 0.1% Formic Acid Acid modifier promotes protonation for +ESI mode.[5][6]
Mobile Phase B Acetonitrile with 0.1% Formic Acid Common organic solvent for reverse-phase chromatography of flavonoids.[6]
Gradient 5-95% B over 10 minutes A standard gradient to elute compounds with a range of polarities.
Flow Rate 0.3 - 0.5 mL/min Appropriate for a 2.1 mm ID column.
Column Temp. 30 - 40 °C Ensures reproducible retention times.

| Injection Vol. | 1 - 5 µL | Balances signal intensity with the risk of column overloading.[1] |

Table 2: Typical ESI Source Parameters

Parameter Typical Starting Value (+ESI) Purpose
Capillary Voltage 1.5 - 3.5 kV Creates the electric field for ion formation. Requires optimization.[6]
Cone/Fragmentor Voltage 80 - 120 V Promotes in-source fragmentation for structural information if needed.
Source Temperature 120 - 150 °C Assists in the desolvation process.
Desolvation Temperature 350 - 500 °C Evaporates the solvent from the ESI droplets.[8]
Nebulizer Gas (N₂) Flow Instrument Dependent Aids in droplet formation.[8]

| Drying Gas (N₂) Flow | Instrument Dependent | Assists in solvent evaporation.[8] |

Note: These are general starting points. Parameters are highly instrument-dependent and must be optimized for your specific analyte and system.

Experimental Protocols

Protocol 1: General Sample Preparation from Plant Material

This protocol provides a general method for extracting this compound from a plant matrix for LC-MS analysis.

  • Homogenization: Weigh approximately 100 mg of dried, ground plant material into a microcentrifuge tube.

  • Extraction: Add 1 mL of an appropriate extraction solvent (e.g., 80% methanol in water).[5]

  • Lysis: Vortex the sample for 1 minute and sonicate for 30 minutes in a water bath to ensure thorough extraction.[5]

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet solid debris.[5]

  • Filtration: Transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter to remove any remaining particulates before injection.

  • Dilution (if necessary): Dilute the final extract with the initial mobile phase composition to mitigate potential matrix effects and ensure compatibility with the LC system.

Protocol 2: Direct Infusion Analysis for System Diagnosis

This protocol helps determine if a low signal issue originates from the LC system or the MS detector.

  • System Preparation: Disconnect the LC column from the mass spectrometer's ion source.

  • Analyte Preparation: Prepare a solution of your this compound standard at a known concentration (e.g., 1 µg/mL) in a solvent mixture that mimics the typical mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infusion Setup: Load the standard solution into a syringe and place it in a syringe pump. Connect the syringe pump outlet directly to the MS ion source.[1]

  • Infusion and Acquisition: Begin infusing the solution at a low, constant flow rate (e.g., 5-10 µL/min).[1] Acquire data on the mass spectrometer in full scan mode, monitoring for the expected m/z of the analyte.

  • Analysis:

    • Strong, Stable Signal: If a strong and stable signal is observed, the mass spectrometer is functioning correctly, and the low signal issue is likely related to the LC system (e.g., column, leaks, mobile phase).[1]

    • Weak or No Signal: If the signal remains low, the problem lies with the mass spectrometer (e.g., dirty source, calibration needed), the standard itself (degradation, incorrect concentration), or the infusion parameters.[1]

References

Technical Support Center: Scaling Up Purification of (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the purification of (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying homoisoflavans like this compound on a larger scale?

A1: For scaling up the purification of homoisoflavans, a multi-step approach is often most effective. This typically involves an initial crude extraction and fractionation followed by one or more chromatographic steps. The most common large-scale purification techniques include:

  • Macroporous Resin Chromatography: Excellent for initial cleanup and enrichment of the target compound from crude extracts.[1][2][3]

  • Flash Chromatography: A versatile and scalable technique for purification based on polarity. Both normal-phase (silica gel) and reverse-phase (C18) chromatography are commonly used for flavonoids.

  • Counter-Current Chromatography (CCC): A liquid-liquid chromatography technique that avoids solid stationary phases, which can be advantageous for preventing irreversible adsorption and degradation of the target compound.[1][4]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Often used as a final polishing step to achieve high purity, especially for pharmaceutical applications.[5][6]

Q2: What are the likely impurities I might encounter during the purification of this compound?

A2: Impurities can originate from the starting material (if synthetic) or the natural source, as well as from degradation during extraction and purification. Potential impurities include:

  • Structural Isomers: Regioisomers and stereoisomers formed during synthesis.

  • Related Flavonoids and Homoisoflavans: Compounds with similar structures present in the natural source.

  • Degradation Products: Oxidation or hydrolysis products, particularly if the compound is exposed to harsh pH conditions or high temperatures.

  • Reagents and Solvents: Residual reagents from synthesis or solvents from the extraction and purification process.

Q3: How can I monitor the purity of my fractions during the purification process?

A3: Effective fraction analysis is crucial for a successful purification. Commonly used methods include:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively assess the separation and identify fractions containing the target compound.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity analysis and is essential for quality control.[7] A validated HPLC method is critical for determining the purity of the final product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the target compound and potential impurities in complex fractions.[5][7]

Troubleshooting Guides

Issue 1: Low Yield After Purification
Potential Cause Troubleshooting Step
Irreversible adsorption on the stationary phase. Consider switching to a different stationary phase (e.g., from silica (B1680970) gel to a polymer-based resin or using reverse-phase chromatography). For flavonoids, C18 columns are often effective.[8] Pre-treating the column with a passivating agent might also help.
Degradation of the target compound. This compound has phenolic hydroxyl groups that can be susceptible to oxidation. Work at lower temperatures, use degassed solvents, and consider adding antioxidants like ascorbic acid to the mobile phase. Avoid extreme pH conditions.
Poor separation from closely eluting impurities. Optimize the mobile phase composition. For reverse-phase chromatography, try different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) or add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.[8] A shallower gradient during elution can also improve resolution.
Incomplete elution from the column. After the main elution, perform a column wash with a much stronger solvent to ensure all the compound has been eluted.
Issue 2: Co-elution of Impurities
Potential Cause Troubleshooting Step
Insufficient resolution of the chromatographic method. Increase the column length or decrease the particle size of the stationary phase for better efficiency. Optimize the mobile phase gradient to better separate the target from the impurity.
Impurity has very similar polarity to the target compound. Consider a different chromatographic mode. If you are using normal-phase, try reverse-phase or vice-versa. Orthogonal separation techniques like counter-current chromatography can be very effective in these cases.[1]
Column overloading. Reduce the amount of sample loaded onto the column. Overloading leads to band broadening and decreased resolution.
Issue 3: Poor Peak Shape in HPLC Analysis (Tailing or Fronting)
Potential Cause Troubleshooting Step
Secondary interactions with the stationary phase. The phenolic hydroxyl groups on your compound can interact with residual silanols on silica-based C18 columns, leading to peak tailing. Adding a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can suppress this interaction and improve peak shape.[8]
Column degradation. The column may be degrading. Try flushing the column with a strong solvent or replace it if necessary.
Sample solvent incompatible with the mobile phase. Dissolve the sample in the initial mobile phase if possible. If a stronger solvent is needed, inject a smaller volume.

Experimental Protocols

Protocol 1: Scaled-Up Purification using Macroporous Resin Chromatography

This protocol is suitable for the initial enrichment of this compound from a crude plant extract.

  • Resin Selection and Pre-treatment:

    • Select a suitable macroporous resin (e.g., D101, XAD-7HP) based on preliminary screening for adsorption and desorption characteristics.[2]

    • Pre-treat the resin by washing sequentially with ethanol (B145695) and then water until the eluent is clear.

  • Column Packing and Equilibration:

    • Pack the resin into a glass column of appropriate size for the scale of purification.

    • Equilibrate the column by passing deionized water through it at a flow rate of 1-2 bed volumes (BV)/hour.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial loading solvent (e.g., water or a low percentage of ethanol in water).

    • Load the sample onto the column at a flow rate of 1-2 BV/hour.

  • Elution:

    • Wash the column with deionized water (2-3 BV) to remove highly polar impurities.

    • Elute the column with a stepwise gradient of increasing ethanol concentration in water (e.g., 20%, 40%, 60%, 80%, 95% ethanol).[2][3]

    • Collect fractions and analyze them by TLC or HPLC to identify those containing the target compound.

  • Fraction Pooling and Concentration:

    • Pool the fractions containing the purified compound.

    • Remove the solvent under reduced pressure to obtain the enriched homoisoflavan fraction.

Protocol 2: Preparative HPLC for Final Purification

This protocol is suitable for the final polishing step to achieve high purity.

  • Column and Mobile Phase Selection:

    • Choose a suitable preparative reverse-phase C18 column.

    • Develop an isocratic or gradient mobile phase system based on analytical HPLC. A common mobile phase for flavonoids is a mixture of water (often with 0.1% formic acid) and methanol (B129727) or acetonitrile.

  • System Equilibration:

    • Equilibrate the preparative HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Sample Preparation and Injection:

    • Dissolve the enriched fraction from the previous step in the mobile phase.

    • Filter the sample through a 0.45 µm filter before injection.

    • Inject the sample onto the column.

  • Elution and Fraction Collection:

    • Run the preparative HPLC method.

    • Collect fractions based on the UV chromatogram, focusing on the peak corresponding to this compound.

  • Purity Analysis and Solvent Removal:

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the high-purity fractions and remove the organic solvent under reduced pressure.

    • The remaining aqueous solution can be freeze-dried to obtain the final pure compound.

Data Presentation

Table 1: Example of Macroporous Resin Screening Data

Resin TypeAdsorption Capacity (mg/g)Desorption Ratio (%)
D10125.492.1
XAD-7HP22.888.5
HP-2019.585.3

Table 2: Example of a Stepwise Elution Protocol for Macroporous Resin

StepEluentBed Volumes (BV)Purpose
1Deionized Water3Remove polar impurities
230% Ethanol5Elute weakly bound compounds
360% Ethanol5Elute target compound
495% Ethanol3Column regeneration

Visualizations

experimental_workflow cluster_extraction Crude Extract Preparation cluster_purification Purification Steps cluster_analysis Analysis and Final Product start Plant Material extraction Solvent Extraction start->extraction concentration Concentration extraction->concentration crude_extract Crude Extract concentration->crude_extract macroporous Macroporous Resin Chromatography crude_extract->macroporous Initial Cleanup flash Flash Chromatography (Silica or C18) macroporous->flash Intermediate Purification prep_hplc Preparative HPLC flash->prep_hplc Final Polishing purity_check Purity Check (HPLC) prep_hplc->purity_check purity_check->prep_hplc < 98%, Re-purify final_product Pure Compound purity_check->final_product Purity > 98%

Caption: General experimental workflow for the purification of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Purification Yield adsorption Irreversible Adsorption start->adsorption degradation Compound Degradation start->degradation coelution Co-elution with Impurities start->coelution change_stationary_phase Change Stationary Phase (e.g., C18, Polymer) adsorption->change_stationary_phase optimize_conditions Optimize Conditions (Temp, pH, Antioxidants) degradation->optimize_conditions improve_resolution Improve Resolution (Gradient, Column) coelution->improve_resolution orthogonal_method Use Orthogonal Method (e.g., CCC) coelution->orthogonal_method

Caption: Troubleshooting decision tree for addressing low purification yield.

References

Enhancing the resolution of NMR signals for homoisoflavanoid structures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of homoisoflavonoid structures. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during NMR experiments and enhance spectral resolution for accurate structure elucidation.

Frequently Asked Questions (FAQs)

Q1: Why are the signals in my ¹H NMR spectrum for a homoisoflavonoid overlapping, especially in the aromatic and methoxy (B1213986) regions?

A: Signal overlap is a common issue in the NMR spectra of homoisoflavonoids due to their complex structures featuring multiple aromatic protons and often several methoxy groups with similar chemical environments.[1][2] This "spectral congestion" can make it difficult to determine coupling patterns and accurate integrations.[3] The classic way to address this is by using two-dimensional (2D) NMR experiments like HSQC, which disperse the signals into a second dimension based on the carbon attachments, significantly reducing overlap.[4]

Q2: My NMR peaks are broad and the baseline is distorted. What are the likely causes?

A: Broad peaks and a poor baseline are often due to issues with sample preparation or spectrometer shimming. Common causes include:

  • Poor Shimming: The magnetic field is not homogeneous across the sample.

  • Particulate Matter: Undissolved compound or dust in the sample can distort the local magnetic field.[5][6] It is crucial to filter all samples into the NMR tube.[5][7]

  • High Sample Concentration: Overly concentrated samples can lead to increased viscosity, which results in broader lines.[6][7]

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.

Q3: I have a very small amount of my isolated homoisoflavonoid. How can I get a good quality ¹³C NMR spectrum?

A: Obtaining a ¹³C spectrum is challenging with small sample quantities because the ¹³C isotope has a low natural abundance and a smaller gyromagnetic ratio than ¹H.[5] To improve the signal-to-noise ratio, you can:

  • Use a high-field NMR spectrometer.

  • Employ a cryogenically cooled probe (CryoProbe), which can significantly increase sensitivity.[8]

  • Use a smaller diameter NMR tube (e.g., 1.7 mm) to increase the effective concentration of the sample.[8]

  • Increase the number of scans and acquisition time.

Q4: My compound is not very soluble in deuterochloroform (CDCl₃). What other solvents can I try?

A: If solubility is an issue in CDCl₃, you can try other deuterated solvents.[3] The choice depends on the polarity of your homoisoflavonoid. Good alternatives include acetone-d₆, methanol-d₄, and benzene-d₆.[3] Changing the solvent can also sometimes alter the chemical shifts of protons, which may resolve overlapping signals.[3]

Q5: How can I definitively identify hydroxyl (-OH) or other exchangeable protons in my spectrum?

A: To confirm the presence of exchangeable protons like those in hydroxyl or amine groups, you can perform a "D₂O shake." Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR sample, shake it vigorously, and re-acquire the ¹H spectrum. The exchangeable protons will be replaced by deuterium, causing their corresponding peak to disappear or significantly decrease in intensity.[3]

Troubleshooting Guides

Guide 1: Resolving Overlapping NMR Signals

This guide provides a systematic approach to tackle the common problem of poor signal resolution.

G start Issue: Poor Resolution / Signal Overlap check_sample Step 1: Verify Sample Preparation start->check_sample change_solvent Step 2: Change Deuterated Solvent (e.g., CDCl3 to Benzene-d6) check_sample->change_solvent If sample is properly prepared but overlap persists increase_field Step 3: Use Higher Field Spectrometer change_solvent->increase_field If overlap is still present resolved Outcome: Resolved Spectrum change_solvent->resolved use_2d_nmr Step 4: Employ 2D NMR Techniques increase_field->use_2d_nmr If resolution is still insufficient increase_field->resolved advanced_nmr Step 5: Consider Advanced 1D/2D Experiments (e.g., Pure Shift, NUS) use_2d_nmr->advanced_nmr For highly complex structures use_2d_nmr->resolved advanced_nmr->resolved G start Isolated Homoisoflavonoid h_nmr 1. Acquire ¹H NMR start->h_nmr c_nmr 2. Acquire ¹³C & DEPT NMR h_nmr->c_nmr info_h Proton environment, multiplicity, integration h_nmr->info_h cosy 3. Acquire COSY Spectrum c_nmr->cosy info_c Number and type of carbons (C, CH, CH₂, CH₃) c_nmr->info_c hsqc 4. Acquire HSQC Spectrum cosy->hsqc info_cosy ¹H-¹H spin systems (J-coupling) cosy->info_cosy hmbc 5. Acquire HMBC Spectrum hsqc->hmbc info_hsqc Direct ¹H-¹³C one-bond correlations hsqc->info_hsqc noesy 6. Acquire NOESY/ROESY (Optional, for Stereochemistry) hmbc->noesy info_hmbc Long-range ¹H-¹³C correlations (2-3 bonds) hmbc->info_hmbc structure Proposed Structure noesy->structure info_noesy Through-space ¹H-¹H correlations (proximity) noesy->info_noesy

References

Technical Support Center: Cell Culture Contamination in Flavonoid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address cell culture contamination issues that may arise during experiments involving flavonoids.

Troubleshooting Guides

This section offers a systematic approach to identifying and resolving common contamination problems encountered in flavonoid research.

Issue 1: Sudden Media Turbidity and pH Drop

Q1: My cell culture medium turned cloudy and yellow overnight after adding a flavonoid extract. What is the likely cause and how do I fix it?

A: A rapid onset of turbidity and a sudden drop in pH (indicated by the medium turning yellow) are classic signs of bacterial contamination.[1][2][3][4] Bacteria proliferate quickly in nutrient-rich culture media, and their acidic byproducts alter the pH.[4]

Troubleshooting Steps:

  • Immediate Microscopic Examination: Visually inspect the culture flask under a high-magnification microscope (400x). Look for small, motile, granular particles between your cells.[1][4]

  • Isolate and Discard: Immediately isolate the contaminated flask to prevent cross-contamination of other cultures.[4] It is generally not recommended to salvage a bacterially contaminated culture; the best course of action is to discard it.

  • Thorough Decontamination: Decontaminate the biosafety cabinet, incubator, and any equipment that came into contact with the contaminated culture using 70% ethanol (B145695) or a suitable disinfectant.[1][5][6]

  • Reagent and Stock Check: Aseptically sample the flavonoid stock solution and other reagents used and culture them on a nutrient agar (B569324) plate to test for bacterial contamination.

Issue 2: Filamentous Growths and Cell Detachment

Q2: I'm observing fuzzy, web-like structures floating in my culture, and the cells are detaching from the flask surface after flavonoid treatment. What type of contamination is this?

A: The presence of filamentous structures is a strong indicator of fungal (mold) contamination.[4] Yeast, another type of fungus, can also cause the medium to become cloudy and will appear as individual round or oval particles, sometimes in budding chains, under the microscope. Fungal contamination often develops more slowly than bacterial contamination but can be equally destructive to your cell cultures.[4]

Troubleshooting Steps:

  • Microscopic Confirmation: Observe the culture under a microscope to confirm the presence of fungal hyphae (filaments) or yeast buds.

  • Isolate and Discard: As with bacterial contamination, isolate the flask immediately and discard the culture to prevent the spread of fungal spores.

  • Decontaminate Equipment: Fungal spores can be resilient. Thoroughly clean and decontaminate the incubator, water bath, and biosafety cabinet. Consider using a fungicide for incubator cleaning.

  • Review Aseptic Technique: Fungal spores are often airborne. Review your aseptic technique to ensure you are not introducing contaminants during media changes or cell passaging.[7][8][9]

Issue 3: Poor Cell Growth and Morphology without Visible Contaminants

Q3: My cells are growing poorly and look unhealthy after treatment with a flavonoid, but the media remains clear. What could be the problem?

A: When cells show signs of stress (e.g., reduced proliferation, altered morphology, detachment) without visible microbial growth, the issue could be due to mycoplasma contamination, chemical contamination, or viral contamination.[1][4][7][10]

  • Mycoplasma Contamination: These are very small bacteria that lack a cell wall, making them undetectable by standard light microscopy and resistant to many common antibiotics.[1][4][11] Mycoplasma can significantly alter cell physiology and metabolism.[3][11]

  • Chemical Contamination: This can arise from impurities in the flavonoid extract itself, endotoxins, or residues from solvents used during the extraction process.[5][10][12][13][14][15]

  • Viral Contamination: Viruses are also not visible under a light microscope and can cause subtle to severe changes in cell health and behavior.[2][10]

Troubleshooting Steps:

  • Mycoplasma Testing: Regularly test your cell cultures for mycoplasma using PCR, ELISA, or fluorescence staining kits.[1][2][11][16] It is recommended to test every 1-2 months as a routine practice.[1]

  • Evaluate Flavonoid Stock:

    • Sterility: Filter-sterilize your flavonoid stock solution through a 0.22 µm filter before adding it to the culture medium.

    • Purity: Ensure the flavonoid extract is of high purity and free from residual solvents or other contaminants from the extraction process.

    • Endotoxins: Test the flavonoid stock for the presence of endotoxins, which are common contaminants in solutions of biological origin.[15][17]

  • Cell Line Authentication: Confirm the identity of your cell line using methods like DNA fingerprinting or karyotype analysis to rule out cross-contamination.[2]

Frequently Asked Questions (FAQs)

Q1: Can my flavonoid extract be a source of contamination?

A: Yes. Flavonoid extracts, especially those derived from natural plant sources, can introduce microbial or chemical contaminants into your cell culture.[12][18] It is crucial to ensure the sterility of your flavonoid solutions before use.

Q2: How can I sterilize my flavonoid solution without degrading the compound?

A: The preferred method for sterilizing heat-sensitive solutions like flavonoid extracts is filtration. Use a sterile syringe filter with a 0.22 µm pore size to remove microbial contaminants. Autoclaving is generally not recommended as high temperatures can degrade flavonoids.

Q3: Can the antimicrobial properties of some flavonoids mask underlying contamination?

A: Yes, this is a critical consideration. Some flavonoids possess antibacterial or antifungal properties.[19][20][21][22][23] While this might seem beneficial, it can suppress the growth of contaminants to a low, undetectable level, leading to chronic, low-grade infections that can still significantly impact experimental results.[12] Therefore, relying on the inherent antimicrobial activity of your test compound is not a substitute for rigorous aseptic technique and regular contamination testing.

Q4: What are the best practices to prevent contamination in flavonoid experiments?

A:

  • Strict Aseptic Technique: Always work in a certified biological safety cabinet, disinfect your work area before and after use, and use sterile reagents and equipment.[1][6][8][9]

  • Personal Hygiene: Wear appropriate personal protective equipment (PPE), including a clean lab coat and gloves.[6][9]

  • Quarantine New Materials: Quarantine and test new cell lines and reagents, including new batches of flavonoids, before introducing them into your general cell culture stocks.[1][8]

  • Regular Monitoring: Visually inspect your cultures daily for any signs of contamination.[8][10]

  • Routine Testing: Implement a regular schedule for mycoplasma testing.[1][8]

  • Proper Reagent Handling: Aliquot media, serum, and flavonoid stocks into smaller, single-use volumes to minimize the risk of contaminating the entire stock.[5][9]

Q5: What is cell line cross-contamination and why is it a problem?

A: Cell line cross-contamination occurs when a cell line is unintentionally mixed with another, often more rapidly growing, cell line.[24][25][26] This is a serious issue that can invalidate experimental results, as the researcher may unknowingly be working with a completely different cell type.[2][26][27] It is estimated that a significant percentage of cell lines used in research are misidentified or cross-contaminated.[10][24][26][27] Always obtain cell lines from reputable cell banks and perform cell line authentication.[2]

Data Presentation

Table 1: Common Microbial Contaminants and Their Characteristics

ContaminantAppearance in CultureMicroscopic AppearanceMedia pH
Bacteria Turbid, cloudy mediumTiny, motile rod or cocci shapesRapid Drop (Yellow)
Yeast Slightly turbid mediumIndividual oval or round budding particlesGradual Drop (Yellow)
Mold Visible filamentous clumps, furry appearanceThin, multicellular filaments (hyphae)Variable
Mycoplasma No visible changeNot visible with a standard light microscopeStable

Experimental Protocols

Protocol 1: Mycoplasma Detection by PCR

This protocol provides a general outline for detecting mycoplasma contamination using a PCR-based method.

Materials:

  • Cell culture supernatant

  • DNA extraction kit

  • Mycoplasma-specific primers

  • PCR master mix

  • Nuclease-free water

  • Positive and negative controls

  • Thermal cycler

  • Gel electrophoresis equipment

Methodology:

  • Sample Collection: Collect 1 mL of cell culture supernatant from a 2-3 day old culture (cells should be in the logarithmic growth phase).

  • DNA Extraction: Extract DNA from the supernatant using a commercial DNA extraction kit, following the manufacturer's instructions.

  • PCR Amplification:

    • Prepare a PCR reaction mix containing the PCR master mix, mycoplasma-specific primers, and the extracted DNA sample.

    • Include a positive control (mycoplasma DNA) and a negative control (nuclease-free water) in separate reactions.

    • Run the PCR reaction in a thermal cycler using an appropriate amplification program.

  • Gel Electrophoresis:

    • Load the PCR products onto an agarose (B213101) gel.

    • Run the gel to separate the DNA fragments by size.

    • Visualize the DNA bands under UV light. The presence of a band of the expected size in the sample lane indicates mycoplasma contamination.

Protocol 2: Sterilization of Flavonoid Extract by Filtration

Materials:

  • Flavonoid extract solution

  • Sterile syringe

  • Sterile syringe filter (0.22 µm pore size)

  • Sterile collection tube

Methodology:

  • Work within a sterile biological safety cabinet.

  • Draw the flavonoid extract solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the tip of the syringe.

  • Carefully push the plunger of the syringe to pass the solution through the filter into a sterile collection tube.

  • Cap the sterile collection tube tightly and label it appropriately. Store at the recommended temperature.

Visualizations

Contamination_Troubleshooting_Workflow start Observe Anomaly in Cell Culture (e.g., color change, turbidity, poor cell health) microscopy Perform Microscopic Examination start->microscopy visible_contaminants Visible Contaminants? microscopy->visible_contaminants bacterial_fungal Identify as Bacterial or Fungal - Turbidity, pH drop -> Bacteria - Filaments -> Fungi visible_contaminants->bacterial_fungal Yes no_visible_contaminants No Visible Contaminants (Clear Media, Unhealthy Cells) visible_contaminants->no_visible_contaminants No isolate_discard Isolate and Discard Culture bacterial_fungal->isolate_discard decontaminate Decontaminate Workspace and Equipment isolate_discard->decontaminate review_protocols Review Aseptic Technique and Protocols decontaminate->review_protocols mycoplasma_test Perform Mycoplasma Test (PCR/ELISA) no_visible_contaminants->mycoplasma_test mycoplasma_positive Mycoplasma Positive? mycoplasma_test->mycoplasma_positive mycoplasma_positive->isolate_discard Yes chemical_viral_check Investigate Chemical/Viral Contamination - Check flavonoid stock purity - Test for endotoxins - Authenticate cell line mycoplasma_positive->chemical_viral_check No chemical_viral_check->review_protocols Prevention_Strategy cluster_workspace Workspace & Equipment cluster_personnel Personnel cluster_materials Reagents & Cell Lines cluster_monitoring Quality Control Biological Safety Cabinet Biological Safety Cabinet Regular Decontamination Regular Decontamination Contamination-Free Culture Contamination-Free Culture Regular Decontamination->Contamination-Free Culture Calibrated Equipment Calibrated Equipment Strict Aseptic Technique Strict Aseptic Technique Strict Aseptic Technique->Contamination-Free Culture Proper PPE (Gloves, Lab Coat) Proper PPE (Gloves, Lab Coat) Training Training Sterile Flavonoid Stocks Sterile Flavonoid Stocks Sterile Flavonoid Stocks->Contamination-Free Culture Reputable Suppliers Reputable Suppliers Quarantine New Materials Quarantine New Materials Aliquot Reagents Aliquot Reagents Daily Visual Inspection Daily Visual Inspection Routine Mycoplasma Testing Routine Mycoplasma Testing Routine Mycoplasma Testing->Contamination-Free Culture Cell Line Authentication Cell Line Authentication

References

Validation & Comparative

Comparative Guide to Analytical Methods for the Validation of (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Analysis

The selection of an appropriate analytical method hinges on the specific requirements of the research, such as the need for high sensitivity, selectivity, or throughput. The following tables summarize the typical validation parameters for HPLC-DAD and UPLC-MS/MS methods, providing a clear comparison to aid in methodology selection. The data presented are representative of what can be expected when analyzing homoisoflavans and are derived from validated methods for similar flavonoid compounds.[2][6][7]

Table 1: Comparison of HPLC-DAD and UPLC-MS/MS Method Validation Parameters

Validation ParameterHPLC-DADUPLC-MS/MS
Linearity (R²) > 0.999[2]> 0.995[6]
Limit of Detection (LOD) 0.075 - 0.10 µg/mL[2]0.01 - 2 ng/mL[6][7]
Limit of Quantification (LOQ) 0.25 - 0.5 µg/mL0.05 - 4 ng/mL[6][7]
Accuracy (Recovery %) 95.0 - 105.3%[2]90 - 110%
Precision (RSD %) < 2%[2]< 15%
Specificity GoodExcellent
Throughput ModerateHigh

Table 2: Detailed Performance Data for a Representative HPLC-DAD Method

AnalyteLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Accuracy (%)Precision (RSD%)
(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan0.5 - 1000.99920.150.598.5 - 102.1< 1.8

Table 3: Detailed Performance Data for a Representative UPLC-MS/MS Method

AnalyteLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Accuracy (%)Precision (RSD%)
This compound0.1 - 500.9980.050.1595.2 - 104.5< 5.0

Experimental Protocols

Detailed methodologies for both HPLC-DAD and UPLC-MS/MS are provided below. These protocols are based on established methods for isoflavone (B191592) and flavonoid analysis and can be adapted for the specific target compound.[3][4][6][7]

Method 1: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is a robust and widely accessible technique for the quantification of flavonoids.[2][4]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and diode-array detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).

  • Gradient: Start with 90% A, linearly decrease to 50% A over 20 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (or a wavelength of maximum absorbance for the target compound)

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in methanol to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Validation Parameters:

  • Linearity: Prepare a series of standard solutions of the reference compound in the range of 0.5-100 µg/mL.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the standard.

  • Precision: Analyze replicate injections of a standard solution on the same day (intra-day) and on different days (inter-day).

  • LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the analysis of trace amounts of the compound in complex matrices.[6][7]

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Gradient: Start with 95% A, linearly decrease to 5% A over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: ESI positive or negative, depending on the compound's properties.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte. For this compound (M.W. 286.32), a potential precursor ion in positive mode would be [M+H]⁺ at m/z 287.3. Product ions would need to be determined by infusion of a standard solution.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Sample Preparation:

  • Prepare samples as described for the HPLC-DAD method, but at lower concentrations due to the higher sensitivity of the UPLC-MS/MS system.

  • Ensure that the final solvent is compatible with the initial mobile phase conditions to avoid peak distortion.

Validation Parameters:

  • Follow the same principles as for the HPLC-DAD method, but with concentration ranges appropriate for the sensitivity of the instrument (e.g., 0.1 - 50 ng/mL).

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_DAD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Methanol Sample->Dissolution Filtration 0.45 µm Filtration Dissolution->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection DAD Detection (280 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for HPLC-DAD analysis.

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Methanol Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution Filtration 0.22 µm Filtration Dilution->Filtration Injection UPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Ionization ESI Source Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for UPLC-MS/MS analysis.

References

The Influence of Methoxy Substitution on the Biological Activity of Homoisoflavans: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Homoisoflavans, a unique subclass of flavonoids, have garnered significant interest in the scientific community for their diverse pharmacological activities. The strategic placement of methoxy (B1213986) groups on the homoisoflavan scaffold can profoundly influence their biological effects, offering a promising avenue for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of methoxyhomoisoflavans, focusing on their antioxidant, acetylcholinesterase inhibitory, and anti-inflammatory properties. The information is compiled from various studies to offer insights into the therapeutic potential of these compounds.

Comparative Analysis of Biological Activities

The biological activity of methoxyhomoisoflavans is intricately linked to the number and position of methoxy and hydroxyl groups on their aromatic rings. The following tables summarize the available quantitative data for various methoxy-substituted isoflavonoids, which serve as a close structural reference for understanding the SAR of methoxyhomoisoflavans.

Antioxidant Activity

The antioxidant capacity of these compounds is often evaluated by their ability to scavenge free radicals. A lower IC50 value indicates a higher antioxidant activity.

CompoundSubstitution PatternAntioxidant AssayIC50 (µM)Reference
7-hydroxy-3',4'-dimethoxyflavone7-OH, 3'-OCH3, 4'-OCH3DPPH Radical Scavenging> 100 µg/mL[1]
2',4'-dihydroxy-3,4-dimethoxychalcone2',4'-diOH, 3,4-diOCH3DPPH Radical Scavenging> 100 µg/mL[1]

Key SAR Insights for Antioxidant Activity:

  • The presence of hydroxyl groups is often crucial for potent antioxidant activity, as they can readily donate a hydrogen atom to scavenge free radicals.

  • Methoxy groups can modulate the antioxidant activity, and their influence is position-dependent. In some cases, methoxylation can decrease the activity compared to the corresponding hydroxylated analogues.

Acetylcholinesterase (AChE) Inhibitory Activity

Acetylcholinesterase inhibitors are pivotal in the management of Alzheimer's disease. The following data highlights the potential of methoxy-substituted flavonoids as AChE inhibitors.

| Compound | Substitution Pattern | AChE Inhibition IC50 (µM) | Reference | |---|---|---|---|---| | 3,5,7,3',4'-pentamethoxyflavone | 3,5,7,3',4'-pentaOCH3 | Significant dose-dependent inhibition | | | 5,7-dimethoxyflavone (B190784) | 5,7-diOCH3 | - |[2] | | 5,7,4'-trimethoxyflavone | 5,7,4'-triOCH3 | - |[2] | | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | 5,6-diOCH3 on indanone | 0.0057 | |

Key SAR Insights for AChE Inhibitory Activity:

  • Specific patterns of methoxylation can lead to potent AChE inhibition. For instance, the presence of methoxy groups at the 5 and 7 positions appears to be favorable for activity.[3]

  • The overall shape and electronic properties of the molecule, influenced by the methoxy groups, play a critical role in its binding to the active site of the enzyme.

Anti-inflammatory Activity

Methoxyhomoisoflavans have also been investigated for their anti-inflammatory potential, often by examining their ability to inhibit the production of inflammatory mediators.

CompoundSubstitution PatternAnti-inflammatory AssayEffectReference
3,5,6,7,3',4'-hexamethoxyflavone3,5,6,7,3',4'-hexaOCH3LPS-induced RAW 264.7 cellsRepressed PGE2 and NO production[4]
Sappanumol C-LPS-induced NO production in BV-2 cellsIC50 of 16.99 µM

Key SAR Insights for Anti-inflammatory Activity:

  • Methoxy substitution can significantly contribute to the anti-inflammatory effects of homoisoflavans.

  • The mechanism of action often involves the modulation of key inflammatory signaling pathways, such as NF-κB and MAPK.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the free radical scavenging ability of a compound.

Principle: DPPH is a stable free radical that is neutralized by accepting a hydrogen atom or an electron from an antioxidant, leading to a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • Prepare a working solution of DPPH in methanol with an absorbance of approximately 1.0 at 517 nm.

  • Assay Procedure:

    • Add a specific volume of the test compound solution at various concentrations to a cuvette or microplate well.

    • Add the DPPH working solution to initiate the reaction.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Data Analysis:

    • Measure the absorbance of the solution at 517 nm.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.

Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine (B1204863) when acetylcholine (B1216132) is hydrolyzed. The thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, which is detected at 412 nm.

Protocol:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., phosphate (B84403) buffer, pH 8.0).

    • Prepare solutions of AChE, the substrate (acetylthiocholine iodide), and DTNB in the buffer.

    • Prepare stock solutions of the test compounds in a suitable solvent.

  • Assay Procedure:

    • In a microplate well, add the buffer, DTNB, the test compound at various concentrations, and the AChE solution.

    • Pre-incubate the mixture for a short period.

    • Initiate the reaction by adding the substrate, acetylthiocholine (B1193921) iodide.

  • Data Analysis:

    • Monitor the change in absorbance at 412 nm over time using a microplate reader.

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • The IC50 value is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The biological activities of methoxyhomoisoflavans are often mediated through their interaction with key cellular signaling pathways.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis synthesis Synthesis of Methoxyhomoisoflavan Analogs purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization antioxidant Antioxidant Assays (e.g., DPPH) characterization->antioxidant ache AChE Inhibition Assay characterization->ache anti_inflammatory Anti-inflammatory Assays (e.g., NO production) characterization->anti_inflammatory ic50 IC50 Value Calculation antioxidant->ic50 ache->ic50 anti_inflammatory->ic50 sar Structure-Activity Relationship Analysis ic50->sar signaling_pathway cluster_pi3k PI3K/Akt Signaling Pathway cluster_mapk MAPK Signaling Pathway pi3k PI3K akt Akt pi3k->akt mtor mTOR akt->mtor Cell Growth & Proliferation Cell Growth & Proliferation mtor->Cell Growth & Proliferation jnk JNK Inflammation & Apoptosis Inflammation & Apoptosis jnk->Inflammation & Apoptosis p38 p38 Inflammation & Stress Response Inflammation & Stress Response p38->Inflammation & Stress Response erk ERK Cell Proliferation & Survival Cell Proliferation & Survival erk->Cell Proliferation & Survival homoisoflavans Methoxyhomoisoflavans homoisoflavans->pi3k Inhibition homoisoflavans->jnk Modulation homoisoflavans->p38 Modulation homoisoflavans->erk Modulation

References

A Comparative Analysis of (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan and Other Prominent Osteogenic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel therapeutics to combat bone-related disorders such as osteoporosis, researchers are increasingly turning to natural compounds with osteogenic potential. This guide provides a detailed comparison of (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan against other well-documented osteogenic compounds: Icariin (B1674258), Genistein (B1671435), and Formononetin (B1673546). The following sections present a comprehensive overview of their efficacy, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.

Comparative Osteogenic Efficacy

The osteogenic potential of a compound is primarily assessed by its ability to stimulate osteoblast differentiation and mineralization. Key markers for these processes include alkaline phosphatase (ALP) activity, the formation of mineralized nodules (visualized by Alizarin Red S staining), and the expression of osteoblast-specific genes.

While direct comparative studies under identical conditions are limited, the available data allows for a qualitative and semi-quantitative assessment of these compounds' osteogenic activities. This compound, isolated from the resin of Dracaena cochinchinensis, has demonstrated notable osteogenic properties in mouse mesenchymal stem cells[1]. Its efficacy is often compared to other phytoestrogens and flavonoids known for their bone-health benefits.

Table 1: Comparison of Osteogenic Activity Markers

CompoundCell TypeConcentrationALP ActivityMineralization (Alizarin Red S)Key Gene UpregulationSignaling Pathways
This compound Mouse Mesenchymal Stem CellsNot specified in abstractOsteogenic activity observed[1]Osteogenic activity observed[1]Not specified in abstractNot specified in abstract
Icariin Rat Bone Marrow Stromal Cells (rMSCs)0.1 - 100 µg/mlIncreased[2]Increased mineralized bone nodules and calcium deposition[2]ALP, Osteocalcin, Osteopontin, Bone Sialoprotein, TGF-β1, IGF-I[2]BMP, Notch, STAT3[3]
Genistein Human Bone Marrow Stromal Cells10 nM - 1 µMIncreased[4]No significant change at day 18[5]ALP, Osteoprotegerin, TGFβ1, RUNX2[4][5]Estrogen Receptor, NOS, MAPK, PI3K[6]
Formononetin Mouse Myogenic Progenitor Cells (C2C12)Not specified in abstractIncreased[7]Increased calcium deposition[7]ALP, RUNX2, Osteocalcin[7]p38 MAPK, Smad-1/5/8[7]

Key Signaling Pathways in Osteogenesis

The osteogenic effects of these compounds are mediated through the modulation of specific signaling pathways that are crucial for bone formation. The two primary pathways involved are the Wnt/β-catenin and Bone Morphogenetic Protein (BMP) signaling pathways.

The Wnt/β-catenin pathway is a critical regulator of cell fate and differentiation. Activation of this pathway leads to the accumulation of β-catenin in the nucleus, where it acts as a transcriptional co-activator for osteogenic genes like RUNX2[8][9][10].

The BMP signaling pathway is another essential cascade for bone and cartilage formation. BMPs, which are members of the TGF-β superfamily, bind to their receptors and activate Smad proteins. These phosphorylated Smads then translocate to the nucleus to regulate the transcription of osteogenic target genes[11][12][13][14][15].

Wnt_BMP_Signaling_Pathways cluster_Wnt Wnt/β-catenin Pathway cluster_BMP BMP Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh GSK3b_complex GSK3β/Axin/APC Complex Dsh->GSK3b_complex inhibition beta_catenin β-catenin GSK3b_complex->beta_catenin degradation beta_catenin_n β-catenin beta_catenin->beta_catenin_n translocation TCF_LEF TCF/LEF beta_catenin_n->TCF_LEF Osteogenic_Genes_Wnt Osteogenic Gene Expression (e.g., RUNX2) TCF_LEF->Osteogenic_Genes_Wnt BMP BMP Ligand BMPR BMP Receptors (Type I & II) BMP->BMPR R_Smad R-Smad (Smad1/5/8) BMPR->R_Smad phosphorylation Co_Smad Co-Smad (Smad4) R_Smad->Co_Smad Smad_complex Smad Complex R_Smad->Smad_complex Co_Smad->Smad_complex Osteogenic_Genes_BMP Osteogenic Gene Expression (e.g., RUNX2) Smad_complex->Osteogenic_Genes_BMP translocation & activation

Caption: Wnt/β-catenin and BMP signaling pathways in osteogenesis.

Experimental Protocols

Standardized methodologies are crucial for the reliable assessment of osteogenic potential. Below are detailed protocols for the key in vitro assays used to quantify osteoblast differentiation and mineralization.

Alkaline Phosphatase (ALP) Activity Assay

This assay measures the activity of ALP, an early marker of osteoblast differentiation.

  • Cell Culture and Treatment: Plate cells (e.g., mesenchymal stem cells) in a multi-well plate and culture until they reach confluence. Induce osteogenic differentiation using an appropriate medium, and treat with the test compounds at various concentrations.

  • Sample Preparation: After the desired incubation period, wash the cells with phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer.

  • Colorimetric Reaction: Add a p-nitrophenyl phosphate (B84403) (pNPP) substrate solution to the cell lysates[16][17][18][19][20]. ALP in the lysate will hydrolyze pNPP into p-nitrophenol, which is yellow.

  • Measurement: Incubate the reaction at 37°C. Stop the reaction with a stop solution (e.g., NaOH). Measure the absorbance of the yellow product at 405 nm using a microplate reader[16][17][18][19][20].

  • Quantification: Calculate the ALP activity based on a standard curve generated with known concentrations of p-nitrophenol. Normalize the activity to the total protein content of each sample.

ALP_Assay_Workflow start Plate and Culture Cells induce Induce Osteogenic Differentiation & Treat with Compounds start->induce wash_lyse Wash with PBS & Lyse Cells induce->wash_lyse add_substrate Add pNPP Substrate wash_lyse->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Add Stop Solution incubate->stop_reaction measure Measure Absorbance at 405 nm stop_reaction->measure quantify Quantify ALP Activity measure->quantify end Results quantify->end

Caption: Workflow for Alkaline Phosphatase (ALP) Activity Assay.
Alizarin Red S (ARS) Staining for Mineralization

This staining method is used to visualize and quantify the calcium deposits formed during the late stages of osteoblast differentiation.

  • Cell Culture and Treatment: Culture and treat the cells with the test compounds as described for the ALP assay, typically for a longer duration (e.g., 14-21 days) to allow for matrix mineralization.

  • Fixation: After the culture period, remove the medium, wash the cells with PBS, and fix them with 4% paraformaldehyde for 15-20 minutes at room temperature[21].

  • Staining: Wash the fixed cells with deionized water. Add the Alizarin Red S staining solution (pH 4.1-4.3) to cover the cell monolayer and incubate for 20-30 minutes at room temperature[22][23].

  • Washing and Visualization: Gently wash away the excess stain with deionized water. Visualize the red-orange calcium deposits under a microscope[21][22][23].

  • Quantification (Optional): To quantify the mineralization, destain the cells using a solution like 10% acetic acid or 10% cetylpyridinium (B1207926) chloride. Measure the absorbance of the extracted stain at approximately 405-550 nm[21][24].

ARS_Staining_Workflow start Culture and Treat Cells (14-21 days) fix_cells Wash with PBS & Fix with 4% Paraformaldehyde start->fix_cells stain_cells Stain with Alizarin Red S (pH 4.1-4.3) fix_cells->stain_cells wash_visualize Wash and Visualize Calcium Deposits stain_cells->wash_visualize quantify Optional: Destain and Measure Absorbance wash_visualize->quantify end Results wash_visualize->end quantify->end

Caption: Workflow for Alizarin Red S Staining.
Osteogenic Gene Expression Analysis

Quantitative real-time polymerase chain reaction (qRT-PCR) is employed to measure the expression levels of key osteogenic marker genes.

  • Cell Culture and RNA Extraction: Culture and treat cells as previously described. At specific time points, lyse the cells and extract total RNA using a suitable kit.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qRT-PCR: Perform qRT-PCR using the synthesized cDNA, specific primers for target osteogenic genes (e.g., RUNX2, ALP, Osteocalcin), and a fluorescent dye (e.g., SYBR Green)[25][26].

  • Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH). Calculate the relative fold change in gene expression compared to an untreated control group[25].

Conclusion

This compound, along with Icariin, Genistein, and Formononetin, represents a promising class of natural compounds for promoting bone formation. While all these compounds exhibit osteogenic properties, their efficacy and mechanisms of action can vary. Icariin appears to be a potent inducer of both early and late markers of osteogenesis. Genistein and Formononetin also effectively stimulate osteoblast differentiation, primarily through pathways involving estrogen receptors and MAPK signaling.

Further head-to-head comparative studies are necessary to definitively rank the osteogenic potential of this compound against these other compounds. A deeper understanding of their structure-activity relationships and signaling pathway specificities will be invaluable for the development of novel, targeted therapies for bone regeneration and the treatment of osteoporosis.

References

A Comparative Analysis of Synthetic vs. Natural (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Sourcing and Application

Sourcing and Physicochemical Properties

Naturally occurring (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan is primarily isolated from the red resin of Dracaena cochinchinensis, a plant used in traditional medicine.[1][2][3] The synthetic route, while not extensively detailed in publicly available literature for this specific enantiomer, would typically involve a multi-step process to construct the homoisoflavan backbone and introduce the desired functional groups with stereocontrol.

Table 1: Comparison of Synthetic vs. Natural this compound

FeatureSyntheticNatural
Source Chemical synthesisDracaena cochinchinensis resin[1][2][3]
Purity High (typically >98%)Variable, dependent on purification
Yield Scalable, dependent on synthetic route efficiencyGenerally low, dependent on plant source and extraction efficiency
Stereochemistry Enantiomerically pure (3R) form can be targetedNaturally occurs as the (3R) enantiomer
Potential Contaminants Reagents, solvents, and reaction byproductsOther co-extracted plant metabolites (e.g., other flavonoids, phenolics)
Cost Potentially high due to multi-step synthesisVariable, dependent on raw material availability and purification costs
Consistency High batch-to-batch consistencyPotential for variation between batches due to environmental and genetic factors of the plant source

Biological Activity: A Comparative Overview

Homoisoflavonoids, as a class, are known to possess a range of biological activities, including antioxidant and anti-inflammatory effects. The presence of hydroxyl groups on the aromatic rings of this compound suggests its potential to act as a free radical scavenger and to modulate inflammatory pathways.

Antioxidant Activity

The antioxidant capacity of flavonoids is often attributed to their ability to donate hydrogen atoms from their hydroxyl groups to neutralize free radicals. While specific IC50 values for the DPPH radical scavenging activity of synthetic versus natural this compound are not available in the literature, studies on structurally similar flavonoids suggest that they exhibit potent antioxidant effects.

Anti-inflammatory Activity

The anti-inflammatory properties of flavonoids are often mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). While direct evidence for the inhibition of these pathways by this compound is limited, the general activity of homoisoflavonoids suggests a similar mechanism of action.

Table 2: Illustrative Comparison of Biological Activity (Hypothetical Data)

AssaySynthetic (IC50)Natural (IC50)
DPPH Radical Scavenging 15 µM (Illustrative)20 µM (Illustrative)
Nitric Oxide (NO) Inhibition 25 µM (Illustrative)30 µM (Illustrative)
COX-2 Inhibition 10 µM (Illustrative)12 µM (Illustrative)
NF-κB Inhibition 5 µM (Illustrative)8 µM (Illustrative)

Note: The IC50 values in this table are for illustrative purposes only and are based on typical ranges observed for similar flavonoid compounds. Direct comparative experimental data for this compound is not currently available.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antioxidant and anti-inflammatory properties of this compound.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of the test compound.

Materials:

  • DPPH solution (0.1 mM in methanol)

  • Test compound (synthetic or natural this compound) dissolved in methanol (B129727)

  • Ascorbic acid (positive control)

  • Methanol (analytical grade)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound and ascorbic acid in methanol.

  • Add 100 µL of each dilution to the wells of a 96-well plate.

  • Add 100 µL of the DPPH solution to each well. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Protocol 2: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

Objective: To evaluate the ability of the test compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • LPS from Escherichia coli

  • Test compound dissolved in DMSO

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

  • Sodium nitrite (B80452) standard solution

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each 50 µL of supernatant.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • A standard curve is generated using known concentrations of sodium nitrite.

  • The concentration of nitrite in the samples is determined from the standard curve, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Protocol 3: Western Blot Analysis for NF-κB and MAPK Pathway Proteins

Objective: To investigate the effect of the test compound on the activation of the NF-κB and MAPK signaling pathways.

Materials:

  • RAW 264.7 macrophage cells

  • LPS

  • Test compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescence detection system

Procedure:

  • Seed and treat RAW 264.7 cells with the test compound and/or LPS as described in Protocol 2.

  • Lyse the cells with RIPA buffer to extract total protein.

  • Determine the protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescence substrate and an imaging system.

  • Densitometry analysis can be used to quantify the changes in protein expression or phosphorylation.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of this compound are likely mediated through the modulation of key inflammatory signaling pathways.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKKK MAPKKK TAK1->MAPKKK IκBα IκBα IKK_complex->IκBα Phosphorylates & Degrades NF-κB NF-κB (p50/p65) NF-κB_active Active NF-κB NF-κB->NF-κB_active Translocates MKK MKK3/6 MAPKKK->MKK p38_MAPK p38 MAPK MKK->p38_MAPK p38_active Active p38 p38_MAPK->p38_active Translocates Homoisoflavan This compound Homoisoflavan->IKK_complex Inhibits Homoisoflavan->p38_MAPK Inhibits Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NF-κB_active->Inflammatory_Genes Induces Transcription p38_active->Inflammatory_Genes Induces Transcription

Caption: Putative anti-inflammatory signaling pathway of this compound.

G start Start sourcing Source Compound (Natural Extraction or Synthesis) start->sourcing characterization Characterization (Purity, Structure) sourcing->characterization antioxidant_assay Antioxidant Activity Assay (e.g., DPPH) characterization->antioxidant_assay cell_culture Cell Culture (e.g., RAW 264.7) characterization->cell_culture data_analysis Data Analysis and IC50 Determination antioxidant_assay->data_analysis treatment Treatment with Compound and/or Stimulant (e.g., LPS) cell_culture->treatment anti_inflammatory_assay Anti-inflammatory Assay (e.g., Griess Assay for NO) treatment->anti_inflammatory_assay western_blot Western Blot Analysis (NF-κB, MAPK pathways) treatment->western_blot anti_inflammatory_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General experimental workflow for evaluating the biological activity of this compound.

Conclusion

Both synthetic and natural this compound present viable options for research, each with distinct advantages and disadvantages. The synthetic route offers high purity and consistency, which is crucial for mechanistic studies and drug development. In contrast, the natural product, while potentially containing a mixture of bioactive compounds that could lead to synergistic effects, may have lower purity and batch-to-batch variability. The choice between the two will ultimately depend on the specific research question and the need for a highly characterized single agent versus a more complex natural product extract. Further studies directly comparing the biological activities of the pure synthetic and natural compounds are warranted to fully elucidate their therapeutic potential.

References

Confirming the Identity of (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan through 2D NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan is a member of the homoisoflavonoid class of natural products. The precise determination of its chemical structure is fundamental for understanding its biological activity and for the development of potential therapeutic agents. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like homoisoflavonoids. This guide provides a comparative framework for confirming the identity of this compound by detailing the expected 2D NMR correlations and comparing them with a structurally related, well-characterized isoflavonoid, 7,4'-dihydroxyisoflavone (daidzein).

While specific 2D NMR experimental data for this compound is not publicly available, this guide will present the theoretical correlations based on its known structure. For comparative purposes, tabulated ¹H and ¹³C NMR data for the related isoflavone (B191592), daidzein (B1669772), are provided to illustrate the principles of structural confirmation using 2D NMR.

Structural Comparison

The core structures of this compound and 7,4'-dihydroxyisoflavone are presented below. The key difference is the presence of a methylene (B1212753) group (CH₂) between the chromanone core and the B-ring in the homoisoflavan, which fundamentally alters the spin systems observed in NMR spectra.

Figure 1: Chemical Structures of this compound and 7,4'-dihydroxyisoflavone (Daidzein).

G cluster_0 This compound cluster_1 7,4'-dihydroxyisoflavone (Daidzein) mol1 mol1 mol2 mol2

A comparison of the chemical structures.

Comparative 2D NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and the reported data for 7,4'-dihydroxyisoflavone. These tables form the basis for interpreting the 2D NMR correlation maps.

Table 1: ¹H and ¹³C NMR Data for this compound (Predicted) and 7,4'-dihydroxyisoflavone (Reported)

Position This compound 7,4'-dihydroxyisoflavone (Daidzein)
δC (ppm) δH (ppm)
2~70~4.5 (m)
3~45~3.0 (m)
4~195-
4a~110-
5~115~6.5 (d)
6~160 (OH)-
7~100~6.4 (d)
8~155 (OCH₃)-
8a~150-
9 (CH₂)~30~2.8 (m)
1'~130-
2', 6'~130~7.1 (d)
3', 5'~115~6.8 (d)
4'~155 (OH)-
8-OCH₃~56~3.8 (s)

Note: Chemical shifts for this compound are approximate and based on typical values for similar structures. Data for daidzein is from literature sources.

Interpretation of 2D NMR Spectra

The confirmation of the structure of this compound would rely on the analysis of the following 2D NMR experiments: COSY, HSQC, and HMBC.

COSY (Correlation Spectroscopy)

This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds.

  • Expected Correlations for this compound:

    • A key correlation network would be observed between the protons at positions 2, 3, and the benzylic methylene group (position 9). Specifically, H-2 would show a correlation to H-3, and H-3 would show correlations to both H-2 and the H-9 methylene protons.

    • In the A-ring, a correlation between H-5 and H-7 would be expected if they are coupled (typically a weak meta-coupling).

    • In the B-ring, a strong correlation between the ortho-coupled protons H-2'/H-6' and H-3'/H-5' would be observed.

  • Comparison with 7,4'-dihydroxyisoflavone:

    • In daidzein, the proton at position 2 is a singlet and would not show any COSY correlations within the heterocyclic ring. This is a major distinguishing feature from the homoisoflavan.

    • The A-ring would show correlations between H-5, H-6, and H-8, forming a distinct spin system.

    • The B-ring correlations would be similar to the homoisoflavan, showing coupling between H-2'/H-6' and H-3'/H-5'.

HSQC (Heteronuclear Single Quantum Coherence)

This experiment correlates protons directly to their attached carbons (¹JCH).

  • Expected Correlations for this compound:

    • The proton at H-2 (~4.5 ppm) would correlate with the carbon at C-2 (~70 ppm).

    • The proton at H-3 (~3.0 ppm) would correlate with the carbon at C-3 (~45 ppm).

    • The methylene protons at H-9 (~2.8 ppm) would correlate with the carbon at C-9 (~30 ppm).

    • The aromatic protons would show correlations to their respective carbons as outlined in Table 1.

    • The methoxy (B1213986) protons (~3.8 ppm) would correlate with the methoxy carbon (~56 ppm).

  • Comparison with 7,4'-dihydroxyisoflavone:

    • The proton at H-2 (8.18 ppm) would correlate with the carbon at C-2 (153.2 ppm). The significant downfield shift of both the proton and carbon at this position compared to the homoisoflavan is a key differentiator.

    • There is no C-9, and therefore no corresponding HSQC correlation.

HMBC (Heteronuclear Multiple Bond Correlation)

This experiment shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH), which is crucial for connecting different parts of the molecule.

  • Expected Key HMBC Correlations for this compound:

    • The benzylic protons at H-9 would be critical for confirming the homoisoflavan structure. They would show correlations to C-3 of the chromanone core and C-1' and C-2'/C-6' of the B-ring.

    • The proton at H-2 would show correlations to C-3, C-4, and C-8a.

    • The methoxy protons (8-OCH₃) would show a correlation to C-8, confirming its position.

    • The A-ring proton H-5 would show correlations to C-4, C-4a, C-6, and C-8a.

  • Comparison with 7,4'-dihydroxyisoflavone:

    • The proton at H-2 would show key correlations to C-3, C-4, C-1', and C-2'/C-6', directly linking the heterocyclic ring to the B-ring without an intervening methylene group.

    • The absence of a methoxy group means no HMBC correlation from methoxy protons.

Experimental Protocols

Standard 2D NMR experiments would be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) using a suitable deuterated solvent such as DMSO-d₆ or Methanol-d₄.

  • Sample Preparation: A sample of approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of deuterated solvent.

  • ¹H NMR: A standard one-dimensional proton spectrum is acquired to determine appropriate spectral widths for 2D experiments.

  • COSY: A gradient-selected COSY (gCOSY) experiment is typically run. Key parameters include the spectral width in both dimensions, the number of increments in the indirect dimension, and the number of scans per increment.

  • HSQC: A gradient-selected HSQC (gHSQC) experiment is used to determine one-bond proton-carbon correlations. The carbon spectral width is set to encompass all expected carbon signals.

  • HMBC: A gradient-selected HMBC (gHMBC) experiment is performed to observe long-range proton-carbon correlations. The long-range coupling constant (J) is typically optimized to around 8 Hz to observe both ²JCH and ³JCH correlations.

Signaling Pathways and Biological Context

Homoisoflavonoids, as a subclass of flavonoids, are known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] Flavonoids can modulate various cellular signaling pathways. The diagram below illustrates a generalized signaling pathway that can be influenced by flavonoids, leading to the regulation of cell proliferation and survival.

signaling_pathway Homoisoflavan This compound PI3K PI3K Homoisoflavan->PI3K Inhibition MAPK MAPK (e.g., ERK, JNK, p38) Homoisoflavan->MAPK Modulation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTOR->CellGrowth TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) MAPK->TranscriptionFactors GeneExpression Altered Gene Expression TranscriptionFactors->GeneExpression GeneExpression->CellGrowth GeneExpression->Apoptosis

Modulation of cell signaling by homoisoflavonoids.

Conclusion

The structural confirmation of this compound relies heavily on the interpretation of 2D NMR data. The key distinguishing features from a typical isoflavone like daidzein are found in the spin systems of the heterocyclic core and the crucial HMBC correlations from the benzylic methylene protons (H-9). By comparing the expected 2D NMR correlations of the target molecule with the known data of a structurally similar compound, researchers can confidently assign the complete structure and stereochemistry of this compound. This detailed structural information is paramount for advancing the study of its biological functions and potential therapeutic applications.

References

Cross-Validation of Quantification Methods for (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The primary methods for the quantification of flavonoids, including homoisoflavans, are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet-Visible (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method offers distinct advantages in terms of sensitivity, selectivity, and accessibility.

Quantitative Data Summary

The following tables summarize typical performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of flavonoids. These values are indicative and may vary depending on the specific instrumentation, analytical conditions, and sample matrix.

Table 1: Comparison of Typical Validation Parameters for Flavonoid Quantification

ParameterHPLC-UVLC-MS/MS
**Linearity (R²) **> 0.999> 0.999
Limit of Detection (LOD) 0.1 - 10 ng/mL0.01 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 30 ng/mL0.05 - 5 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 3%

Table 2: Representative Performance Data from Validated Flavonoid Quantification Methods

Analytical MethodAnalyteLinearity (R²)LOD (ng/mL)LOQ (ng/mL)Accuracy (% Recovery)Precision (% RSD, intra-day)Reference
HPLC-DADQuercetin & Kaempferol> 0.99--98.07-102.15 & 97.92-101.83-[2]
LC-MSMethoxyflavones> 0.990.43-0.780.93-2.3573.73-99.76< 6.41[3]
UPLC-Q-TOF MSFlavan-3-ols-300-700800-220098.5-100.52.2-7.3[4]

Experimental Protocols

Detailed methodologies for HPLC-UV and LC-MS/MS are provided below. These protocols are generalized and should be optimized for the specific analysis of (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely accessible technique for the quantification of flavonoids.

Instrumentation and Consumables:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • HPLC vials.

Reagents and Standards:

Chromatographic Conditions (Typical):

  • Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 10-20% B, increase to 80-90% B over 20-30 minutes.

  • Flow Rate: 0.8 - 1.2 mL/min.

  • Column Temperature: 25 - 35 °C.

  • Detection Wavelength: Determined by UV-Vis scan of the reference standard (typically between 254 nm and 370 nm for flavonoids).

  • Injection Volume: 5 - 20 µL.

Sample Preparation:

  • Solid Samples (e.g., plant material):

    • Accurately weigh and homogenize the sample.

    • Extract with a suitable solvent (e.g., methanol, ethanol, or a mixture with water) using sonication or maceration.

    • Centrifuge and collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Liquid Samples (e.g., plasma):

    • Perform a protein precipitation step by adding a solvent like acetonitrile or methanol (typically in a 3:1 ratio of solvent to sample).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

    • Filter through a 0.45 µm syringe filter into an HPLC vial.

Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the prepared samples and determine the concentration of the analyte by interpolating its peak area on the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it ideal for quantifying low levels of the analyte in complex matrices.

Instrumentation and Consumables:

  • LC-MS/MS system (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • UPLC/UHPLC system for faster analysis and better resolution.

  • Reversed-phase C18 or HSS T3 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Other consumables are similar to HPLC-UV.

Reagents and Standards:

  • Same as for HPLC-UV.

  • An internal standard (a structurally similar compound not present in the sample) is highly recommended for improved accuracy.

Chromatographic and Mass Spectrometric Conditions (Typical):

  • Mobile Phase: Similar to HPLC-UV, often with formic acid to improve ionization.

  • Gradient: A fast gradient is typically used with UPLC/UHPLC systems.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Column Temperature: 30 - 45 °C.

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode (to be optimized for the analyte).

  • Detection Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments. Precursor and product ion transitions need to be determined by infusing the reference standard.

  • Gas Temperatures and Flow Rates: To be optimized for the specific instrument.

Sample Preparation:

  • Sample preparation methods are similar to those for HPLC-UV. Solid-phase extraction (SPE) may be employed for cleaner extracts and improved sensitivity.

Quantification:

  • Prepare calibration standards containing the analyte and a fixed concentration of the internal standard.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Process and quantify the samples using the same method.

Mandatory Visualization

The following diagram illustrates a general workflow for the quantification of a target compound in a biological matrix using a chromatographic method.

Quantification_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Chromatographic Analysis cluster_Data Data Processing & Quantification SampleCollection Sample Collection (e.g., Plant Tissue, Plasma) Extraction Extraction / Protein Precipitation SampleCollection->Extraction Purification Purification / Clean-up (e.g., SPE, LLE) Extraction->Purification Concentration Concentration / Reconstitution Purification->Concentration Injection HPLC / LC-MS Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Validation Method Validation Quantification->Validation CrossValidation_Logic cluster_Methods Analytical Methods cluster_Validation Validation Parameters cluster_Comparison Comparative Analysis MethodA Method A (e.g., HPLC-UV) Linearity Linearity & Range MethodA->Linearity Accuracy Accuracy MethodA->Accuracy Precision Precision MethodA->Precision Sensitivity LOD & LOQ MethodA->Sensitivity Specificity Specificity MethodA->Specificity MethodB Method B (e.g., LC-MS/MS) MethodB->Linearity MethodB->Accuracy MethodB->Precision MethodB->Sensitivity MethodB->Specificity Performance Performance Comparison Linearity->Performance Accuracy->Performance Precision->Performance Sensitivity->Performance Specificity->Performance Selection Method Selection Performance->Selection

References

A Comparative Guide to the Dose-Response Analysis of Homoisoflavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of the dose-response curves for a selection of homoisoflavonoids, a class of natural compounds with promising therapeutic potential. By objectively comparing their performance and providing detailed experimental data, this document aims to assist researchers in evaluating their efficacy and mechanisms of action.

Introduction to Homoisoflavonoids

Homoisoflavonoids are a unique subclass of flavonoids characterized by a 16-carbon skeleton.[1] They are found in a variety of plant families and have demonstrated a wide range of biological activities, including anti-inflammatory, anti-angiogenic, and anticancer effects.[2] This guide focuses on three well-studied homoisoflavonoids: Cremastranone, Sappanone A, and Brazilin, comparing their dose-dependent effects on cancer cell viability and inflammatory responses.

Data Presentation: A Comparative Analysis of Dose-Response

The following tables summarize the half-maximal inhibitory concentration (IC50) values for Cremastranone, Sappanone A, and Brazilin from various in vitro studies. These values represent the concentration of the compound required to inhibit a specific biological process by 50% and are a key parameter in dose-response analysis.

Disclaimer: The data presented below is compiled from different studies. Direct comparison of IC50 values should be made with caution, as experimental conditions such as cell lines, incubation times, and assay methods can vary between studies.

Table 1: Comparative Cytotoxicity of Homoisoflavonoids against Cancer Cell Lines

HomoisoflavonoidCancer Cell LineAssayIC50 ValueCitation
Cremastranone Derivatives
SH-17059T47D (Breast Cancer)Cell Viability Assay~0.1 µM (at 72h)[3]
SH-19021T47D (Breast Cancer)Cell Viability Assay~0.1 µM (at 72h)[3]
SH-19027T47D (Breast Cancer)Cell Viability Assay~0.1 µM (at 72h)[3]
SHA-035T47D (Breast Cancer)Cell Viability Assay~0.1 µM (at 72h)[3]
SH-17059ZR-75-1 (Breast Cancer)Cell Viability Assay~1 µM (at 72h)[3]
SH-19021ZR-75-1 (Breast Cancer)Cell Viability Assay~1 µM (at 72h)[3]
SH-19027ZR-75-1 (Breast Cancer)Cell Viability Assay~1 µM (at 72h)[3]
SHA-035ZR-75-1 (Breast Cancer)Cell Viability Assay~1 µM (at 72h)[3]
Brazilin
BrazilinA549 (Lung Cancer)MTT Assay43 µg/mL[4][5][6]
BrazilinMCF-7 (Breast Cancer)MTT Assay7.23 ± 0.24 µmol/L[7]
Brazilein (oxidized form of Brazilin)
BrazileinHeLa (Cervical Cancer)NF-κB Reporter Assay7.66 µM[8]

Table 2: Comparative Anti-inflammatory Activity of Homoisoflavonoids

HomoisoflavonoidCell LineParameter MeasuredIC50 ValueCitation
Sappanone A RAW264.7 (Macrophages)Nitric Oxide Production~10 µM[9]
Brazilein HeLaNF-κB Activation7.66 µM[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability and Cytotoxicity Assays (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the homoisoflavonoid (e.g., 0, 5, 10, 20, 40, 60, 80, 100 µg/mL) and incubate for another 24 hours.

  • MTT Addition: Add MTT reagent to a final concentration of 5 µg/mL and incubate for 4 hours at 37°C.

  • Solubilization: Add a stop solution (e.g., 10% SDS in 0.01N HCl) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 595 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control (untreated cells). The IC50 value is determined from the dose-response curve.[4]

NF-κB (p65) Nuclear Translocation Assay

This immunofluorescence assay is used to visualize and quantify the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, a key step in NF-κB activation.

  • Cell Culture and Treatment: Seed cells on coverslips in a 24-well plate. Pre-treat with the homoisoflavonoid for 1-2 hours, then stimulate with an NF-κB activator (e.g., TNF-α) for 30-60 minutes.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Block with 5% BSA and incubate with a primary antibody against p65, followed by a fluorophore-conjugated secondary antibody.

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of p65.[10]

Western Blot for Phosphorylated Proteins (e.g., p-IκBα, p-p65, p-Akt)

Western blotting is used to detect and quantify the levels of specific phosphorylated proteins in cell lysates, providing insights into the activation state of signaling pathways.

  • Cell Lysis: Treat cells with the homoisoflavonoid and/or a signaling pathway activator. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-IκBα, anti-phospho-p65, or anti-phospho-Akt).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using a chemiluminescence substrate. The band intensity is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by homoisoflavonoids and a typical experimental workflow for their analysis.

G cluster_0 Experimental Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Assay Endpoint Measurement Assay Endpoint Measurement Incubation->Assay Endpoint Measurement Data Analysis Data Analysis Assay Endpoint Measurement->Data Analysis

A typical experimental workflow for dose-response analysis.

G TNFR TNFR IKK Complex IKK Complex TNFR->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates p65 p65 IκBα->p65 Releases Nucleus Nucleus p65->Nucleus Translocates p50 p50 p50->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response Sappanone A Sappanone A Sappanone A->p65 Inhibits Phosphorylation at Ser536 Brazilin Brazilin Brazilin->IKK Complex Inhibits Activation

Inhibition of the NF-κB signaling pathway by Sappanone A and Brazilin.

G Receptor Tyrosine Kinase Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 to Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Cremastranone Cremastranone Cremastranone->Akt Inhibits Phosphorylation

Potential inhibition of the PI3K/Akt signaling pathway by Cremastranone.

Conclusion

This guide provides a comparative overview of the dose-response characteristics of the homoisoflavonoids Cremastranone, Sappanone A, and Brazilin. The presented data highlights their potential as anticancer and anti-inflammatory agents. The detailed experimental protocols and signaling pathway diagrams offer a valuable resource for researchers investigating the therapeutic applications of this promising class of natural compounds. Further comparative studies under standardized conditions are warranted to establish a more definitive ranking of their potency and efficacy.

References

Safety Operating Guide

Proper Disposal of (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Compliant Disposal of a Novel Homoisoflavan

This document provides a comprehensive guide to the proper disposal procedures for (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan, a natural product isolated from the red resin of Dracaena cochinchinensis[1][2]. As a phenolic compound, this substance requires careful handling and disposal to ensure laboratory safety and environmental protection. The following procedures are designed to provide researchers, scientists, and drug development professionals with the necessary information for the safe management of waste containing this compound.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Lab Coat: A fully buttoned lab coat must be worn at all times.

  • Gloves: Chemical-resistant gloves, such as butyl rubber or neoprene, are required.

  • Eye Protection: Chemical splash goggles are mandatory. For procedures with a high risk of splashing, a face shield should also be used.

Ventilation:

  • All handling of this compound, particularly in its solid form or when preparing solutions, must be conducted within a certified chemical fume hood to prevent the inhalation of any dust or aerosols.

Emergency Procedures:

  • Skin Contact: In the event of skin contact, immediately flush the affected area with copious amounts of soap and water for at least 15 minutes and remove any contaminated clothing[3].

  • Eye Contact: Should the compound come into contact with the eyes, promptly flush with large amounts of water for a minimum of 15 minutes, making sure to lift the upper and lower eyelids occasionally. Seek immediate medical attention[3].

  • Spills: Small spills of 50 ml or less can be absorbed with paper towels, vermiculite, or other absorbent materials. The contaminated absorbent must then be placed in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office[3].

Waste Classification and Segregation

Waste containing this compound is to be treated as hazardous chemical waste . To prevent dangerous reactions and ensure compliant disposal, it is crucial to segregate waste streams properly.

Waste StreamDescriptionContainer Type
Solid Waste Contaminated consumables including gloves, pipette tips, weighing papers, and paper towels.Sealable, puncture-proof container labeled as "Hazardous Waste"[4].
Aqueous Liquid Waste Solutions of this compound in water or buffer solutions.Clearly labeled, sealed container for "Hazardous Aqueous Waste".
Non-halogenated Organic Waste Solutions of this compound in non-halogenated organic solvents (e.g., ethanol, methanol, DMSO).Clearly labeled, sealed container for "Hazardous Non-halogenated Organic Waste".
Halogenated Organic Waste Solutions of this compound in halogenated organic solvents (e.g., dichloromethane, chloroform).Clearly labeled, sealed container for "Hazardous Halogenated Organic Waste".

Important Note: Never dispose of any waste containing this compound down the sink drain[4].

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of waste generated from experiments involving this compound.

Disposal Workflow cluster_Preparation Preparation cluster_Collection Waste Collection cluster_Storage Temporary Storage cluster_Disposal Final Disposal A Identify Waste Streams B Label Waste Containers A->B Properly identify contents C Segregate Solid Waste B->C D Segregate Liquid Waste B->D E Seal Containers C->E D->E F Store in Designated Area E->F Secure and closed G Request Waste Pickup F->G When container is 90% full H Incineration by Licensed Facility G->H Via EHS Office

Caption: Workflow for the proper disposal of this compound waste.

Detailed Experimental Protocol for Waste Disposal:

  • Preparation:

    • Before starting your experiment, identify all potential waste streams that will be generated.

    • Prepare and clearly label separate, sealable waste containers for each waste type (solid, aqueous, non-halogenated organic, halogenated organic). Labels should include the words "Hazardous Waste" and list all chemical constituents.

  • Waste Collection:

    • Solid Waste: Place all contaminated solid materials, such as gloves, pipette tips, and absorbent paper, directly into the designated solid waste container.

    • Liquid Waste: Carefully pour liquid waste into the appropriate liquid waste container using a funnel to prevent spills. Do not mix incompatible waste streams.

  • Temporary Storage:

    • Ensure all waste containers are securely sealed when not in use to prevent the release of vapors.

    • Store the sealed waste containers in a designated, well-ventilated, and secondary containment area away from general laboratory traffic.

  • Final Disposal:

    • When a waste container is approximately 90% full, request a hazardous waste pickup from your institution's Environmental Health & Safety (EHS) office[4].

    • The EHS office will then arrange for the collection and transportation of the waste to a licensed chemical disposal facility, where it will likely be incinerated[5].

Signaling Pathway of Phenolic Compound Toxicity (General)

While the specific toxicity pathways of this compound are not well-documented, the general mechanism of phenolic compound toxicity often involves the generation of reactive oxygen species (ROS), leading to cellular damage.

Phenolic Compound Toxicity cluster_Cellular_Interaction Cellular Interaction cluster_Cellular_Damage Cellular Damage cluster_Outcome Outcome A Phenolic Compound (this compound) B Cellular Metabolism A->B C Reactive Oxygen Species (ROS) Generation B->C D Oxidative Stress C->D E Lipid Peroxidation D->E F DNA Damage D->F G Protein Damage D->G H Cell Dysfunction / Apoptosis E->H F->H G->H

Caption: Generalized signaling pathway for phenolic compound-induced cellular toxicity.

By adhering to these procedures, laboratory personnel can ensure the safe handling and compliant disposal of this compound, thereby minimizing risks to themselves and the environment.

References

Personal protective equipment for handling (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, operational procedures, and disposal plans for handling (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or glasses meeting EN 166 (EU) or NIOSH (US) standards.Protects eyes from dust particles and potential splashes.[1]
Hand Protection Nitrile rubber gloves. Inspect before use and employ proper glove removal technique.Prevents skin contact with the compound.[1]
Respiratory Protection NIOSH/CEN approved dust respirator.Required when handling the powder to avoid inhalation of dust particles.[1]
Body Protection Laboratory coat.Protects skin and clothing from contamination.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is crucial for the safe handling of this compound, particularly in its powdered form.

Preparation:

  • Risk Assessment: Before beginning any new procedure, conduct a thorough risk assessment.[2][3]

  • Fume Hood: All handling of the powdered form of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Gather Materials: Ensure all necessary equipment and supplies are within the fume hood before commencing work.

Handling:

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

  • Weighing: If weighing the compound, do so within the fume hood on a calibrated balance.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Avoid Dust: Handle the powder gently to prevent it from becoming airborne.[1]

Post-Handling:

  • Decontamination: Clean all equipment and the work surface thoroughly after use.

  • Hand Washing: Wash hands and face thoroughly after handling, even if gloves were worn.[1]

  • Storage: Store the compound in a tightly closed container in a cool, dark, and dry place, away from oxidizing agents.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused or Waste Compound Dispose of as chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal.
Empty Containers Triple rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of as non-hazardous waste.
Contaminated Materials Any materials such as gloves, paper towels, or weighing paper that have come into contact with the compound should be placed in a sealed bag and disposed of as chemical waste.

Emergency Procedures: Chemical Spill

In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent exposure.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment Assessment cluster_containment_cleanup Containment & Cleanup cluster_decontamination_disposal Decontamination & Disposal alert Alert others in the area evacuate Evacuate the immediate vicinity alert->evacuate assess_spill Assess the size and nature of the spill evacuate->assess_spill don_ppe Don appropriate PPE assess_spill->don_ppe contain Contain the spill with absorbent material don_ppe->contain cleanup Gently sweep powder into a labeled waste container contain->cleanup decontaminate Decontaminate the area with soap and water cleanup->decontaminate dispose Dispose of all waste as hazardous material decontaminate->dispose

Caption: Workflow for handling a chemical powder spill.

First Aid Measures:

  • Skin Contact: Immediately wash the affected area with plenty of water. If skin irritation occurs, seek medical attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1]

  • Ingestion: Rinse mouth and get medical advice/attention if you feel unwell.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.